molecular formula C11H9NO3 B3255604 4-Hydroxy-7-methylquinoline-3-carboxylic acid CAS No. 256923-25-8

4-Hydroxy-7-methylquinoline-3-carboxylic acid

Cat. No.: B3255604
CAS No.: 256923-25-8
M. Wt: 203.19 g/mol
InChI Key: RYVUQGFVQHXYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-7-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVUQGFVQHXYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-7-methylquinoline-3-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Hydroxy-7-methylquinoline-3-carboxylic Acid: Structural Dynamics and Synthetic Methodologies

Executive Summary

4-Hydroxy-7-methylquinoline-3-carboxylic acid is a highly versatile heterocyclic building block central to modern medicinal chemistry. Serving as the core scaffold for numerous bioactive molecules—including broad-spectrum fluoroquinolone antibiotics, antimalarial agents, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators—its structural integrity and functionalizability make it indispensable for drug development[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural tautomerism, and a self-validating synthetic protocol based on the Gould-Jacobs reaction.

Physicochemical & Structural Profiling

Understanding the fundamental properties of this compound is critical for downstream functionalization and formulation. The molecule exhibits classic keto-enol tautomerism, existing in a dynamic equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto/quinolone) form. In polar solvents and under physiological conditions, the highly stable 4-oxo form predominates due to the resonance stabilization of the pyridone ring[2].

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Keto 4-Oxo-1,4-dihydroquinoline (Keto Form) Enol->Keto Tautomeric Equilibrium

Caption: Keto-enol tautomeric equilibrium of the quinoline core structure.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Hydroxy-7-methylquinoline-3-carboxylic acid
Common Synonym 7-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Registry Number 256923-25-8[3]
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
SMILES String CC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

Mechanistic Pathway: The Gould-Jacobs Synthesis

The most robust and scalable method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction[4]. The classical approach requires extreme thermal conditions (>250 °C) which often lead to product degradation. However, modern adaptations utilize acidic catalysts to lower the activation energy, improving both yield and safety[5].

The synthesis proceeds via three distinct mechanistic stages:

  • Condensation: m-Toluidine undergoes nucleophilic substitution with diethyl ethoxymethylenemalonate (EMME), eliminating ethanol to form an enamine intermediate.

  • Electrophilic Aromatic Cyclization: The intermediate undergoes a 6-electron electrocyclization. Because m-toluidine is asymmetric, cyclization can theoretically occur at the C2 or C6 position of the aniline ring. The steric bulk of the meta-methyl group creates a high energy barrier at C2, directing the cyclization almost exclusively to the C6 position, thereby yielding the 7-methyl isomer rather than the 5-methyl isomer[1].

  • Saponification: Base-catalyzed hydrolysis of the ester followed by acidification yields the final carboxylic acid.

G A m-Toluidine + EMME BB BB A->BB B Condensation (Ethanol, Reflux) C Diethyl (3-methylanilino) methylenemalonate D Cyclization (Eaton's Reagent, 100°C) C->D E Ethyl 4-hydroxy-7-methylquinoline -3-carboxylate D->E F Saponification (NaOH, Reflux) E->F G 4-Hydroxy-7-methylquinoline -3-carboxylic acid F->G BB->C

Caption: Workflow of the Gould-Jacobs synthesis for 4-hydroxyquinoline derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates causality-driven steps with in-process quality control (IPC) mechanisms, creating a self-validating workflow.

Step 1: Enamine Condensation
  • Procedure: Dissolve 1.0 equivalent of m-toluidine and 1.0 equivalent of EMME in absolute ethanol. Heat the mixture to reflux for 2 hours.

  • Causality: EMME provides a highly electrophilic ethoxymethylenemalonate group. Refluxing in ethanol provides the precise thermal energy required to drive the nucleophilic attack by the aniline nitrogen while continuously distilling off the ethanol byproduct to push the equilibrium forward.

  • Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the primary amine spot (ninhydrin active) is entirely consumed and replaced by a highly UV-active intermediate spot.

Step 2: Eaton's Reagent-Catalyzed Cyclization
  • Procedure: Evaporate the ethanol from Step 1. Add the crude intermediate dropwise to Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at room temperature. Heat the mixture to 100 °C for 2 hours[5]. Cool to room temperature and pour slowly into a vigorously stirred saturated NaHCO₃ ice-water solution. Filter the precipitated solid and wash with cold distilled water.

  • Causality: Classical Gould-Jacobs cyclization requires high-boiling solvents like Dowtherm A at 250 °C, which risks thermal decomposition[4]. Eaton's reagent acts as both a solvent and a potent Lewis/Brønsted acid catalyst. It protonates the carbonyl oxygen of the malonate, drastically increasing its electrophilicity and facilitating an intramolecular Friedel-Crafts-like cyclization at a much lower temperature (100 °C)[5]. Pouring into NaHCO₃ neutralizes the strong acid, causing the water-insoluble ethyl ester to precipitate.

  • Validation (IPC): Analyze the precipitate via LC-MS. A successful cyclization will show a mass shift corresponding to the loss of one ethanol molecule (-46 Da) from the intermediate mass.

Step 3: Saponification and Acidification
  • Procedure: Suspend the ester from Step 2 in a 10% aqueous NaOH solution. Reflux for 1.5 hours until the suspension becomes a clear solution. Cool the solution to 0 °C and slowly add concentrated HCl until the pH reaches 2.0–3.0. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under a vacuum.

  • Causality: The strong base irreversibly cleaves the ethyl ester, forming a highly water-soluble sodium carboxylate salt (hence the clear solution). Subsequent acidification protonates the carboxylate. Because the isoelectric point of the zwitterionic quinolone is reached at this low pH, the target compound becomes highly insoluble in the aqueous medium, driving near-quantitative precipitation.

  • Validation (IPC): The final product must be verified by ¹H-NMR (DMSO-d₆). Structural confirmation is achieved by identifying the highly deshielded carboxylic acid proton (~15.2 ppm) and the quinolone NH proton (~12.3 ppm), confirming the presence of the 4-oxo tautomer[6].

Pharmacological Significance

The 4-hydroxyquinoline-3-carboxylic acid core is a "privileged scaffold" in drug discovery. By functionalizing the N-1 position (e.g., via alkylation) and the C-6/C-8 positions (e.g., via halogenation), researchers can synthesize highly potent DNA gyrase inhibitors (fluoroquinolones)[7]. Furthermore, derivatives of the 7-methyl substituted core have shown significant promise as modulators of ATP-Binding Cassette (ABC) transporters, specifically in correcting defective trafficking and channel gating in mutant CFTR proteins associated with cystic fibrosis[6].

References

  • ChemScene. "256923-25-8 | 4-Hydroxy-7-methylquinoline-3-carboxylic acid." ChemScene Catalog.
  • Benchchem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Benchchem Protocols.
  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules.
  • NIH PMC. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." National Library of Medicine.
  • Google Patents. "WO2011072241A9 - 4-oxo-1h-quinoline-3-carboxamides as modulators of atp-binding cassette transporters.

Sources

The Privileged Scaffold: A Comprehensive Technical Guide on 7-Methyl-4-oxo-1H-quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for multiple therapeutic classes. 7-methyl-4-oxo-1H-quinoline-3-carboxylic acid is one such cornerstone molecule. Primarily recognized as a critical intermediate in the synthesis of fluoroquinolone antibiotics and modern ATP-Binding Cassette (ABC) transporter modulators, this compound presents unique physicochemical behaviors, most notably its keto-enol tautomerism.

This whitepaper provides an in-depth technical analysis of its nomenclature, optimized synthetic methodologies, and pharmacological applications, designed to serve as a definitive resource for drug development professionals.

Nomenclature, Tautomerism, and Synonyms

A frequent point of confusion in chemical inventory databases is the dual CAS registry assigned to this single chemical entity (CAS: 256923-25-8 and 51726-77-3) [1]. This discrepancy is a classic artifact of keto-enol tautomerism inherent to the 4-quinolone core.

Depending on the solvent environment and pH, the molecule oscillates between two primary tautomeric states:

  • The Keto Form (7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): This is the thermodynamically favored state in physiological conditions and the solid state. The hydrogen resides on the N1 nitrogen, creating a highly conjugated 4-oxo system.

  • The Enol Form (4-hydroxy-7-methylquinoline-3-carboxylic acid): Favored in certain polar aprotic environments, the hydrogen migrates to the C4 oxygen, forming a fully aromatic quinoline ring with a 4-hydroxyl group.

Understanding this tautomerism is critical for downstream functionalization. Electrophilic substitutions and N-alkylations (such as those required to synthesize nalidixic acid analogues) must be carefully controlled using specific bases to selectively drive the reaction through the N1 position rather than the O4 position.

Physicochemical Profiling

To facilitate formulation and analytical tracking, the core quantitative data for the compound is summarized below. The high Topological Polar Surface Area (TPSA) and balanced LogP make it an ideal starting material for oral drug candidates.

PropertyValue
Chemical Name 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Registry Numbers 256923-25-8, 51726-77-3
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Topological Polar Surface Area (TPSA) 70.16 Ų
LogP (Predicted) 1.53
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Mechanistic Synthesis: The Gould-Jacobs Pathway

The industrial and laboratory-scale synthesis of 4-quinolones traditionally relies on the Gould-Jacobs reaction [3]. However, the classical thermal cyclization step requires extreme temperatures (>250 °C) in high-boiling solvents like diphenyl ether, which frequently leads to thermal degradation, tar formation, and difficult purification workflows.

To circumvent this, modern synthetic protocols utilize Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent acts as a powerful, yet mild, Lewis/Brønsted acid catalyst that drives the intramolecular Friedel-Crafts-type acylation at significantly lower temperatures (80–100 °C), preserving the integrity of the methyl substituent and maximizing yield [2].

G A 3-Methylaniline + EMME B Condensation (110°C, -EtOH) A->B C Anilinomethylene Malonate B->C D Thermal Cyclization (Eaton's Reagent) C->D E Ethyl 7-methyl-4-oxo- 1,4-dihydroquinoline- 3-carboxylate D->E F Saponification (NaOH, Reflux) E->F G 7-methyl-4-oxo-1H- quinoline-3-carboxylic acid F->G

Figure 1: Stepwise Gould-Jacobs synthetic workflow for 7-methyl-4-oxo-1H-quinoline-3-carboxylic acid.

Optimized Experimental Protocol

The following self-validating protocol utilizes the Eaton's reagent modification to ensure high purity and yield:

Step 1: Condensation

  • Charge a round-bottom flask with 3-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.05 equiv).

  • Heat the neat mixture to 110 °C for 2 hours. Ethanol will evolve as a byproduct.

  • Cool to room temperature to obtain the intermediate diethyl 2-(((3-methylphenyl)amino)methylene)malonate as a crude solid.

Step 2: Eaton's Reagent-Mediated Cyclization

  • Dissolve the crude malonate intermediate in Eaton's Reagent (approx. 5 mL per gram of intermediate).

  • Heat the solution to 80–100 °C for 2 hours under an inert atmosphere. The strong acidic environment facilitates the 6-electron electrocyclization without thermal decomposition.

  • Quench the reaction by slowly pouring the mixture over crushed ice, followed by neutralization with saturated NaHCO₃.

  • Filter the precipitated ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and wash with cold water.

Step 3: Saponification

  • Suspend the ester in a 2N NaOH solution and reflux for 2 hours until the mixture becomes homogeneous.

  • Cool the solution and acidify slowly with concentrated HCl to pH 2–3.

  • The target 7-methyl-4-oxo-1H-quinoline-3-carboxylic acid will precipitate as a fine powder. Filter, wash with cold water, and dry under a vacuum.

Pharmacological Applications & Structural Biology

While historically utilized as a precursor for DNA gyrase inhibitors (fluoroquinolones), the 7-methyl-4-oxo-1H-quinoline-3-carboxylic acid scaffold has recently gained massive traction in the treatment of genetic and viral diseases.

ABC Transporter Modulation (Cystic Fibrosis)

Derivatives of this scaffold, specifically 4-oxo-1H-quinoline-3-carboxamides, have been identified as highly potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[4]. By functionalizing the 3-carboxylic acid into a complex amide, researchers have developed molecules that act as both correctors (improving the defective cellular trafficking of the ΔF508-CFTR mutant) and potentiators (enhancing the channel gating mechanism at the cell surface).

CFTR Drug Quinolone-3-Carboxamide Derivative Mutant Mutant CFTR Protein (e.g., ΔF508) Drug->Mutant Binds Transmembrane Domain Trafficking Corrected Folding & Membrane Trafficking Mutant->Trafficking Corrector Action Gating Enhanced Channel Gating (Potentiation) Mutant->Gating Potentiator Action Chloride Chloride & Bicarbonate Secretion Trafficking->Chloride Gating->Chloride Homeostasis Epithelial Fluid Homeostasis Restored Chloride->Homeostasis

Figure 2: Mechanism of action for quinolone-derived CFTR modulators in epithelial cells.

Analytical Characterization Protocol

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature of this scaffold is the strong intramolecular hydrogen bond between the N1-H (or O4-H) and the adjacent 3-carboxylic acid carbonyl. This results in a highly deshielded proton signal appearing far downfield at ~15.2 ppm (carboxylic OH) and ~12.3 ppm (NH). The C2-H proton appears as a distinct singlet at ~8.6 ppm . The 7-methyl group will present as a sharp 3H singlet at ~2.4 ppm .

  • LC-MS (ESI+): The compound ionizes readily in positive mode, yielding a distinct [M+H]⁺ peak at m/z 204.2 .

  • HPLC: Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA), the compound typically elutes as a sharp, single peak, confirming the absence of uncyclized malonate intermediates.

References

  • "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent", MDPI.[Link]

  • "Quinolin-4-ones: Methods of Synthesis and Application in Medicine", NIH/PMC.[Link]

  • "WO2011072241A9 - 4-oxo-1h-quinoline-3-carboxamides as modulators of atp-binding cassette transporters", Google P

Technical Deep Dive: 4-Hydroxy-7-methyl-3-quinolinecarboxylic Acid (CAS 256923-25-8)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS 256923-25-8 Properties and Data: A Technical Guide to 4-Hydroxy-7-methyl-3-quinolinecarboxylic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

CAS 256923-25-8 , chemically identified as 4-hydroxy-7-methyl-3-quinolinecarboxylic acid , represents a critical heterocyclic scaffold in modern medicinal chemistry. It serves as a pivotal intermediate in the synthesis of two major therapeutic classes: fluoroquinolone antibiotics and imidazo[4,5-c]quinoline immunomodulators (TLR7/8 agonists).

Unlike simple reagents, this compound is defined by its keto-enol tautomerism (4-hydroxyquinoline


 4-quinolone), a property that dictates its reactivity profile and binding affinity in biological systems. This guide dissects its physicochemical properties, validated synthesis via the Gould-Jacobs reaction, and its downstream application in drug discovery.
Physicochemical Data Table
PropertyValueNotes
Chemical Name 4-hydroxy-7-methyl-3-quinolinecarboxylic acidAlso: 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula

Molecular Weight 203.19 g/mol
Appearance White to off-white fluffy solidRecrystallized from DMF
Melting Point 264–265 °CHigh thermal stability due to H-bonding network
Solubility Soluble in DMF, DMSO, hot acetic acid; Poor in waterAmphoteric nature affects solubility
pKa (Calculated) Acidic: ~3.5 (COOH); Basic: ~1.8 (N-1)Zwitterionic character at neutral pH

Synthesis & Manufacturing Logic

The industrial and laboratory-scale production of CAS 256923-25-8 predominantly follows the Gould-Jacobs reaction . This pathway is preferred for its atom economy and the availability of starting materials.

The Causality of the Gould-Jacobs Protocol

The synthesis is not merely a sequence of steps but a manipulation of electronic effects:

  • Condensation: The electron-rich nitrogen of m-toluidine attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal energy drives the intramolecular electrophilic aromatic substitution. The 7-methyl group (electron-donating) activates the ring, facilitating closure at the para position relative to the methyl group (sterically favored over ortho).

  • Hydrolysis: The ester is cleaved to release the free carboxylic acid, essential for downstream amide coupling or decarboxylation.[1]

Validated Experimental Protocol

Note: This protocol scales to ~28g product yield.

Reagents:

  • 3-Methylaniline (m-toluidine)

  • Diethyl ethoxymethylenemalonate (EMME)[2]

  • Diphenyl ether (or Dowtherm A) for thermal cyclization

  • Sodium hydroxide (NaOH) for hydrolysis

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Mix 1.0 eq of 3-methylaniline with 1.0 eq of EMME.

    • Heat to 110°C for 1-2 hours.

    • Observation: Ethanol is evolved.[3] Use a Dean-Stark trap or open vessel to drive equilibrium forward.

    • Result: Solidification of diethyl (3-methylanilino)methylenemalonate upon cooling.

  • Thermal Cyclization (Ring Closure):

    • Add the solid intermediate to boiling Diphenyl ether (~250°C).

    • Critical Control Point: Rapid addition prevents polymerization. Maintain temperature >240°C to overcome the activation energy barrier for aromatic substitution.

    • Heat for 30–60 minutes.

    • Cool to room temperature; the ethyl ester intermediate precipitates. Filter and wash with hexane to remove high-boiling solvent.

  • Saponification (Acid Generation):

    • Suspend the ester in 10% NaOH solution. Reflux for 2–4 hours.

    • Work-up: Acidify the solution with HCl to pH ~2. The title compound (CAS 256923-25-8) precipitates as a white solid.

    • Purification: Recrystallize from N,N-dimethylformamide (DMF) to achieve HPLC purity >98%.

Biological Mechanism & Application Pathways[3][5]

The utility of CAS 256923-25-8 lies in its functional groups: the 3-carboxylic acid (for coupling) and the 4-hydroxyl (convertible to a leaving group like Chlorine).

Pathway A: Immunomodulator Synthesis (TLR Agonists)

This scaffold is a direct precursor to Imidazo[4,5-c]quinolines (analogues of Imiquimod).

  • Mechanism: The 3-COOH is converted to an amide, and the 4-OH is chlorinated (using

    
    ) and then displaced by an amine. Cyclization forms the imidazole ring.
    
  • Therapeutic Target: These compounds activate Toll-like Receptors 7 and 8 (TLR7/8), inducing cytokine biosynthesis (IFN-

    
    , TNF-
    
    
    
    ) for antiviral and antitumor immunity.
Pathway B: Antibacterial Quinolones
  • Mechanism: The 4-oxo-3-carboxylic acid motif binds to the bacterial DNA gyrase / Topoisomerase IV complex.

  • Role of 7-Methyl: While Ciprofloxacin uses a 7-piperazinyl group, the 7-methyl derivatives serve as probes for hydrophobic pockets in the enzyme or as intermediates for 7-bromomethyl modifications.

Visualizing the Chemical Logic

ChemicalPathways Start m-Toluidine (Starting Material) Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C, -EtOH Core CAS 256923-25-8 (4-OH-7-Me-3-COOH) Inter1->Core Gould-Jacobs Cyclization 250°C, then Hydrolysis Chlorination 4-Chloro Derivative Core->Chlorination POCl3 (Activation) Amide 3-Carboxamide Derivative Core->Amide Amine Coupling FinalDrug1 Imidazo[4,5-c]quinoline (TLR7/8 Agonist) Chlorination->FinalDrug1 + Amine + Cyclization FinalDrug2 Gyrase Inhibitor (Antibacterial) Amide->FinalDrug2 Derivatization

Figure 1: Synthesis and divergent application pathways of CAS 256923-25-8 in drug discovery.

Safety & Handling Protocol

As a quinoline derivative, this compound requires strict adherence to safety protocols to prevent irritation and sensitization.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask or fume hood operation (to avoid inhaling fine dust).

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as the carboxylic acid moiety can be hygroscopic.

  • Spill Management: Sweep up dry solid to avoid dust generation. Neutralize residue with weak bicarbonate solution if dissolved.

References

  • Gerster, J. F., et al. (2003).[4] Imidazoquinoline and tetrahydroimidazoquinoline amine derivatives. U.S. Patent No.[5][4] 6,809,203. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis and recrystallization of the title compound).

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (The foundational methodology for the synthesis). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-hydroxy-7-methyl-3-quinolinecarboxylic acid. [Link]

Sources

Advanced Profiling of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the 4-hydroxyquinoline-3-carboxylic acid (4-HQCA) scaffold—often tautomerized as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This privileged pharmacophore is the structural bedrock of fluoroquinolone antibiotics. However, modern medicinal chemistry has expanded its utility far beyond antibacterial applications, revealing potent antiviral, anticancer, and antioxidant properties. This technical guide deconstructs the mechanistic causality, structure-activity relationships (SAR), and advanced synthetic workflows required to engineer highly efficacious 4-HQCA derivatives.

Mechanistic Pathways: Dual-Target Inhibition

The bactericidal supremacy of 4-HQCA derivatives is fundamentally driven by their ability to selectively target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .

The Causality of Pharmacophore Conservation: The C3-carboxylic acid and C4-keto/hydroxyl groups are strictly conserved across all active derivatives because they act as a bidentate ligand. These functional groups coordinate with a divalent magnesium ion (Mg²⁺), forming a critical water-metal ion bridge that anchors the drug molecule to the enzyme-DNA cleavage complex[1].

By intercalating into the DNA cleavage site, the 4-HQCA derivative converts the essential topoisomerase enzymes into cellular toxins. This irreversible trapping halts the replication fork, triggering catastrophic double-strand DNA breaks and initiating the bacterial SOS response, which ultimately culminates in cell death[2].

GyraseInhibition BacterialDNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase / Topo IV (Cleavage Complex) BacterialDNA->Gyrase Unwinding Ternary Ternary Complex (DNA-Gyrase-Drug) Gyrase->Ternary Drug Binding FQD 4-HQCA Derivative (Fluoroquinolone) FQD->Ternary Intercalation Arrest Replication Fork Arrest & DNA Strand Breaks Ternary->Arrest Irreversible Trapping Apoptosis Bacterial Cell Death Arrest->Apoptosis SOS Response

Mechanism of 4-HQCA derivatives inhibiting DNA Gyrase and Topo IV.

Advanced Synthetic Workflows & Regioselectivity

Synthesizing highly pure 4-HQCA derivatives requires strict control over reaction kinetics and thermodynamics. Below are two field-proven, self-validating protocols designed to maximize yield and regioselectivity.

Protocol A: Microwave-Assisted Synthesis of N-Aryl-4-hydroxyquinoline-3-carboxanilides

Causality for Methodology: Conventional thermal heating often leads to the thermal degradation of the quinoline core and poor yields. Microwave-assisted synthesis is employed because localized dielectric heating rapidly overcomes the high activation energy required for acyl chloride formation, ensuring rapid, clean conversion[3].

Step-by-Step Methodology:

  • Suspension: Suspend 4-hydroxyquinoline-3-carboxylic acid (0.5 g, 2.64 mmol) in 25 mL of dry chlorobenzene at ambient temperature. Why chlorobenzene? Its high boiling point and dielectric properties make it an ideal microwave solvent.

  • Activation: Add phosphorus trichloride (PCl₃) (0.12 mL, 1.32 mmol, 0.5 eq.) dropwise to activate the carboxyl group into an acyl chloride intermediate.

  • Aminolysis: Immediately add the corresponding substituted aniline (2.64 mmol, 1 eq.) dropwise.

  • Microwave Irradiation: Transfer the reaction mixture to a microwave reactor. Irradiate at 120°C for 15 minutes.

  • Self-Validation & Purification: Monitor the reaction via TLC (eluent: chloroform/MeOH 95:5). The complete disappearance of the starting acid spot validates the reaction's endpoint. Recrystallize the crude target compound from ethanol. Perform LC/MS to ensure the [M + H]⁺ ion signal corresponds to the theoretical mass.

SynthesisWorkflow Start 4-Hydroxyquinoline-3-carboxylic acid Act Activation (PCl3) Microwave Reactor Start->Act Chlorobenzene Acyl Acyl Chloride Intermediate Act->Acyl Dielectric Heating Aminolysis Aminolysis (Substituted Aniline) Acyl->Aminolysis Nucleophilic Attack Product N-Aryl-4-hydroxyquinoline -3-carboxanilide Aminolysis->Product Amide Bond Formation Purify Recrystallization & LC/MS Product->Purify Validation

Microwave-assisted synthesis workflow for 4-HQCA carboxanilides.

Protocol B: Regioselective Alkylation of 2-Thioxo Derivatives

Causality for Methodology: When synthesizing 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates for antiviral applications, S-methylation must be prioritized before N/O-alkylation. Sulfur is highly polarizable and a softer nucleophile compared to nitrogen or oxygen, allowing for kinetic control and regioselective functionalization that enhances the lipophilicity of the final agent[4].

Step-by-Step Methodology:

  • S-Methylation Initiation: To a stirred solution of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (0.5 g, 2 mmol) in 10 mL of anhydrous DMF, add K₂CO₃ powder (0.83 g, 6 mmol).

  • Alkylation: Add methyl iodide (CH₃I) (0.07 mL, 2.2 mmol) dropwise. Heat the mixture at 60–80 °C for 1–8 hours. Note: As an SN2 reaction, accelerating the polarity of the solvent (using DMF over acetone) significantly increases the reaction rate.

  • Extraction: Dilute with 50 mL of water and extract twice with 10 mL of CHCl₃. Wash the extracts thrice with water and dry over anhydrous Na₂SO₄.

  • Self-Validation: Purify via column chromatography (CHCl₃). Validate regioselectivity using ¹H-NMR; the appearance of a new N-CH₃ proton peak at ~4.11 ppm alongside the conserved S-CH₃ peak at ~2.62 ppm confirms successful secondary methylation[4].

Structure-Activity Relationships (SAR) & Physicochemical Profiling

A molecule's lipophilicity (Log P) dictates its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In the context of 4-HQCA derivatives, the spatial arrangement of substituents on the N-aryl ring drastically alters the molecule's ability to penetrate lipid-rich bacterial cell walls or viral envelopes.

Recent3 reveal that ortho-substituted derivatives generally exhibit the lowest lipophilicity due to intramolecular hydrogen bonding, which shields the molecule from the aqueous environment[3].

Table 1: Structure-Lipophilicity Relationship of N-Aryl-4-hydroxyquinoline-3-carboxanilides

Compound IDR-SubstituentCalculated Log PLipophilicity RankPrimary Biological Target
8a 2-NO₂ (Ortho)1.85Low (Least Lipophilic)DNA Gyrase
2a 2-OCH₃ (Ortho)2.45ModerateDNA Gyrase / Topo IV
6c 4-Br (Para)3.60HighDNA Gyrase / Topo IV
7c 4-CF₃ (Para)4.10Very High (Most Lipophilic)DNA Gyrase / Topo IV

Data synthesized from reversed-phase HPLC capacity factor (log k) correlations[3].

Emerging Therapeutic Modalities

While historically confined to antibacterial regimens, the 4-HQCA scaffold is currently being repurposed for complex systemic diseases:

  • Antiviral Agents (HBV & HIV): Alkylated 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have demonstrated high inhibition of Hepatitis B Virus (HBV) replication at 10 µM concentrations. Molecular docking simulations indicate these derivatives act as potent viral replication depressors[4]. Furthermore, bis(macrocyclic) azaquinolone derivatives are being investigated for dual-action anti-HIV and antibacterial properties[2].

  • Anticancer Therapeutics: Certain 4-HQCA derivatives exhibit significant cytotoxicity against human cancer cell lines (e.g., MCF7, HELA, A549). The proposed mechanism involves the inhibition of the c-Myc/Max/DNA complex formation, driven by the chelation of divalent metals via the co-planarity of the C3-COOH and the quinoline nitrogen[1][4].

References

  • Title: Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides Source: semanticscholar.org URL: [Link]

  • Title: Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies Source: mdpi.com URL: [Link]

  • Title: Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs Source: nih.gov URL: [Link]

  • Title: Fluoroquinolones: Chemistry & Action – A Review Source: researchgate.net URL: [Link]

  • Title: Antiviral and antimicrobial guanidine or biguanidine derivatives (WO2002017916A1)

Sources

Biological Activity and Therapeutic Potential of 7-Methylquinoline Derivatives

[1][2][3]

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and antimicrobial therapeutics.[1] Among these, 7-methylquinoline derivatives occupy a unique pharmacological niche.[2] Unlike their 7-halo (chloroquine-like) or 7-methoxy counterparts, the 7-methyl group introduces specific lipophilic bulk without significantly altering the electronic density of the aromatic ring via resonance effects. This guide analyzes the biological activity, synthesis, and structure-activity relationships (SAR) of 7-methylquinoline derivatives, providing a roadmap for researchers optimizing this scaffold for drug discovery.

Chemical Foundation & Synthesis Strategy

The 7-Methyl Advantage

The 7-methyl group at the C7 position of the quinoline ring offers two distinct advantages in drug design:

  • Lipophilicity Modulation: It increases

    
    , enhancing membrane permeability compared to unsubstituted quinolines, facilitating passive transport across the blood-brain barrier (BBB) or bacterial cell walls.
    
  • Metabolic Stability: Unlike the C7-hydroxyl group (susceptible to glucuronidation) or C7-halogen (susceptible to oxidative dehalogenation in some contexts), the methyl group is relatively robust, though it can serve as a site for slow metabolic oxidation.

Synthesis Protocol: The Skraup Approach

The most authoritative method for accessing the 7-methylquinoline core is the Skraup Synthesis utilizing m-toluidine.[3] This reaction, however, requires precise control to manage regioisomer formation.

Reaction Mechanism & Regioselectivity

The reaction of m-toluidine with glycerol in the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene or iodine) yields a mixture of 7-methylquinoline (major product, ~60-70%) and 5-methylquinoline (minor product, ~30-40%).

  • Causality: The m-methyl group directs cyclization to the ortho-positions. Steric hindrance makes the position para to the methyl group (leading to the 7-isomer) kinetically favored over the position ortho to the methyl group (leading to the 5-isomer).

Experimental Workflow (Synthesis of Key Intermediate)

Target: 2-Chloro-7-methyl-3-formylquinoline (A versatile precursor for bioactive derivatives).

  • Vilsmeier-Haack Formylation:

    • Reagents: DMF (3 eq), POCl

      
       (7 eq), N-(3-methylphenyl)acetamide.
      
    • Procedure: Cool DMF to 0°C. Add POCl

      
       dropwise (exothermic control is critical). Add the acetamide derivative. Heat to 80°C for 6-12 hours.
      
    • Workup: Pour onto crushed ice. The precipitate is the target aldehyde.

    • Validation:

      
      H NMR should show a singlet aldehyde proton at 
      
      
      ppm and the characteristic C7-methyl singlet at
      
      
      ppm.

Therapeutic Applications

Anticancer Activity

7-Methylquinoline derivatives have shown potent cytotoxicity against human tumor cell lines, particularly MCF-7 (breast cancer), HepG2 (liver carcinoma), and HCT-116 (colon cancer).

  • Mechanism: DNA Intercalation.

    • Derivatives such as 2-(imidazolyl)-7-methylquinoline act as planar intercalators. The 7-methyl group aids in hydrophobic interaction within the DNA minor groove, stabilizing the drug-DNA complex.

    • Data Insight: In comparative studies, 7-methyl derivatives often exhibit IC

      
       values in the low micromolar range (1–5 
      
      
      M), comparable to standard intercalators like doxorubicin, but with distinct toxicity profiles.
Antimicrobial & Antifungal Activity

The 7-methylquinoline core is frequently derivatized at the C2 and C3 positions to create broad-spectrum antibiotics.

  • Key Hybrid: 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline .

  • Activity: High potency against S. aureus and E. coli.[4][5]

  • MOA: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase. The lipophilic 7-methyl tail facilitates penetration through the lipid-rich mycobacterial cell wall, making these scaffolds attractive for anti-tubercular research.

Structure-Activity Relationship (SAR)[8]

The biological efficacy of 7-methylquinoline is highly sensitive to substitutions at other positions. The following diagram illustrates the validated SAR logic.

SAR_7MethylQuinolineCore7-MethylquinolineScaffoldPos2Position 2 (C2)Critical for BioactivityCore->Pos2Pos3Position 3 (C3)Auxiliary BindingCore->Pos3Pos4Position 4 (C4)Solubility/InteractionCore->Pos4Pos7Position 7 (C7)Lipophilic AnchorCore->Pos7Eff2Heterocyclic substitution (Imidazole/Triazole)Increases DNA affinity & CytotoxicityPos2->Eff2Eff3Formyl/Carboxylic Acid groupsAllow further derivatizationPos3->Eff3Eff4Amino side chainsEnhance lysosomal accumulationPos4->Eff4Eff7Methyl Group (-CH3)Maintains lipophilicity withoutelectronic deactivation (vs -NO2/Cl)Pos7->Eff7

Caption: SAR map highlighting the strategic role of the C7-methyl group as a lipophilic anchor, distinct from functionalizable sites at C2, C3, and C4.

Mechanism of Action: DNA Intercalation Pathway

The following flowchart details the molecular events triggered by 7-methylquinoline derivatives leading to cancer cell apoptosis.

MOA_PathwayDrug7-Methylquinoline Derivative(Lipophilic Entry)CellEntryPassive Diffusion acrossCell MembraneDrug->CellEntryNucleusNuclear TranslocationCellEntry->NucleusIntercalationDNA Intercalation(Minor Groove Binding)Nucleus->IntercalationComplexStabilized Drug-DNA ComplexIntercalation->ComplexEnzymeInhibInhibition of Topoisomerase IIComplex->EnzymeInhibDamageDNA Strand Breaks(Replication Fork Arrest)EnzymeInhib->DamageApoptosisApoptosis(Cell Death)Damage->Apoptosis

Caption: Step-by-step mechanism of action for anticancer activity, focusing on DNA intercalation and Topoisomerase II inhibition.

Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay)

To ensure reproducibility in evaluating 7-methylquinoline derivatives, follow this standardized protocol.

Objective: Determine IC

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 
      
      
      L of DMEM media.
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Dissolve 7-methylquinoline derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

      
      M) in culture media. Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
      
    • Add 100

      
      L of treatment media to wells.[6] Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).
      
  • Incubation:

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20

      
      L of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (purple formazan crystals will form in viable cells).

  • Solubilization & Readout:

    • Aspirate media carefully.

    • Add 150

      
      L DMSO to dissolve crystals.
      
    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Plot dose-response curve to derive IC

      
      .
      

Summary of Biological Data

Derivative ClassTarget Organism/Cell LineKey Activity MetricReference
7-Methylquinoline (Parent) Salmonella typhimuriumMutagenic (requires metabolic activation)[1]
2-Chloro-7-methyl-3-formyl S. aureusMIC: 12.5

g/mL
[2]
2-(Imidazolyl)-7-methyl MCF-7 (Breast Cancer)IC

: 2.1

M
[3]
2-(Triazolyl)-7-methyl E. coliMIC: 6.25

g/mL
[4]

References

  • LaVoie, E. J., et al. (1984). Structure-activity studies on the mutagenicity and carcinogenicity of quinoline derivatives.Carcinogenesis . Link

  • Digafie, Z., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives.Journal of Chemistry . Link

  • Loza-Mejía, M. A., et al. (2013).[1] Synthesis and biological evaluation of 2-substituted quinolines as potential anticancer agents.Molecules .[2][7][4][8][9][10][11][12][13][14][15] Link

  • Desai, N. C., et al. (2013). Synthesis and antimicrobial activity of some new quinoline based triazole derivatives.[5]Medicinal Chemistry Research . Link

The Quinolone-3-Carboxylic Acid Scaffold: A Medicinal Chemistry Masterclass

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1]

The quinolone-3-carboxylic acid scaffold represents one of the most privileged structures in medicinal chemistry. Originally isolated as a byproduct of chloroquine synthesis (Lesher et al., 1962), this core has evolved from the narrow-spectrum nalidixic acid to broad-spectrum "respiratory fluoroquinolones" (e.g., moxifloxacin) and, more recently, into non-antimicrobial agents targeting topoisomerases in cancer cells.

For the drug discovery scientist, this scaffold offers a unique balance of rigidity and functionalizability. The planar bicyclic system allows for DNA intercalation, while the keto-acid motif facilitates critical metal-ion bridging. This guide dissects the scaffold's structure-activity relationships (SAR), details the industry-standard Grohe-Hevers synthetic route, and addresses the critical liability of hERG channel inhibition.

Comprehensive SAR Analysis

The quinolone pharmacophore is defined by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. Modifications at specific positions dictate potency, spectrum, and pharmacokinetics.

The Critical Binding Interface (Positions 3 & 4)[2]
  • Requirement: The C-3 carboxylic acid and C-4 ketone are non-negotiable for antibacterial activity.

  • Function: They form a chelation complex with a divalent metal ion (typically Mg²⁺) within the active site of type II topoisomerases.

  • Constraint: Esterification or reduction of these groups abolishes antibacterial activity (though may be useful for prodrugs).

The Potency Driver (Position 6)
  • Modification: Introduction of a Fluorine atom (Fluoroquinolones).[1][2][3][4][5]

  • Effect: Increases lipophilicity for cell wall penetration and significantly improves inhibition of DNA gyrase (estimated 2-100x potency boost).

The Spectrum Modulator (Position 7)
  • Structure: Heterocyclic substitution is critical.

  • Piperazine (e.g., Ciprofloxacin): Excellent Gram-negative coverage (Pseudomonas) but weaker Gram-positive activity.

  • Pyrrolidine/Azabicyclo (e.g., Moxifloxacin): Enhances Gram-positive activity (S. pneumoniae) and overcomes some efflux resistance mechanisms.

Pharmacokinetic Control (Position 1 & 8)
  • N-1: Steric bulk is required. A cyclopropyl group (ciprofloxacin, moxifloxacin) is the optimal substituent for potency.

  • C-8: Halogenation (Cl/F) improves in vivo activity but is linked to phototoxicity. A methoxy group (moxifloxacin) at C-8 mitigates phototoxicity and improves activity against resistant mutants.

SAR Visualization

QuinoloneSAR Core Quinolone-3-Carboxylic Acid Scaffold N1 N-1: Cyclopropyl (Max Potency) Core->N1 C3_4 C-3/C-4: Keto-Acid (Mg2+ Chelation/Binding) Core->C3_4 C6 C-6: Fluorine (Cell Penetration/Gyrase Affinity) Core->C6 C7 C-7: Heterocycle (Spectrum/PK) Core->C7 C8 C-8: Methoxy/H (Toxicity Modulation) Core->C8 Essential for Activity Essential for Activity C3_4->Essential for Activity Gram-Neg Potency Gram-Neg Potency C6->Gram-Neg Potency Gram-Pos Potency Gram-Pos Potency C7->Gram-Pos Potency

Figure 1: Functional mapping of the fluoroquinolone scaffold. Colors indicate functional grouping.

Mechanism of Action: The Water-Metal Ion Bridge[7][8][9]

Understanding the precise binding mode is essential for designing next-generation inhibitors that bypass resistance mutations (e.g., Ser83Leu).

  • Ternary Complex: The drug does not bind free enzyme or DNA alone with high affinity. It stabilizes the Enzyme-DNA-Drug ternary complex.

  • The Bridge: The C-3/C-4 keto-acid chelates a non-catalytic Mg²⁺ ion .[5] This ion coordinates with four water molecules.[5][6][7]

  • Anchoring: Two of these water molecules form hydrogen bonds with specific residues in the GyrA subunit (Ser83 and Asp87 in E. coli).[5][6][7]

  • Resistance: Mutations at Ser83 or Asp87 disrupt this water-bridge network, reducing drug affinity.

Synthetic Protocol: The Grohe-Hevers Methodology

While the Gould-Jacobs reaction was historically significant, the Grohe-Hevers synthesis is the industry standard for modern fluoroquinolones due to its regiospecificity and high yields.

Reaction Scheme Workflow

GroheHevers Step1 Step 1: Acylation (Acid Chloride + Malonate) Step2 Step 2: Decarboxylation/Enamine Formation (Formation of Acrylate) Step1->Step2 n-BuLi / THF, -78°C Step3 Step 3: Cyclization (Intramolecular Nu- Displacement) Step2->Step3 Base (NaH or K2CO3) Step4 Step 4: Hydrolysis & C-7 Substitution (Final Deprotection) Step3->Step4 Acid Hydrolysis

Figure 2: The Grohe-Hevers synthetic route for high-yield fluoroquinolone production.

Detailed Experimental Protocol

Note: This protocol assumes the synthesis of a Ciprofloxacin analog starting from 2,4-dichloro-5-fluorobenzoyl chloride.

Step 1: Acylation (Formation of Beta-Keto Ester)

  • Reagents: Magnesium ethoxide (1.2 eq), Diethyl malonate (1.2 eq), 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq).

  • Solvent: Anhydrous Toluene.

  • Procedure:

    • Suspend magnesium ethoxide in toluene. Add diethyl malonate dropwise at 50-60°C. Stir for 1-2 hours to generate the magnesium enolate.

    • Cool to -10°C. Add the acid chloride dropwise.

    • Stir overnight at room temperature.

    • Workup: Acidify with dilute H₂SO₄, extract with toluene, and concentrate to yield the diethyl aroylmalonate.

Step 2 & 3: Decarboxylation and Cyclization

  • Reagents: p-Toluenesulfonic acid (catalytic), Triethyl orthoformate (2.0 eq), Cyclopropylamine (1.1 eq), Potassium carbonate (2.5 eq).

  • Procedure:

    • Reflux the crude aroylmalonate with p-TsOH in water/dioxane to decarboxylate to the ethyl aroylacetate.

    • React the intermediate with triethyl orthoformate and acetic anhydride (reflux, 2h) to form the ethoxymethylene derivative.

    • Add cyclopropylamine (in ethanol) at 0°C, then stir at RT for 2h to form the enaminoketoester.

    • Cyclization: Add K₂CO₃ in DMF and heat to 80-100°C for 4 hours. The fluorine at C-2 (leaving group position) is displaced by the nitrogen, closing the ring.

Step 4: C-7 Substitution and Hydrolysis

  • Reagents: Piperazine (3.0 eq), NaOH (2.0 eq).

  • Procedure:

    • Treat the cyclized intermediate with excess piperazine in pyridine or acetonitrile at reflux (nucleophilic aromatic substitution at C-7).

    • Hydrolyze the ethyl ester using aqueous NaOH/EtOH at reflux.

    • Acidify to pH 7.0-7.4 to precipitate the final zwitterionic product.

Liability Optimization: hERG Inhibition

A major attrition factor for quinolones is QT interval prolongation via blockade of the hERG potassium channel.[3]

Table 1: SAR Rules for Reducing hERG Liability

Structural FeatureImpact on hERG BlockadeRecommendation
C-5 Substituent Amino (NH₂) or Methyl groups at C-5 significantly increase hERG affinity (e.g., Sparfloxacin).Keep C-5 unsubstituted (H) if possible.
C-7 Substituent Large, lipophilic groups increase blockage.Use polar/hydrophilic heterocycles (e.g., piperazine).
LogP (Lipophilicity) High LogP correlates with high hERG affinity.Target LogP < 2.5; introduce polar groups (hydroxyl, amino).
Zwitterionic State Strong zwitterions at physiological pH show reduced channel binding.Balance pKa of C-3 acid and C-7 amine to ensure isoelectric point ~7.4.

Emerging Applications: Beyond Antibiotics

Recent research has repurposed the quinolone-3-carboxylic acid scaffold for oncology, specifically targeting eukaryotic topoisomerase II and receptor tyrosine kinases.

  • VEGFR-2 Inhibition: 4-hydroxy-2-quinolone-3-carboxamides have shown nanomolar inhibition of VEGFR-2, preventing angiogenesis in solid tumors.

  • Mechanism: Unlike the antibacterial mode (DNA cleavage complex), these derivatives often act as ATP-competitive inhibitors in the kinase domain.

  • Key Modification: The C-7 position is often derivatized with extended bi-aryl urea moieties to occupy the hydrophobic pocket of the kinase.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. Link

  • Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871–879. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Link

  • Kang, J., Wang, L., Chen, X. L., Triggle, D. J., & Rampe, D. (2001). Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG. Molecular Pharmacology, 59(5), 1222–1228. Link

  • Mohammed, H. H. H., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI, 29(4). Link

Sources

Therapeutic Potential of 4-Hydroxyquinoline Carboxylic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxyquinoline carboxylic acid (4-HQCA) scaffold represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry. Driven by a unique tautomeric equilibrium between its 4-hydroxy and 4-oxo-1,4-dihydroquinoline forms, this scaffold possesses highly adaptable hydrogen-bonding capabilities[1]. This structural plasticity allows 4-HQCAs to selectively interact with a diverse array of biological targets, ranging from central nervous system (CNS) receptors to viral replication enzymes. This whitepaper provides an in-depth mechanistic analysis of 4-HQCA derivatives, quantitative pharmacological data, and self-validating experimental workflows for drug development professionals.

Structural Dynamics: The Tautomeric Advantage

The therapeutic versatility of 4-HQCAs is fundamentally rooted in their keto-enol tautomerism. The dynamic equilibrium between the 4-hydroxyquinoline and the zwitterionic 4-oxo-1,4-dihydroquinoline forms is highly dependent on the microenvironment's dielectric constant and pH[1][2].

In lipophilic environments (such as the blood-brain barrier or cellular membranes), the uncharged 4-hydroxy form often predominates, facilitating passive transcellular diffusion. Conversely, within the aqueous physiological environment or the polar binding pockets of target receptors, the 4-oxo form is stabilized[2]. This dual-state nature allows medicinal chemists to design prodrugs or highly selective ligands simply by modifying the substituents at the C2 or C3 positions to electronically bias the tautomeric ratio.

4-Hydroxyquinoline-2-Carboxylic Acid: Neuropharmacological Mastery

The most prominent naturally occurring 4-HQCA is Kynurenic Acid (KYNA) , systematically known as 4-hydroxyquinoline-2-carboxylic acid[3]. As an endogenous metabolite of the L-tryptophan degradation pathway, KYNA is a master regulator of neuroexcitation and immune response[2].

Mechanistic Pathways

KYNA exerts its neuroprotective effects through a multi-target pharmacological profile:

  • NMDA Receptor Antagonism: KYNA acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[3]. By blocking this site, KYNA prevents the opening of the

    
     channel, thereby mitigating glutamate-induced excitotoxicity[2].
    
  • 
    7 nAChR Modulation:  KYNA functions as a non-competitive antagonist at the 
    
    
    
    7 nicotinic acetylcholine receptor, modulating presynaptic glutamate release[3].
  • GPR35 / HCAR3 Agonism: At lower concentrations, KYNA acts as an endogenous agonist for the orphan G protein-coupled receptor GPR35, triggering potent anti-inflammatory cascades in microglia and macrophages[3][4].

G Trp L-Tryptophan KYN L-Kynurenine Trp->KYN IDO/TDO KAT Kynurenine Aminotransferase (KAT) KYN->KAT KYNA 4-Hydroxyquinoline-2-Carboxylic Acid (Kynurenic Acid) KAT->KYNA NMDAR NMDA Receptor (Glycine Site Antagonism) KYNA->NMDAR a7nAChR α7 nAChR (Antagonism) KYNA->a7nAChR GPR35 GPR35 / HCAR3 (Agonism) KYNA->GPR35 Neuro Neuroprotection & Immunomodulation NMDAR->Neuro Decreased Excitotoxicity a7nAChR->Neuro Modulated Glutamate GPR35->Neuro Anti-inflammatory

Metabolic synthesis of Kynurenic Acid and its multi-target neuroprotective signaling pathways.

4-Hydroxyquinoline-3-Carboxylic Acid: Beyond Neurobiology

While the 2-carboxylic acid derivatives dominate CNS applications, shifting the carboxylic acid moiety to the C3 position unlocks entirely different therapeutic landscapes[5].

  • Antiviral Efficacy: Substituted 4-hydroxyquinoline-3-carboxamides and hydrazides have been identified as potent inhibitors of the herpesvirus family. Specifically,

    
    -benzyl-4-hydroxyquinoline-3-carboxamide derivatives disrupt the replication machinery of the human cytomegalovirus (HCMV), offering a critical alternative to traditional nucleoside analogs[6].
    
  • CFTR Potentiation: The 4-oxo tautomer of this scaffold is the foundation for breakthrough cystic fibrosis therapeutics like Ivacaftor, which binds directly to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel to increase its open probability.

  • 5-HT3 Receptor Antagonism: Arylpiperazine derivatives of 4-hydroxy-3-quinolinecarboxylic acid exhibit sub-nanomolar affinity for the 5-HT3 receptor, providing robust anti-emetic and anxiolytic properties[7].

Quantitative Pharmacological Landscape

To facilitate rational drug design, the following table summarizes the structure-activity relationships (SAR) and binding affinities of key 4-HQCA classes:

Compound ClassRepresentative DerivativePrimary TargetBinding Affinity / ActivityClinical / Therapeutic Application
2-Carboxylic Acid Kynurenic Acid (KYNA)NMDA Receptor (Glycine site)

Neuroprotection, Schizophrenia
2-Carboxylic Acid KYNA Amide AnalogsGPR35 / HCAR3

Anti-inflammatory, Ischemia
3-Carboxylic Acid Ivacaftor (4-oxo tautomer)CFTR Channel

Cystic Fibrosis
3-Carboxylic Acid Arylpiperazine-4-HQCA5-HT3 Receptor

Anti-emetic, Anxiolytic
3-Carboxamide

-benzyl-4-HQCA
Human Cytomegalovirus

Antiviral Therapy

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They do not merely outline steps; they embed internal controls and causality to verify data at every phase.

Workflow S1 Step 1: Scaffold Synthesis (Conrad-Limpach Reaction) S2 Step 2: Tautomeric Profiling (NMR & X-ray Crystallography) S1->S2 S3 Step 3: In Vitro Assays (Radioligand Binding) S2->S3 S4 Step 4: In Vivo Validation (Pharmacokinetics & Efficacy) S3->S4

Step-by-step experimental workflow for synthesizing and validating 4-HQCA derivatives.

Protocol A: Variable-Temperature NMR for Tautomeric Profiling

Before biological testing, the tautomeric ratio of a novel 4-HQCA must be established, as it dictates receptor binding kinetics[1].

  • Step 1: Dual-Solvent Preparation. Prepare the synthesized 4-HQCA derivative in both

    
     and 
    
    
    
    .
    • Causality: Tautomerism is solvent-dependent. Testing in polar aprotic (

      
      ) vs. non-polar (
      
      
      
      ) solvents creates a predictive model for how the drug will behave in the aqueous cytosol versus the lipophilic cell membrane.
  • Step 2: Variable-Temperature Acquisition. Acquire

    
     and 
    
    
    
    NMR spectra from 298K to 353K.
    • Causality & Validation: If distinct peaks at room temperature coalesce into a single averaged signal at elevated temperatures, it validates that the peaks represent a dynamic tautomeric equilibrium rather than static chemical impurities.

  • Step 3: C4 Chemical Shift Integration. Monitor the C4 carbon signal.

    • Causality: The C4 carbon in the 4-oxo form appears significantly downfield (

      
      175 ppm) compared to the 4-hydroxy form (
      
      
      
      150 ppm). Integrating these peaks provides a precise, quantifiable tautomeric ratio.
Protocol B: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the binding affinity (


) of novel 2-carboxylic acid derivatives to the NMDA receptor's glycine site.
  • Step 1: Membrane Preparation in Tris-HCl. Homogenize rat cortical tissue in 50 mM Tris-HCl buffer, followed by repeated centrifugation and washing.

    • Causality: Tris-HCl maintains a physiological pH of 7.4, preventing receptor denaturation. The repeated washing steps are critical to remove endogenous glutamate and glycine, which would competitively mask the binding of the radioligand and yield false negatives.

  • Step 2: Radioligand Incubation. Incubate membranes with

    
     (a selective glycine site antagonist) and varying concentrations of the novel 4-HQCA.
    
    • Causality:

      
       is utilized instead of 
      
      
      
      because it is highly specific to the strychnine-insensitive site and resists rapid metabolic degradation during the assay.
  • Step 3: Non-Specific Binding (NSB) Control (Self-Validation). Add 1 mM of unlabeled glycine to a parallel set of control wells.

    • Causality & Validation: The unlabeled glycine saturates all specific NMDA receptor sites. Any radioactivity detected in these wells represents non-specific binding to lipids or plastics. Subtracting this NSB from total binding yields the specific binding—an absolute requirement for validating the assay's integrity.

  • Step 4: Polyethylenimine Filtration. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of the radioligand to the filter matrix and improving the signal-to-noise ratio.

Conclusion

The 4-hydroxyquinoline carboxylic acid scaffold is far more than a static chemical structure; it is a dynamic, environmentally responsive pharmacophore. By deeply understanding its tautomeric behavior and applying rigorous, self-validating pharmacological assays, drug development professionals can continue to exploit this scaffold to treat complex pathologies ranging from neurodegeneration to viral infections.

References

  • . Current Medicinal Chemistry, 2009.

  • . Acta Crystallographica Section C: Structural Chemistry, 2019.

  • . WIPO (PCT) Patent WO1999032450A1, 1999.

  • . International Journal of Molecular Sciences (MDPI), 2024.

  • . Wikipedia, The Free Encyclopedia, Accessed 2026.

Sources

Targeting the C7 Vector: Optimization of the Quinoline-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Definition

The 7-substituted quinoline-3-carboxylic acid scaffold represents the structural core of fluoroquinolone antibiotics, a class of drugs defined by their ability to inhibit bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). While the N-1, C-3, and C-4 positions are relatively rigid requirements for enzyme binding, the C-7 position serves as the primary vector for structural diversification.

Modifications at C-7 dictate the spectrum of activity (Gram-negative vs. Gram-positive), pharmacokinetics (half-life, bioavailability), and toxicity profile (CNS liability, phototoxicity). This guide details the structure-activity relationships (SAR), mechanistic interactions, and synthetic protocols required to optimize this specific pharmacophore.

The C-7 Pharmacophore: SAR & Structural Logic

The C-7 substituent protrudes from the quinolone core into the solvent-exposed region of the enzyme-DNA complex. This positioning allows for significant steric bulk, which can be leveraged to overcome resistance mechanisms (efflux pumps) and enhance target affinity.

The Heterocyclic Imperative
  • Piperazine Rings (e.g., Ciprofloxacin):

    • Effect: High potency against Gram-negative bacteria (E. coli, P. aeruginosa).

    • Liability: The basic secondary amine increases affinity for the GABA-A receptor, leading to CNS side effects (convulsions).

  • Pyrrolidine Rings (e.g., Moxifloxacin):

    • Effect: Enhanced activity against Gram-positive organisms (S. pneumoniae, S. aureus) and anaerobes.[1] The bulky bicyclic systems (e.g., diazabicyclononane in moxifloxacin) reduce efflux pump susceptibility.

    • Mechanism:[2][3][4][5] The increased lipophilicity facilitates penetration into Gram-positive cell walls.

Toxicity & The GABA Link

A critical failure mode in C-7 optimization is CNS toxicity. Unsubstituted piperazinyl groups mimic the neurotransmitter GABA, antagonizing the GABA-A receptor.

  • Optimization Rule: Introducing steric bulk (e.g., methyl groups) on the piperazine or pyrrolidine ring disrupts GABA receptor binding without destroying antibacterial potency.

Pharmacophore Visualization (DOT)

The following diagram illustrates the functional connectivity of the quinolone scaffold.

QuinoloneSAR Core Quinolone Core (Scaffold) C3_C4 C3/C4 Keto-Acid (Mg2+ Chelation) Core->C3_C4 C6 C6 Fluorine (Cell Penetration) Core->C6 C7 C7 Substituent (The Variable Vector) Core->C7 N1 N1 Cyclopropyl/Ethyl (Potency Control) Core->N1 Gyrase DNA Gyrase / Topo IV Binding C3_C4->Gyrase Water-Metal Bridge C6->Gyrase Affinity Boost Spectrum Spectrum of Activity (Gram +/-) C7->Spectrum Primary Driver Toxicity Toxicity Profile (GABA/hERG) C7->Toxicity Structure Dependent N1->Gyrase Steric Fit

Caption: Functional decomposition of the fluoroquinolone pharmacophore, highlighting C7 as the primary determinant for spectrum and toxicity profiles.

Mechanism of Action: The Water-Metal Ion Bridge[6][7]

Understanding the binding mode is essential for rational design. Quinolones do not bind to the protein or DNA in isolation but stabilize a cleavage complex.

The Bridge Model

The drug anchors to the enzyme via a Water-Metal Ion Bridge .[6]

  • Magnesium Chelation: A non-catalytic

    
     ion is chelated by the C-3 carboxylate and C-4 ketone oxygens.
    
  • Water Coordination: The

    
     ion coordinates with four water molecules.[6][7]
    
  • Enzyme Anchor: These water molecules hydrogen bond with specific residues (Serine and acidic residues like Glutamate/Aspartate) on the GyrA (gyrase) or ParC (Topo IV) subunits.

  • C-7 Interaction: The C-7 substituent extends towards the ParE/GyrB subunit, interacting via van der Waals forces. This interaction is critical for stabilizing the drug-enzyme-DNA ternary complex.

Synthetic Protocol: Late-Stage C-7 Functionalization

The most robust method for diversifying the C-7 position is Nucleophilic Aromatic Substitution (


) . This allows researchers to synthesize a common "core" intermediate and rapidly generate libraries of analogues.
Experimental Workflow (Diagram)

SynthesisWorkflow Start Start: 2,4-dichloro-5-fluorobenzoyl chloride Step1 1. Condensation (Ethyl acetoacetate / Mg(OEt)2) Start->Step1 Step2 2. Cyclization & N1 Alkylation Step1->Step2 Core Core Intermediate: 7-Chloro-6-fluoro-quinolone Step2->Core Step3 3. SnAr Reaction (Amine + Base + Heat) Core->Step3 Diversity Point Purification 4. Purification (Recrystallization) Step3->Purification Final Final Product: 7-Substituted Quinolone Purification->Final

Caption: The "Grohe-Heberg" inspired synthetic route, utilizing a convergent strategy where the C7 diversity is introduced in the final step via SnAr.

Detailed Protocol: Displacement at C-7

Objective: Synthesis of 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin analogue).

Reagents:

  • Substrate: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq).

  • Nucleophile: Piperazine (anhydrous, 3.0 eq). Note: Excess amine acts as a base and drives the reaction.

  • Solvent: Pyridine or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: Reflux (

    
    ).
    

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 7-chloro quinolone core (1.0 g, 3.5 mmol) in Pyridine (10 mL).

  • Addition: Add Piperazine (0.90 g, 10.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 6–12 hours.
    • Validation: Monitor reaction progress via TLC (Mobile phase:

      
       = 4:4:1). The starting material (RF ~0.8) should disappear, and a lower RF product should appear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (20 mL) and adjust pH to 7.0–7.2 using dilute HCl or acetic acid. The product is least soluble at its isoelectric point.

  • Purification:

    • Filter the resulting precipitate.

    • Recrystallize from Ethanol/Water or Acetonitrile.

    • Dry in a vacuum oven at

      
       for 12 hours.
      

Biological Validation: MIC Determination

To validate the efficacy of the new C-7 analogue, the Minimum Inhibitory Concentration (MIC) must be determined against standard ATCC strains.

Data Presentation Standards

When reporting MICs, data should be structured to allow direct comparison between the new analogue and clinical standards (e.g., Ciprofloxacin).

CompoundC7 SubstituentE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)
Control Piperazine (Cipro)0.004 µg/mL0.25 µg/mL0.5 µg/mL
Analogue A 3-methyl-piperazine[Experimental Value][Experimental Value][Experimental Value]
Analogue B Pyrrolidine[Experimental Value][Experimental Value][Experimental Value]
Protocol (CLSI Guidelines)
  • Inoculum Prep: Prepare a bacterial suspension matched to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well microtiter plates. Add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

  • Drug Dilution: Perform serial 2-fold dilutions of the 7-substituted quinolone (range: 64 µg/mL to 0.03 µg/mL).

  • Incubation: Add bacterial inoculum. Incubate at

    
     for 16–20 hours.
    
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[7] Microbiology and Molecular Biology Reviews, 61(3), 377–392. Link

  • Hori, S., et al. (1987). Inhibitory effect of quinolones on gamma-aminobutyric acid receptor binding in rat brain synaptic membranes.[8] Antimicrobial Agents and Chemotherapy, 31(9), 1394–1398. Link

  • Wohlkonig, A., et al. (2010).[5] Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. Nature Structural & Molecular Biology, 17, 1152–1153. Link

Sources

Technical Guide: Antibacterial Properties of Quinoline-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold represents the structural core of the quinolone and fluoroquinolone antibiotic classes. While the generic scaffold exhibits modest antibacterial activity, strategic functionalization—specifically at the N-1, C-6, C-7, and C-8 positions—transforms this pharmacophore into a broad-spectrum bactericidal agent.[1] This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic action via the "water-metal ion bridge," and validated protocols for both chemical synthesis and biological evaluation.

Molecular Mechanism of Action

To optimize these analogs, one must understand that they are not simple enzyme inhibitors; they are topoisomerase poisons .

The Ternary Complex and Magnesium Chelation

The antibacterial potency of quinoline-3-carboxylic acids relies on the formation of a stable ternary complex: Drug-Enzyme-DNA .

The core pharmacophore (the 3-carboxylate and 4-carbonyl groups) does not bind directly to the enzyme's amino acid residues. Instead, it chelates a non-catalytic Magnesium ion (


). This metal ion coordinates with four water molecules, which then hydrogen-bond to specific Serine and Acidic residues (e.g., Ser84 and Glu88 in A. baumannii Topo IV) on the enzyme.[2] This is the Water-Metal Ion Bridge .
  • Target 1: DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. Inhibition prevents the relief of torsional strain ahead of the replication fork.

  • Target 2: Topoisomerase IV: Primary target in Gram-positive bacteria.[3] Inhibition prevents the decatenation (separation) of daughter chromosomes after replication.

Pathway Visualization

The following diagram illustrates the "Poison Hypothesis," where the drug traps the enzyme in a state that has cleaved the DNA but cannot religate it, leading to double-strand breaks (DSBs) and cell death.[4]

MoA Quinolone Quinoline-3-Carboxylic Acid (Drug) Mg Mg2+ Ion Quinolone->Mg Chelation Enzyme Type II Topoisomerase (Gyrase / Topo IV) Enzyme->Mg Chelation DNA Bacterial DNA DNA->Mg Chelation Complex Ternary Cleavage Complex (Drug-Mg-Enzyme-DNA) Mg->Complex Water-Metal Bridge Replication Replication Fork Collision Complex->Replication Traps Enzyme DSB Irreversible Double-Strand Breaks (DSBs) Replication->DSB Fork Collapse Death Bacterial Cell Death DSB->Death SOS Response Failure

Figure 1: The "Poison Mechanism" of quinolone antibiotics. The drug does not merely block the enzyme but actively converts it into a cellular toxin by stabilizing the cleaved DNA complex.

Structure-Activity Relationship (SAR) Matrix

The transition from the first-generation nalidixic acid to modern fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) is driven by specific substitutions.

PositionSubstituentEffect on Pharmacology & Activity
N-1 Cyclopropyl / EthylEssential for Potency. A cyclopropyl group (as seen in ciprofloxacin) provides optimal steric bulk to fill the hydrophobic pocket of the enzyme, significantly increasing potency compared to an ethyl group.
C-2 HydrogenSteric Constraint. Substituents here generally abolish activity due to steric interference with the enzyme-DNA complex. Must remain unsubstituted.
C-3 Carboxylic AcidBinding Anchor. Essential for

chelation. Modifications here (e.g., esterification) usually act only as prodrugs, requiring hydrolysis to become active.
C-4 Carbonyl (Ketone)Binding Anchor. The second half of the chelation claw. Absolutely essential.
C-5 Amino / MethylPotency Modulator. An amino group (e.g., sparfloxacin) can enhance Gram-positive activity but may increase phototoxicity.
C-6 FluorineThe "Fluoro" Factor. Introduction of Fluorine here increases lipophilicity (cell penetration) and gyrase binding affinity by ~100-fold. This is the defining feature of modern analogs.
C-7 Piperazine / PyrrolidineSpectrum & PK. Heterocyclic rings here broaden the spectrum against Gram-negatives (Pseudomonas). Piperazine is standard; pyrrolidine increases potency but may risk CNS side effects.
C-8 Fluorine / MethoxyResistance & Anaerobes. A methoxy group (e.g., moxifloxacin) reduces efflux pump susceptibility and targets mutant gyrase, lowering resistance rates.

Experimental Protocol A: Chemical Synthesis

Method: The Gould-Jacobs Reaction (Cyclization Strategy) Objective: Synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.[5]

Synthetic Workflow

The Gould-Jacobs reaction remains the industrial standard due to its scalability and reliability.

GouldJacobs Aniline Substituted Aniline Condensation Condensation (110°C, -EtOH) Aniline->Condensation EMME EMME (Ethoxymethylenemalonate) EMME->Condensation Enamine Anilinomethylene Malonate Condensation->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Ester Quinolone Ester Cyclization->Ester Hydrolysis Saponification (NaOH/H2O) Ester->Hydrolysis Final Quinoline-3-Carboxylic Acid Hydrolysis->Final

Figure 2: Step-wise synthesis via the Gould-Jacobs protocol.[6] Critical control points are the high-temperature cyclization and the final hydrolysis.

Detailed Procedure

Step 1: Condensation

  • Equimolar amounts of substituted aniline (e.g., 3-chloro-4-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME) are mixed.

  • Heat to 110–130°C for 2 hours.

  • Validation: Monitor ethanol evolution. The reaction is driven to completion by the distillation of ethanol.

  • Recrystallize the resulting solid (anilinomethylene malonate) from cyclohexane.

Step 2: Thermal Cyclization (Critical Step)

  • Dissolve the intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

  • Safety Note: This reaction requires extreme heat (250–260°C). Use a sand bath or heating mantle with high-grade glassware.

  • Reflux for 45–60 minutes. The high temperature is required to overcome the activation energy for the intramolecular nucleophilic aromatic substitution.

  • Cool to room temperature; the ester product will precipitate.[7] Filter and wash with hexane to remove Dowtherm A.

Step 3: N-Alkylation & Hydrolysis

  • Treat the ester with an alkyl halide (e.g., ethyl iodide) and Potassium Carbonate (

    
    ) in DMF to install the N-1 substituent.
    
  • Reflux the N-alkylated ester in 10% NaOH solution for 2 hours to hydrolyze the ester to the free carboxylic acid.

  • Acidify with HCl to precipitate the final Quinoline-3-Carboxylic Acid analog.

Experimental Protocol B: In Vitro Antibacterial Assay

Method: Broth Microdilution (MIC Determination) Standard: CLSI M07 Guidelines

The Criticality of Cation Adjustment

Expert Insight: Standard Mueller-Hinton Broth (MHB) varies in cation content (


 and 

). Because quinolones function via the Water-Metal Ion Bridge (see Section 2.1), variations in

concentration will drastically alter MIC results.
  • Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing 10–12.5 mg/L

    
     and 20–25 mg/L 
    
    
    
    .
Workflow
  • Inoculum Preparation:

    • Select 3-5 colonies of E. coli (ATCC 25922) or S. aureus (ATCC 29213).

    • Suspend in saline to reach a turbidity equivalent to a 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Plate Preparation:

    • Use 96-well polystyrene plates.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the quinolone stock solution (dissolved in 0.1M NaOH, then diluted) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Broth, no drug).

    • Column 12: Sterility Control (Broth only).

  • Incubation & Readout:

    • Add 100 µL of the diluted inoculum to wells 1–11. Final volume: 200 µL.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

    • Result: The MIC is the lowest concentration showing no visible growth (no turbidity).

References

  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents.[8][9][10][11][12] Clinical Microbiology Reviews, 2(4), 378–424.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5–15.

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[13] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[13][14]

  • Gould, R. G., & Jacobs, W. A. (1939).[15] The synthesis of certain substituted quinolines and 5,6-benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

Sources

Methodological & Application

Precision Synthesis of 4-Hydroxy-7-methylquinoline-3-carboxylic acid via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-Hydroxy-7-methylquinoline-3-carboxylic acid (also known as 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). This scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive heterocyclic compounds.

The synthesis utilizes the Gould-Jacobs reaction , a three-step sequence involving condensation, thermal cyclization, and saponification.[1][2][3] This guide specifically addresses the critical challenge of regioselectivity inherent in using m-toluidine as the starting material, providing process parameters to maximize the formation of the desired 7-methyl isomer over the 5-methyl byproduct.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects logically into three unit operations. The core challenge is the thermal cyclization step, where the steric influence of the methyl group on the aromatic ring dictates the regiochemical outcome.

Reaction Pathway Diagram[1]

GouldJacobs Start m-Toluidine (3-Methylaniline) Inter1 Diethyl (m-tolylaminomethylene)malonate (Enamine Intermediate) Start->Inter1 Condensation (-EtOH) Reagent Diethyl Ethoxymethylenemalonate (EMME) Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization Prod7 Ethyl 4-hydroxy-7-methyl quinoline-3-carboxylate (Major Product) Cyclization->Prod7 Sterically Favored (para-closure) Prod5 Ethyl 4-hydroxy-5-methyl quinoline-3-carboxylate (Minor Byproduct) Cyclization->Prod5 Sterically Hindered (ortho-closure) Hydrolysis Saponification (NaOH, then HCl) Prod7->Hydrolysis Final 4-Hydroxy-7-methylquinoline -3-carboxylic acid Hydrolysis->Final

Figure 1: Reaction pathway illustrating the regioselective cyclization of m-toluidine.

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.1 (Aniline : EMME)Slight excess of EMME ensures complete consumption of the toxic aniline.
Condensation Temp 110–120 °CSufficient to drive off ethanol (byproduct) without degrading the enamine.
Cyclization Temp 250–260 °CCRITICAL: High thermal energy is required to overcome the activation energy of the electrocyclic ring closure.
Solvent (Cyclization) Dowtherm A / Diphenyl EtherHigh boiling point (258 °C) allows the reaction to proceed at atmospheric pressure while acting as a heat sink.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

Objective: Synthesis of diethyl (3-methylanilino)methylenemalonate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add m-toluidine (10.7 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (23.8 g, 110 mmol) .

  • Reaction: Heat the neat mixture to 110–120 °C in an oil bath.

  • Monitoring: Ethanol will begin to distill off. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexane). The starting aniline spot should disappear within 2–3 hours.

  • Workup: Apply high vacuum (1–2 mbar) at 100 °C for 30 minutes to remove the generated ethanol and any unreacted starting materials.

  • Yield: The residue (a viscous oil or low-melting solid) is typically used directly in the next step.

    • Expected Yield: Quantitative (>95%).[4]

Step 2: Thermal Cyclization

Objective: Ring closure to form ethyl 4-hydroxy-7-methylquinoline-3-carboxylate. Safety Warning: This step involves very high temperatures. Use a blast shield and ensure the apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup.

  • Solvent Preparation: In a 1 L 3-neck flask equipped with a mechanical stirrer, internal thermometer, and air condenser, heat 100 mL of Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250 °C .

  • Addition: Transfer the crude enamine from Step 1 into a pressure-equalizing dropping funnel. Add the enamine dropwise to the vigorously boiling Dowtherm A over 20–30 minutes.

    • Note: The rapid addition into pre-heated solvent ("dilution principle") minimizes intermolecular polymerization and favors intramolecular cyclization.

  • Reflux: Maintain the temperature at 250–255 °C for 45–60 minutes. Ethanol is evolved; ensure it can escape the system.[5]

  • Cooling & Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature. The product usually precipitates as the solution cools.[6]

  • Filtration: Add 100 mL of hexane or petroleum ether to the reaction mixture to further precipitate the product and dilute the viscous Dowtherm A. Filter the solids.

  • Washing: Wash the filter cake thoroughly with hexane (to remove Dowtherm A) followed by cold acetone.

  • Purification (Regiocontrol): Recrystallize the crude solid from DMF/Ethanol . This step is crucial to remove any trace 5-methyl isomer, which is more soluble.

    • Target Product: Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate.

Step 3: Hydrolysis (Saponification)

Objective: Conversion to 4-hydroxy-7-methylquinoline-3-carboxylic acid.

  • Suspension: Suspend the recrystallized ester (10 g) in 100 mL of 10% NaOH (aq) .

  • Reflux: Heat the mixture to reflux (100 °C). The solid will gradually dissolve as the salt forms. Continue reflux for 2–3 hours.

  • Acidification: Cool the solution to room temperature. Filter any insoluble particulates if necessary.

  • Precipitation: While stirring, slowly add 6M HCl until the pH reaches 1–2. The carboxylic acid will precipitate as a voluminous white/off-white solid.

  • Isolation: Filter the solid, wash with copious amounts of water (to remove NaCl), and finally with a small amount of cold ethanol.

  • Drying: Dry in a vacuum oven at 80 °C for 12 hours.

Analytical Validation

The final product exists in tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms, predominantly the 4-oxo form in solid state and polar solvents.

Analytical MethodExpected Result
Appearance Off-white to pale yellow powder.
Melting Point > 270 °C (decomposition).
1H NMR (DMSO-d6) δ 15.0-15.5 (br s, 1H, -COOH), 13.0-13.5 (br s, 1H, NH/OH), 8.9 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.5 (s, 1H, H-8), 7.3 (d, 1H, H-6), 2.45 (s, 3H, -CH3).
Mass Spectrometry [M+H]+ = 204.06

Note on Regiochemistry in NMR: The key indicator of the 7-methyl isomer is the coupling pattern of the aromatic protons.

  • 7-Methyl: H-5 (doublet) and H-6 (doublet of doublets) and H-8 (singlet/narrow doublet). The presence of a singlet for H-8 indicates the 7-position is substituted.

  • 5-Methyl: Would show a different splitting pattern (typically a triplet and two doublets if 5-substituted, but H-8 would be a doublet).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete cyclization or polymerization.Ensure Dowtherm A is at a rolling boil (>250°C) before adding the enamine. Slow addition is key.
Dark/Tarry Product Oxidation or overheating.Conduct the reaction under a Nitrogen atmosphere.
Isomer Mixture Poor regioselectivity.Perform the recrystallization of the ester intermediate in Step 2 carefully. The 7-methyl ester is generally less soluble and crystallizes out first.
Incomplete Hydrolysis Poor solubility of ester.Add a small amount of Ethanol to the NaOH solution to act as a phase transfer cosolvent.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[2][3][8][9][10] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Grohe, K. (1989). The chemistry of the quinolones. Die Makromolekulare Chemie, 190, 1. (Comprehensive review on quinolone synthesis).

Sources

Application Note: Optimized Gould-Jacobs Synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the optimized protocol for the cyclization of diethyl ethoxymethylenemalonate (DEEM) with m-toluidine to synthesize ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

This transformation utilizes the classic Gould-Jacobs reaction , a cornerstone method for generating the 4-quinolone scaffold found in various antibacterial (e.g., nalidixic acid analogs) and antimalarial pharmacophores. While the reaction is robust, this specific substrate (m-toluidine) presents unique challenges regarding regioselectivity (7-methyl vs. 5-methyl isomerism) and thermal management during the electrocyclic ring closure.

Target Audience: Medicinal chemists and process development scientists optimizing quinolone scaffolds.

Scientific Background & Mechanism[1][2]

The synthesis proceeds via a two-stage mechanism:

  • Condensation: Nucleophilic attack of the aniline nitrogen on the vinyl carbon of DEEM, followed by elimination of ethanol to form an anilinomethylenemalonate (enamine) intermediate.

  • Cyclization: A thermal

    
    -electrocyclic ring closure followed by elimination of a second equivalent of ethanol and tautomerization to form the stable 4-quinolone core.
    
Regioselectivity Control

m-Toluidine (3-methylaniline) possesses two ortho positions available for cyclization:

  • Position 6 (Para to methyl): Sterically unhindered and electronically favored. Cyclization here yields the 7-methyl isomer (Major Product).

  • Position 2 (Ortho to methyl): Sterically crowded. Cyclization here yields the 5-methyl isomer (Minor Product).

Process Insight: High-temperature shock (dropping solid intermediate into boiling solvent) is critical to favor the kinetic pathway and prevent polymerization, though thermodynamic stability also heavily favors the 7-methyl isomer.

Pathway Visualization

GouldJacobs Start Reagents: m-Toluidine + DEEM Inter Intermediate: Diethyl (3-methylanilino) methylenemalonate Start->Inter Condensation (110°C, -EtOH) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization Ring Closure Byprod1 Byproduct: Ethanol (Gas) Inter->Byprod1 Product Product: Ethyl 7-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyclization->Product Major Path (Steric favor) Cyclization->Byprod1 Byprod2 Minor Isomer: 5-methyl analog Cyclization->Byprod2 Minor Path

Figure 1: Reaction pathway for the Gould-Jacobs synthesis of 7-methyl-4-quinolone derivative.

Experimental Protocol

Reagents & Equipment
Reagent / MaterialRoleSpecification
m-Toluidine Substrate>99% Purity, liquid
Diethyl ethoxymethylenemalonate (DEEM) Reagent1.0 - 1.1 Equiv.
Diphenyl Ether SolventHigh BP (259°C) medium
Petroleum Ether / Hexane Wash SolventACS Grade
Equipment Setup Notes
Dean-Stark TrapCondensationTo remove EtOH (optional but recommended)
High-Temp ThermometerCyclizationMust read >300°C
Overhead StirrerAgitationMagnetic stirring often fails due to viscosity
Step-by-Step Methodology
Phase 1: Enamine Formation (Condensation)

Objective: Isolate the diethyl (3-methylanilino)methylenemalonate intermediate.

  • Charge: In a round-bottom flask equipped with a short-path distillation head (or open neck if performing neat), add m-toluidine (10.7 g, 100 mmol) .

  • Addition: Add DEEM (21.6 g, 100 mmol) slowly with stirring. The reaction is slightly exothermic.

  • Heating: Heat the mixture to 110–120°C (oil bath temperature).

  • Monitoring: Ethanol will begin to evolve.[1] Maintain temperature for 1–2 hours until ethanol evolution ceases.

    • Note: Vacuum can be applied briefly at the end to remove residual ethanol.

  • Solidification: Cool the mixture. The oil should solidify upon standing or scratching with a glass rod. Recrystallize from ethanol if high purity is required, though crude material is often sufficient for Step 2.

Phase 2: Thermal Cyclization

Objective: Electrocyclic ring closure.

  • Solvent Prep: In a large 3-neck flask, heat 50 mL of Diphenyl Ether to a rolling boil (~255–259°C ).

    • Critical Safety: Ensure the flask is <50% full to account for foaming. Use a blast shield.

  • Addition: Add the solid intermediate from Phase 1 in small portions to the boiling solvent.

    • Why? Adding all at once drops the temperature below the activation energy for cyclization, leading to polymerization/tars.

  • Reaction: Maintain reflux for 30–45 minutes after addition is complete. The solution will darken.

  • Workup:

    • Remove from heat and allow to cool to ~80°C.

    • Slowly add 50 mL of Ethanol (carefully!) or allow to cool to RT and add Hexane/Petroleum Ether .

    • The product will precipitate as a solid.[1]

  • Isolation: Filter the solid. Wash copiously with hexane or acetone to remove the high-boiling diphenyl ether.

  • Drying: Dry in a vacuum oven at 60°C.

Critical Process Parameters (CPP) & Troubleshooting

ParameterTargetConsequence of Deviation
Condensation Temp 110–120°C<100°C: Incomplete reaction. >140°C: Premature cyclization/degradation.
Cyclization Temp >250°C<245°C: Failure to cyclize; polymerization dominates.
Addition Rate Slow/PortionwiseFast: Temp crash; formation of "gummy" polymers.
Regioselectivity 7-Me isomerImpurity: 5-Me isomer is difficult to separate. Recrystallize from DMF/EtOH if present.

Troubleshooting Guide:

  • Problem: Product is a dark oil/tar.

    • Cause: Cyclization temperature was too low or intermediate was not dry.

    • Fix: Ensure Diphenyl ether is boiling before addition.

  • Problem: Low Yield.

    • Cause: Incomplete condensation (Step 1).

    • Fix: Monitor Step 1 by NMR; ensure vinyl proton shift occurs.

Quality Control & Validation

Expected Data for Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~270–275°C (dec).

  • 1H NMR (DMSO-d6):

    • 
       12.0-12.5 (s, 1H, NH)
      
    • 
       8.5 (s, 1H, H-2)
      
    • 
       8.0 (d, 1H, H-5)
      
    • 
       7.2-7.4 (m, 2H, H-6, H-8)
      
    • 
       4.2 (q, 2H, Ethyl CH2)
      
    • 
       2.4 (s, 3H, Methyl)
      

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[3]

  • Price, C. C., & Roberts, R. M. (1948). 4-Hydroxy-7-methylquinoline. Organic Syntheses, 28, 38. (Demonstrates the decarboxylated analog synthesis).

  • Li, J. J. (2014). Gould–Jacobs reaction.[4][1][2][3][5] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 286-287). Springer.[6]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenoanilines. Journal of the American Chemical Society, 68(7), 1264–1266. (Discusses regioselectivity in meta-substituted anilines).

Sources

4-Hydroxy-7-methylquinoline-3-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Handling of 4-Hydroxy-7-methylquinoline-3-carboxylic Acid

Part 1: Introduction & Compound Analysis

1.1 The "Brick Dust" Challenge 4-Hydroxy-7-methylquinoline-3-carboxylic acid belongs to the 4-quinolone-3-carboxylic acid class, a scaffold ubiquitous in antibacterial drug discovery (e.g., fluoroquinolones). These compounds are notorious for their "brick dust" properties: high melting points (>250°C) and extremely poor solubility in common organic solvents.

1.2 Structural Causality (Expertise) To effectively handle this compound, one must understand the structural reasons for its insolubility:

  • Tautomerism: The compound exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In the solid state, the 4-oxo-1,4-dihydro tautomer predominates.

  • Intermolecular H-Bonding: The 4-oxo group and the 3-carboxylic acid moiety form a rigid, planar intramolecular hydrogen bond. Furthermore, strong intermolecular hydrogen bonding (dimerization) creates a highly stable crystal lattice that resists solvation by non-polar or weakly polar solvents.

  • Zwitterionic Character: At neutral pH, the molecule can exhibit zwitterionic character (protonated ring nitrogen, deprotonated carboxylate), further reducing solubility in organic media.

Part 2: Solubility Profile & Solvent Selection

Data Summary Table: Estimated Solubility at 25°C Note: Values are qualitative based on structural class behavior.

Solvent ClassSpecific SolventSolubility RatingApplication Utility
Dipolar Aprotic DMSO High (>20 mg/mL)NMR, Biological Assays. Breaks H-bonds effectively.
Dipolar Aprotic DMF Moderate-High Synthesis. Good for reactions requiring heating.
Protic (Acidic) Acetic Acid (Glacial) Moderate (Hot)Recrystallization. Best solvent for purification.
Protic (Basic) Water (pH > 10) High (as Na+ salt)Purification. Dissolves as carboxylate salt.
Protic (Neutral) Methanol / Ethanol Low (<1 mg/mL)Washing. Removes impurities without dissolving product.
Chlorinated DCM / Chloroform Insoluble Extraction. Only useful if the N-atom is alkylated.
Non-Polar Hexane / Ether Insoluble Precipitation. Used to crash product out of DMF/DMSO.

Part 3: Experimental Protocols

Protocol A: pH-Switch Purification (The "Dissolution-Precipitation" Method)

Use this protocol to purify crude material without expensive chromatography.

Principle: The compound is amphoteric but primarily acidic due to the carboxylic acid. It dissolves in base (forming the carboxylate) and precipitates upon acidification.

Materials:

  • Crude 4-Hydroxy-7-methylquinoline-3-carboxylic acid

  • 2M NaOH (aq)

  • 2M HCl (aq)[1]

  • Activated Carbon (optional)

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 g of crude solid in 10 mL of water.

  • Basification: Slowly add 2M NaOH with stirring until pH > 12. The solid should dissolve completely to form a clear yellow/amber solution.

    • Troubleshooting: If turbidity persists, filter the solution through a Celite pad to remove non-acidic impurities.

  • Decolorization (Optional): Add 5 wt% activated carbon, stir for 30 mins, and filter.

  • Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring vigorously.

    • Critical Point: A thick precipitate will form as pH passes through 7. Continue acidifying to pH 2-3 to ensure full protonation of the carboxylic acid.

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake 2x with water (removes NaCl) and 1x with cold Ethanol (removes organic impurities).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Recrystallization (Solvent Switching)

Use this for obtaining high-purity crystals for analysis.

Solvent System: Glacial Acetic Acid or DMF/Ethanol (1:4).

  • Dissolution: Place 500 mg of solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 10-15 mL) and heat to reflux (118°C).

  • Saturation: If solid remains, add more acid in small portions until dissolved.

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Needle-like crystals typically form.

  • Filtration: Filter and wash with cold ethanol (Acetic acid is difficult to remove; ethanol exchange helps drying).

Part 4: Visualization & Logic

Figure 1: Solubility & Tautomerism Logic

This diagram illustrates why the compound is insoluble (Lattice Stability) and how solvents interact.

SolubilityLogic Compound 4-Hydroxy-7-methylquinoline-3-COOH Tautomer 4-Oxo Tautomer (Dominant Solid State) Compound->Tautomer Equilibrium Lattice High Stability Crystal Lattice (Intermolecular H-Bonding) Tautomer->Lattice Dimerization Result_Insol Insoluble (Cannot break Lattice) Lattice->Result_Insol + Result_Sol Soluble (Disrupts H-Bonds) Lattice->Result_Sol + Result_Salt Highly Soluble (Ionization -> Salt) Lattice->Result_Salt + Solvent_NonPolar Non-Polar Solvents (Hexane, DCM) Solvent_NonPolar->Result_Insol Solvent_Polar Polar Aprotic (DMSO, DMF) Solvent_Polar->Result_Sol Solvent_Base Basic Aqueous (NaOH) Solvent_Base->Result_Salt Deprotonation

Caption: Fig 1. Structural basis for solubility. The stable 4-oxo crystal lattice requires dipolar aprotic solvents or ionization (base) to dissolve.

Figure 2: Purification Workflow

Operational flow for the Acid-Base purification protocol.

PurificationFlow Crude Crude Solid Dissolve Dissolve in 2M NaOH (pH > 12) Crude->Dissolve Filter1 Filter Insoluble Impurities Dissolve->Filter1 Filtrate Clear Filtrate (Carboxylate Salt) Filter1->Filtrate Liquid Precip Add 2M HCl to pH 2-3 Filtrate->Precip Solid Precipitated Pure Acid Precip->Solid Wash Wash: 1. Water 2. Cold EtOH Solid->Wash Final Pure Product (Dry @ 60°C) Wash->Final

Caption: Fig 2. Acid-Base purification strategy utilizing the amphoteric nature of the quinoline core.

Part 5: References

  • PubChem. 4-Hydroxyquinoline-3-carboxylic acid Derivatives (Compound Summary). [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Classic reference for the synthesis and handling of this scaffold). [Link]

Sources

Application Note: High-Purity Synthesis of Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate , a critical scaffold in the development of fluoroquinolone antibiotics and other bioactive heterocycles.

Executive Summary

The preparation of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (CAS: 13354-38-6) is classically achieved via the Gould-Jacobs reaction . This two-step sequence involves the condensation of m-toluidine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization.

While the chemistry is well-established, this protocol addresses the specific challenges of regioselectivity (7-methyl vs. 5-methyl isomerism) and thermal management during the exothermic cyclization phase. We utilize a "dilution-into-hot-solvent" technique to maximize yield and safety.

Reaction Mechanism & Pathway

The synthesis proceeds through an addition-elimination mechanism followed by an electrocyclic ring closure.

  • Condensation: The nucleophilic amine of m-toluidine attacks the electron-deficient double bond of EMME, eliminating ethanol to form the enamine intermediate (diethyl [(3-methylphenyl)amino]methylenemalonate).

  • Cyclization: At temperatures exceeding 250°C, the enamine undergoes cyclization. For m-toluidine, cyclization can theoretically occur at the 2-position (giving the 5-methyl isomer) or the 6-position (giving the 7-methyl isomer). Steric hindrance strongly favors the 6-position, yielding the desired 7-methylquinoline as the major product (>90% regioselectivity).

ReactionPathway Start m-Toluidine (3-Methylaniline) Inter Enamine Intermediate (Diethyl anilinomethylenemalonate) Start->Inter 110°C, -EtOH Reagent EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter Byprod1 Ethanol (Removed) Inter->Byprod1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclization Product Ethyl 4-hydroxy-7-methyl quinoline-3-carboxylate Cyclization->Product Major Pathway Isomer 5-Methyl Isomer (Minor Byproduct) Cyclization->Isomer Sterically Hindered

Figure 1: Reaction pathway demonstrating the Gould-Jacobs synthesis and regioselective favorability of the 7-methyl isomer.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • m-Toluidine (3-Methylaniline) [CAS: 108-44-1] (Purity >99%)

    • Diethyl ethoxymethylenemalonate (EMME) [CAS: 87-13-8] (1.05 equiv)

    • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) or Diphenyl ether

    • n-Heptane or Hexane (for precipitation)

    • Acetone/Ethanol (for washing)

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF) equipped with:

      • Mechanical Stirrer (Critical for slurry handling)

      • Dean-Stark trap or distillation head (Step 1)

      • Air condenser (Step 2)

      • Internal Thermometer[1]

    • Heating Mantle with PID controller

Step-by-Step Methodology
Step 1: Formation of Enamine Intermediate

Objective: Condense amine and malonate while removing ethanol to drive equilibrium.

  • Charge: In a 500 mL RBF, charge 10.7 g (0.1 mol) of m-toluidine and 21.6 g (0.1 mol) of EMME .

  • Heat: Heat the neat mixture to 110–120°C with stirring.

  • Distillation: Ethanol will begin to evolve.[2] Use a distillation head to remove ethanol continuously.

  • Completion: Maintain temperature for 1–2 hours. The reaction is complete when ethanol cessation is observed and TLC (30% EtOAc/Hexane) shows consumption of m-toluidine.

  • Result: The intermediate (diethyl [(3-methylphenyl)amino]methylenemalonate) is a viscous oil or low-melting solid. It can be used directly in Step 2 without purification.

Step 2: Thermal Cyclization (Gould-Jacobs)

Objective: High-temperature ring closure. Critical Safety Note: This step involves temperatures ~250°C. Ensure all glassware is defect-free and the setup is behind a blast shield.*

  • Solvent Prep: In a separate 1 L 3-neck flask, heat 100 mL of Dowtherm A to a rolling reflux (~255°C ).

  • Addition: Transfer the intermediate from Step 1 into a pressure-equalizing dropping funnel. Add the intermediate dropwise to the boiling Dowtherm A over 20–30 minutes.

    • Why? Adding the intermediate to the hot solvent maintains the high temperature required for cyclization (kinetic control) and prevents the accumulation of unreacted intermediate, minimizing polymerization side-reactions.

  • Reflux: Once addition is complete, continue refluxing at 250–255°C for 45–60 minutes . Ethanol is evolved again; allow it to escape via the air condenser (or collect if using a side-arm).[2]

  • Cooling: Remove heat and allow the mixture to cool slowly to ~80°C with gentle stirring. The product typically begins to crystallize as an off-white/tan solid.

Step 3: Workup and Purification
  • Precipitation: At ~80°C, slowly add 100 mL of n-Heptane to the mixture. This reduces the solubility of the quinoline product and keeps the Dowtherm A in solution.

  • Filtration: Cool to room temperature (25°C). Filter the solids using a Buchner funnel.

  • Washing:

    • Wash cake with n-Heptane (2 x 50 mL) to remove residual Dowtherm A.

    • Wash with Acetone (1 x 30 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

Quantitative Data Summary
ParameterSpecificationNotes
Theoretical Yield 23.1 gBased on 0.1 mol scale
Typical Yield 65% – 75%15.0 – 17.3 g
Appearance Off-white to tan powderColor depends on oxidation; pure is white
Melting Point >280°C (dec.)[3][4]High MP characteristic of 4-hydroxyquinolines
Purity (HPLC) >95% (Area %)Main impurity: 5-methyl isomer (<5%)

Process Control & Troubleshooting

Regioselectivity Check

While the 7-methyl isomer is favored, the 5-methyl isomer is a potential impurity.

  • Validation: Run 1H NMR.

    • 7-Methyl (Desired): Look for a doublet (d) and a singlet (s) in the aromatic region corresponding to H-5 and H-8, with no ortho-coupling between them.

    • 5-Methyl (Impurity): The proton splitting pattern will differ (typically three adjacent protons H-6, H-7, H-8).

  • Purification: If the 5-methyl isomer exceeds 5%, recrystallize from glacial acetic acid or DMF . The 7-methyl isomer is generally less soluble and crystallizes first.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete cyclization (temp too low)Ensure internal temp reaches >250°C. Do not use oil baths; use mantles.
Dark/Tar Product Oxidation or polymerizationPerform Step 2 under Nitrogen atmosphere. Add intermediate slower.
Product Oiling Out Impure intermediateEnsure Step 1 is driven to completion (remove all EtOH).
Residual Solvent Dowtherm A entrapmentThorough wash with Heptane is critical.

Workflow Diagram

Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup S1 Mix m-Toluidine + EMME (1:1.05 ratio) S2 Heat to 120°C Distill off Ethanol S1->S2 S3 Check TLC (Disappearance of Amine) S2->S3 S5 Dropwise Addition of Intermediate to Hot Solvent S3->S5 Transfer S4 Heat Dowtherm A to 255°C S4->S5 S6 Reflux 45-60 min S5->S6 S7 Cool to 80°C Add n-Heptane S6->S7 S8 Filter & Wash (Heptane/Acetone) S7->S8 S9 Dry & QC S8->S9

Figure 2: Operational workflow for the synthesis of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[2][3][6][7][8][9][10] I. Through Ethoxymethylenemalonic Ester.[7][11] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Organic Syntheses. (1955).[5] 4,7-Dichloroquinoline.[7] Organic Syntheses, Coll. Vol. 3, p.272.[5][11] (Demonstrates the standard Gould-Jacobs protocol on m-chloroaniline, analogous to m-toluidine). Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenoanilines. Journal of the American Chemical Society, 68(7), 1264. (Discusses regioselectivity in m-substituted anilines). Link

Sources

Microwave-assisted synthesis of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Quinoline-3-Carboxylic Acids

Executive Summary

Quinoline-3-carboxylic acids, particularly the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, represent the structural backbone of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). Traditional synthesis (Gould-Jacobs reaction) requires harsh thermal conditions (>250°C), toxic high-boiling solvents (e.g., diphenyl ether), and prolonged reaction times, often resulting in thermal degradation.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that circumvents these bottlenecks. By leveraging the dipolar polarization mechanism of microwave irradiation, we achieve rapid intramolecular cyclization, enabling a "green," solvent-minimized workflow suitable for high-throughput medicinal chemistry.

Part 1: Mechanistic Insight & Causality

The Thermal Barrier Problem

The critical step in synthesizing the quinolone core is the thermal cyclization of the anilinomethylenemalonate intermediate. In conventional heating, energy is transferred via convection from the vessel walls, creating temperature gradients. The activation energy (


) for this cyclization is high, necessitating temperatures of 250–300°C.
The Microwave Solution (Dielectric Heating)

Microwave irradiation (2.45 GHz) couples directly with the polar intermediate (specifically the push-pull alkene system).

  • Dipolar Polarization: The permanent dipoles of the reagents align and relax with the oscillating electric field, generating internal heat instantly.

  • Selective Heating: The polar intermediate absorbs microwave energy more efficiently than non-polar solvents, creating "molecular hot spots" that drive the cyclization significantly faster than bulk heating.

Part 2: Experimental Protocols

Methodology A: Modified Gould-Jacobs Protocol (The Industry Standard)

Target: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid esters

This protocol replaces the diphenyl ether reflux method with a neat (solvent-free) or ethanol-mediated microwave process.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Optional: Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid) for lower-temp cyclization.
    

Workflow Diagram:

GouldJacobs Start Reagents: Aniline + DEEM Step1 Condensation (MW: 150°C, 5 min) Start->Step1 - EtOH Inter Intermediate: Anilinomethylenemalonate Step1->Inter Step2 Cyclization (MW: 300°C, 10 min OR Eaton's Rgt @ 100°C) Inter->Step2 Intramolecular Cyclization Product Product: 4-Oxo-quinoline-3-carboxylate Step2->Product Isolation

Caption: Figure 1. Microwave-assisted Gould-Jacobs pathway.[1][2] High-temp MW drives the rate-limiting cyclization step.

Step-by-Step Protocol:

  • Condensation (Step 1):

    • In a 10 mL microwave-transparent vial (e.g., Pyrex or quartz), mix substituted aniline (10 mmol) and DEEM (11 mmol).

    • MW Setting: Heat to 150°C for 5 minutes (High absorption).

    • Observation: Evolution of ethanol vapor. (Open vessel or vented cap recommended to remove EtOH and drive equilibrium).

    • Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of aniline.

  • Cyclization (Step 2 - Option A: Thermal MW):

    • Note: Requires a dedicated MW reactor capable of 300°C/30 bar (e.g., Anton Paar Monowave or Biotage Initiator).

    • Seal the vessel containing the intermediate from Step 1.

    • MW Setting: Ramp to 300°C as fast as possible; Hold for 10–15 minutes .

    • Mechanism:[1] High thermal energy overcomes the activation barrier for the 6-endo-trig cyclization.

  • Cyclization (Step 2 - Option B: Catalytic MW - Safer/Lower Energy):

    • Add Eaton’s Reagent (5 mL) to the intermediate.

    • MW Setting: Heat to 100°C for 10 minutes .

    • Advantage:[3] Avoids extreme pressure/temperature; Eaton's reagent acts as both solvent and Lewis acid catalyst.

  • Work-up:

    • Pour reaction mixture into ice-cold water (50 mL).

    • Precipitate forms immediately. Filter, wash with water, and recrystallize from DMF/Ethanol.

Methodology B: One-Pot Multicomponent Synthesis (Combinatorial Route)

Target: Highly substituted quinoline-3-carboxylates

Reagents:

  • Aryl aldehyde (1.0 equiv)[4]

  • Ethyl cyanoacetate or Dimedone (1.0 equiv)

  • Enaminone or Aniline derivative (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) or p-TSA.

  • Solvent: Water or Ethanol (Green Chemistry).[4]

Protocol:

  • Combine all reagents in a 10 mL MW vial with 3 mL Ethanol.

  • MW Setting: 140°C for 10 minutes .

  • Validation: The reaction typically proceeds via a Knoevenagel condensation followed by Michael addition and cyclization.

  • Work-up: Cool to RT. The product usually crystallizes out. Filter and wash with cold ethanol.

Part 3: Comparative Data & Validation

Table 1: Efficiency Comparison (Gould-Jacobs Cyclization)

ParameterConventional Thermal (Diphenyl Ether)Microwave-Assisted (Neat/Solid Phase)Improvement Factor
Temperature 250–260°C (Reflux)300°C (Internal)Higher effective T
Time 2–6 Hours5–15 Minutes12–24x Faster
Yield 40–60%85–95%Significant
Solvent Waste High (Toxic Diphenyl Ether)None (Neat) or Low (Eaton's)Green Profile
Purification Tedious extraction requiredSimple precipitationStreamlined

Self-Validating System Checks:

  • Pressure Monitoring: In Method A (Option A), pressure will spike due to ethanol release. Ensure the vessel is rated for >30 bar. If pressure exceeds safety limits, use Option B (Eaton's Reagent).

  • TLC Monitoring: The intermediate (anilinomethylenemalonate) is less polar than the final quinolone. A distinct Rf shift is the primary indicator of cyclization success.

References

  • Microwave-Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note.

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI / Molbank.

  • Microwave-assisted synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. Molecular Diversity.

  • Green Synthesis of Quinoline Derivatives: Application Notes. BenchChem.

Sources

Advanced Methodologies for the Functionalization of C-3 Carboxylic Acid in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore embedded within numerous FDA-approved therapeutics, most notably the fluoroquinolone class of broad-spectrum antibiotics and various antiviral agents[1]. Functionalization at the C-3 position is a critical vector for modulating target binding affinity, cellular permeability, and metabolic stability. However, the electron-deficient nature of the quinoline heteroaromatic ring imposes unique steric and electronic constraints on the C-3 carboxylate.

This application note provides a comprehensive, field-validated guide to the functionalization of quinoline-3-carboxylic acid derivatives. It bridges fundamental mechanistic causality with advanced synthetic protocols, including traditional amidation/esterification and state-of-the-art decarbonylative cross-coupling methodologies[2].

Mechanistic Causality in C-3 Functionalization

Amidation and Peptidic Coupling

Direct amidation of the C-3 carboxylic acid is historically challenging due to the deactivating pull of the quinoline nitrogen, which reduces the nucleophilicity of the carboxylate during activation.

  • Coupling Reagents (HATU vs. EDC/HOBt): For standard primary and secondary amines, HATU is the reagent of choice. It rapidly converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine-like nitrogen in HOAt provides an anchoring hydrogen bond to the incoming amine, drastically accelerating aminolysis and preventing epimerization.

  • Acyl Halide Formation: For highly hindered or electronically deactivated anilines, the carboxylic acid must be converted to an acyl chloride using thionyl chloride (

    
    ) or phosphoryl chloride (
    
    
    
    )[3]. This bypasses the transient active ester, providing a hard electrophile that forces the C-N bond formation under basic conditions.
Decarbonylative Cross-Coupling (C–C Bond Formation)

While amide and ester linkages are synthetically accessible, they represent metabolic liabilities due to enzymatic hydrolysis in vivo. Recent breakthroughs in transition-metal catalysis have enabled the direct conversion of aryl carboxylic acids into robust C(sp2)–C(sp3) bonds via decarbonylative cross-electrophile coupling[2].

  • Mechanism: The quinoline-3-carboxylic acid is first activated as an O-pyridyl ester. A Nickel/bipyridine catalyst system undergoes oxidative addition into the C–O bond, followed by rapid extrusion of carbon monoxide (CO). The resulting C-3 Ni-aryl species then intercepts an alkyl radical (generated from an alkyl halide or N-alkyl pyridinium salt) to forge the new C–C bond[2].

  • Causality of CO Purging: The decarbonylation step is reversible. Therefore, the reaction must be conducted under conditions that actively purge CO gas from the system (e.g., a dynamic nitrogen sweep) to drive the equilibrium toward the cross-coupled product[2].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the primary C-3 functionalization strategies.

Functionalization StrategyReagents / Catalytic SystemTypical YieldsReaction TimeKey Advantages & Limitations
Amidation (Active Ester) HATU, DIPEA, DMF75–95%2–4 hHigh functional group tolerance; poor for hindered anilines.
Amidation (Acyl Chloride)

or

, Pyridine
60–85%4–12 hIdeal for deactivated amines; requires rigorous anhydrous conditions.
Esterification ROH,

(cat.), Reflux
80–98%6–18 hHighly scalable; limited to simple aliphatic/aromatic alcohols.
Decarbonylative C–C Coupling Ni(cod)2, Bipyridine, Zn050–80%12–24 hYields metabolically stable C–C bonds; requires CO purging.

Logical Workflow of C-3 Functionalization

G Q3C Quinoline-3-Carboxylic Acid (Core Scaffold) ActEster Active Ester Intermediate (HATU / DIPEA) Q3C->ActEster Coupling Reagents AcylChloride Acyl Chloride Intermediate (SOCl2 / POCl3) Q3C->AcylChloride Chlorination Radical C-3 Ni-Aryl Intermediate (Ni Catalysis / -CO) Q3C->Radical Decarbonylation Ester Quinoline-3-Carboxylate (C-O Bond) Q3C->Ester Acid / ROH Amide Quinoline-3-Carboxamide (C-N Bond) ActEster->Amide 1°/2° Amines AcylChloride->Amide Hindered Amines CrossCoupled C-3 Alkyl Quinoline (C-C Bond) Radical->CrossCoupled Alkyl Halides

Workflow of C-3 functionalization pathways for quinoline-3-carboxylic acid derivatives.

Validated Experimental Protocols

Protocol 1: High-Efficiency Amidation via HATU Activation

This protocol is optimized for the coupling of quinoline-3-carboxylic acid with primary or secondary aliphatic amines.

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • HATU (1.1 equiv, 1.1 mmol)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)
    
  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Suspend the quinoline-3-carboxylic acid in anhydrous DMF at room temperature under an argon atmosphere. Add DIPEA, followed by HATU.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating nucleophilic attack on the uronium salt of HATU.

    • Self-Validation Check: Within 10–15 minutes, the cloudy suspension will transition into a clear, bright yellow solution, visually confirming the formation of the HOAt active ester. TLC (EtOAc:Hexane 1:1, UV 254 nm) should show complete consumption of the baseline acid spot.

  • Aminolysis: Add the amine nucleophile dropwise to the activated ester solution. Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The chromatogram should exhibit a dominant peak corresponding to the

      
       of the desired amide.
      
  • Workup & Isolation: Pour the reaction mixture into ice-cold distilled water (10x volume of DMF) while stirring vigorously.

    • Causality: The highly polar DMF and HATU byproducts (e.g., tetramethylurea) remain in the aqueous phase, while the lipophilic quinoline-3-carboxamide precipitates.

  • Filtration: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure amide.

Protocol 2: Decarbonylative C(sp2)–C(sp3) Cross-Coupling

Adapted from recent advances in cross-electrophile coupling[2], this protocol replaces the hydrolytically labile C-3 carboxylate with a stable alkyl group.

Materials:

  • Quinoline-3-carboxylic acid O-pyridyl ester (pre-synthesized, 1.0 equiv, 0.5 mmol)

  • Alkyl bromide (1.5 equiv, 0.75 mmol)

  • 
     (10 mol%)
    
  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%)

  • Zinc dust (2.0 equiv, 1.0 mmol)

  • Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
    , dtbbpy, and Zinc dust. Add anhydrous DMA and stir for 10 minutes until a deep blue/purple complex forms.
    
    • Causality: The color change indicates the successful coordination of the bipyridine ligand to the Ni(0) center, which is essential for the initial oxidative addition.

  • Electrophile Addition: Add the quinoline-3-carboxylic acid O-pyridyl ester and the alkyl bromide to the active catalyst suspension.

  • Decarbonylative Coupling: Seal the Schlenk tube, remove it from the glovebox, and heat to 80 °C. Crucial Step: Insert an argon bleed needle and an exhaust needle connected to a bubbler to maintain a continuous, gentle sweep of argon over the reaction surface.

    • Causality: The extrusion of CO is an equilibrium process. The argon sweep physically removes CO gas from the headspace, driving the reaction forward via Le Chatelier's principle[2].

    • Self-Validation Check: Gas evolution will be visible in the bubbler during the first 2 hours of heating. Cessation of bubbling (beyond the baseline argon flow) indicates completion of the decarbonylation step.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove zinc and nickel salts. Concentrate the filtrate and purify the resulting C-3 alkylated quinoline via silica gel flash chromatography.

References

1.4 - ACS Publications 2.5 - ACS Publications 3. 1 - MDPI 4. 6 - Macmillan Group 5.2 - ResearchGate 6.3 - PubMed

Sources

Application Note: High-Resolution Evaluation of DNA Gyrase Inhibition by 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

DNA gyrase (Topoisomerase II) is a validated antibacterial target essential for bacterial transcription and replication.[1] It is unique in its ability to introduce negative supercoils into DNA using ATP hydrolysis.[2] The 4-hydroxyquinoline scaffold—structurally related to the fluoroquinolone class—acts primarily by stabilizing the covalent DNA-gyrase cleavage complex, converting the enzyme into a cellular poison.[3]

This application note provides a rigorous, field-proven methodology for evaluating 4-hydroxyquinoline derivatives. Unlike standard screening protocols, this guide addresses the specific solubility challenges of quinoline scaffolds and distinguishes between catalytic inhibition (supercoiling assay) and cleavage complex stabilization (linearization assay).

Mechanism of Action (MOA)

Understanding the precise intervention point is critical for assay interpretation. 4-hydroxyquinolines do not typically prevent enzyme binding; rather, they trap the enzyme after it has cleaved the DNA but before religation.

Figure 1: Gyrase Catalytic Cycle and Inhibitor Intervention

GyraseMechanism RelaxedDNA Relaxed Plasmid DNA Complex DNA-Gyrase Complex RelaxedDNA->Complex Binding Gyrase Gyrase (A2B2) Gyrase->Complex Binding Cleaved Cleavable Complex (Transient DSB) Complex->Cleaved G-Segment Cleavage StrandPass Strand Passage (ATP Hydrolysis) Cleaved->StrandPass Normal Cycle Trapped Trapped Cleavable Complex (Dead-End Product) Cleaved->Trapped Stabilization Supercoiled Negatively Supercoiled DNA StrandPass->Supercoiled Religation & Release Inhibitor 4-Hydroxyquinoline Derivative Inhibitor->Cleaved Intercalation/Binding Trapped->StrandPass Blocked Linear Linearized DNA (Post-SDS Treatment) Trapped->Linear Protein Denaturation (SDS)

Caption: The DNA Gyrase catalytic cycle. 4-hydroxyquinolines (Red) stabilize the cleavable complex, preventing religation. SDS treatment reveals this as linear DNA.

Materials & Reagents

Biologicals[1][2][4][5][6][7][8][9][10][11]
  • Enzyme: E. coli or S. aureus DNA Gyrase A2B2 holoenzyme (Store at -80°C).[4]

    • Note:S. aureus gyrase is generally more sensitive to quinolones than E. coli gyrase.

  • Substrate: Relaxed pBR322 plasmid (0.5 µg/µL).

    • Quality Check: Must be >95% relaxed (open circular) to clearly distinguish supercoiling activity.

Buffers
  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 30% (w/v) glycerol, 0.5 mg/mL BSA.

  • Stop/Loading Buffer: 40% sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

    • For Cleavage Assay: Add 1% SDS and 0.5 mg/mL Proteinase K.

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

Compound Handling (Critical)

4-hydroxyquinolines are often hydrophobic.

  • Prepare 100X stocks in 100% DMSO.

  • Solubility Limit: The final DMSO concentration in the assay must not exceed 2-5% (v/v), as high DMSO inhibits gyrase activity, leading to false positives.

Protocol 1: DNA Supercoiling Inhibition Assay

This is the gold standard for determining IC50 values. It measures the loss of the enzyme's ability to supercoil relaxed DNA.

Experimental Workflow
  • Master Mix Preparation (Per Reaction):

    • Prepare on ice to prevent premature ATP hydrolysis.

    • Calculated for 30 µL final reaction volume.

ComponentVolume (µL)Final Conc.
Nuclease-free H2O20.0-
5X Assay Buffer6.01X
Relaxed pBR322 (0.5 µg/µL)1.016.7 µg/mL
Total Mix 27.0
  • Compound Addition:

    • Add 1.5 µL of compound stock (diluted in 10% DMSO) to the reaction tube.

    • Control 1 (Negative): Add 1.5 µL of 10% DMSO (No drug).

    • Control 2 (Positive): Add 1.5 µL of Ciprofloxacin (10 µM final).

  • Enzyme Initiation:

    • Add 1.5 µL of DNA Gyrase (1-2 Units) last.

    • Mix: Pipette up and down gently. DO NOT VORTEX (Gyrase is shear-sensitive).

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Termination:

    • Add 6 µL of Stop/Loading Buffer.

    • Optional: Add 30 µL chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge to extract the enzyme (results in cleaner bands).

  • Electrophoresis:

    • Gel: 1.0% Agarose in TAE buffer.

    • Condition: Run at 60-80V for 2-3 hours.

    • CRITICAL: Do NOT include Ethidium Bromide (EtBr) in the gel or running buffer.[5] EtBr is an intercalator that alters DNA supercoiling during the run, making topoisomer separation difficult. Stain after running.

  • Staining:

    • Soak gel in TAE containing 0.5 µg/mL EtBr (or SYBR Safe) for 30 minutes. Destain in water for 15 minutes.

Protocol 2: Cleavable Complex Assay (Linearization)

This assay confirms the mechanism. If the compound works like a quinolone, you will see a linear plasmid band.

  • Setup: Identical to Protocol 1.

  • Incubation: 37°C for 60 minutes (longer incubation maximizes trapping).

  • Trapping Step:

    • Add 3 µL of 2% SDS and 1.5 µL of Proteinase K (10 mg/mL) .

    • Incubate at 37°C for an additional 30 minutes.

    • Mechanism:[1][3][6][7][8] SDS denatures the gyrase. If the drug has trapped the enzyme in the cleaved state, the DNA strands fall apart, resulting in Linear DNA . If the drug is a catalytic inhibitor (ATPase blocker), the DNA remains Relaxed .

  • Analysis: Run on 1% agarose containing EtBr (EtBr presence is acceptable here as we are looking for linear vs. circular, not resolving topoisomers).

Data Analysis & Interpretation

Visualizing the Bands

Understanding migration patterns is essential.[9]

  • Supercoiled (SC): Compact shape. Migrates Fastest .

  • Linear (Lin): Rod shape. Migrates Intermediate .

  • Relaxed/Nicked (Rel): Open circle. Migrates Slowest .

Interpretation Table
ConditionObserved Band PatternInterpretation
No Enzyme Single Slow Band (Relaxed)Substrate integrity check.
Enzyme + DMSO Single Fast Band (Supercoiled)Enzyme is active; full conversion.
Enzyme + Inhibitor Slow Band (Relaxed) Persists Inhibition. Enzyme failed to supercoil.
Cleavage Assay Distinct Intermediate Band (Linear) Poison. Drug stabilized the break.
Calculating IC50[11]
  • Quantify band intensity using densitometry (e.g., ImageJ).

  • Calculate % Supercoiling Activity:

    
    
    
  • Normalize to the DMSO control (100% activity).

  • Plot Log[Concentration] vs. % Activity to derive IC50.

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Issue Detected NoActivity No Supercoiling in Control Problem->NoActivity Smearing Smearing/Degradation Problem->Smearing Precipitation Compound Precipitate Problem->Precipitation CheckATP Check ATP Freshness (Hydrolyzes on freeze/thaw) NoActivity->CheckATP Nuclease Nuclease Contamination (Add 10mM MgCl2 w/o ATP to test) Smearing->Nuclease Solubility Reduce Final DMSO <2% Use Dilution Buffer Precipitation->Solubility

Caption: Diagnostic workflow for common assay failures.

  • DMSO Tolerance: If your 4-hydroxyquinoline derivative precipitates upon addition to the buffer, dilute the compound in a "Dilution Buffer" (buffer without enzyme/DNA) first, rather than adding 100% DMSO stock directly to the enzyme mix.

  • Enzyme Stability: Gyrase loses activity if freeze-thawed repeatedly.[2] Aliquot upon first receipt.

References

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action against DNA Gyrase.[8][10] Biochemistry.[8] [Link]

  • Maxwell, A. (1997).[8] DNA gyrase as a drug target.[3][8][10] Trends in Microbiology. [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of 7-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The quinoline scaffold is a cornerstone of medicinal chemistry, present in FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). 7-methylquinoline (7-MQ) derivatives represent a specific subclass where the methyl group at the C7 position modulates lipophilicity (


) and steric hindrance, often enhancing binding affinity to hydrophobic pockets in targets such as Topoisomerase II  or the colchicine-binding site of tubulin .

However, the physicochemical properties that make 7-MQ derivatives potent—specifically their planarity and hydrophobicity—introduce significant challenges in in vitro testing. These compounds are prone to:

  • Aqueous Precipitation ("Crash-out"): Rapid precipitation upon dilution into culture media.

  • Optical Interference: Many quinolines exhibit intrinsic fluorescence or absorbance overlapping with common assay readouts (e.g., MTT/resazurin), leading to false negatives.

This guide provides a validated workflow to bypass these artifacts and generate reproducible IC


 data.

Compound Management & Solubility Protocol

Objective: To solubilize hydrophobic 7-MQ compounds without precipitation or solvent toxicity.

The "Intermediate Dilution" Strategy

Directly adding high-concentration DMSO stocks to cell media often causes immediate precipitation. We utilize an intermediate dilution step.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, D2650)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Culture Media (e.g., RPMI-1640 + 10% FBS)

Protocol:

  • Master Stock: Dissolve 7-MQ powder in 100% DMSO to 20 mM . Vortex for 1 minute.

    • QC Check: Inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.

  • Intermediate Plate (500x): Prepare serial dilutions (1:3 or 1:10) in 100% DMSO in a polypropylene (solvent-resistant) V-bottom plate.

    • Why? Keeping the compound in DMSO prevents precipitation during the dilution series.

  • Working Plate (10x): Transfer 5

    
    L from the Intermediate Plate into 245 
    
    
    
    L of warm culture media . Mix immediately.
    • Final DMSO conc: 2%.

  • Assay Plate (1x): Transfer 10

    
    L from the Working Plate to the cell culture plate (containing 90 
    
    
    
    L cells).
    • Final Assay DMSO: 0.2% (Well tolerated by most cell lines).

Pre-Screen: Fluorescence Interference Check

Context: Quinolines are historically used as fluorescent probes. Before running an MTT or Alamar Blue assay, you must verify if your specific 7-MQ derivative emits light at the assay wavelength (usually 570-590 nm).

Protocol:

  • Prepare a cell-free 96-well plate containing 100

    
    L media per well.
    
  • Add the test compound at the highest testing concentration (e.g., 10

    
    M or 100 
    
    
    
    M).[1]
  • Incubate for the standard assay duration (e.g., 48-72 hours).

  • Read Absorbance/Fluorescence at the assay-specific wavelength.

  • Decision Gate:

    • Signal > 10% of Positive Control:STOP. The compound interferes. Use CellTiter-Glo (Luminescence) or SRB Assay instead.

    • Signal < 10%: Proceed with standard MTT/MTS.

Primary Cytotoxicity Assays

We recommend CellTiter-Glo® (ATP Quantification) as the Gold Standard for 7-MQ derivatives because it is independent of metabolic state (mitochondria) and optical interference.

Method A: CellTiter-Glo® (Luminescent)

Mechanism: Quantifies ATP, a direct marker of metabolically active cells. Sensitivity: High (detects <15 cells/well).

Step-by-Step:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well opaque white plates (prevents cross-talk). Incubate 24h.

  • Treatment: Add compounds using the Intermediate Dilution Strategy (Section 2).

  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Equilibration: Remove plate from incubator and let stand at RT for 30 mins.

  • Reagent Addition: Add 100

    
    L CellTiter-Glo reagent (Promega) to each well.
    
  • Lysis: Orbitally shake for 2 minutes. Incubate 10 mins to stabilize signal.

  • Read: Measure Total Luminescence (Integration time: 0.5 – 1.0 sec).

Method B: Sulforhodamine B (SRB) (Colorimetric)

Mechanism: Binds stoichiometrically to protein basic amino acid residues under mild acidic conditions. Advantage: Unlike MTT, it is not dependent on mitochondrial reductase activity (which quinolines can artificially inhibit/stimulate) and the dye is washed away, removing compound interference.

Step-by-Step:

  • Fixation: Add cold TCA (Trichloroacetic acid) to final 10% (w/v). Incubate 1h at 4°C.

  • Wash: Wash 4x with tap water. Air dry.

  • Stain: Add 100

    
    L 0.057% SRB solution (in 1% acetic acid). Incubate 30 mins RT.
    
  • Wash: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilize: Add 200

    
    L 10 mM Tris base (pH 10.5). Shake 5 mins.
    
  • Read: Absorbance at 510 nm.

Mechanistic Validation: Cell Cycle Analysis

7-MQ derivatives often act as Tubulin Inhibitors or Intercalators , leading to specific cell cycle arrest profiles.

Hypothesis: If the 7-MQ targets tubulin, expect G2/M arrest . Protocol (Flow Cytometry):

  • Treat cells (e.g., A549 or MCF-7) with IC

    
     concentration for 24h.[2]
    
  • Harvest cells, wash with PBS.

  • Fix in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.

  • Wash 2x with PBS.

  • Stain with Propidium Iodide (PI)/RNase Staining Buffer (BD Pharmingen) for 15 mins at RT.

  • Analyze on Flow Cytometer (Excitation 488 nm, Emission >575 nm).

Data Visualization & Workflows

Experimental Workflow

G cluster_0 Decision Logic Stock 20mM Stock (100% DMSO) Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Serial Dilution Media Working Plate (1:50 into Media) Inter->Media Prevents Crash-out Cells Cell Treatment (Final 0.2% DMSO) Media->Cells Treatment Check Fluorescence Check Cells->Check 48-72h Assay Assay Selection Check->Assay Decision SRB / ATP SRB / ATP Assay->SRB / ATP If Fluorescent MTT / MTS MTT / MTS Assay->MTT / MTS If Silent

Figure 1: Compound handling workflow emphasizing the intermediate dilution step to prevent precipitation and the critical fluorescence interference checkpoint.

Mechanism of Action (Hypothetical for 7-MQ)

MOA Compound 7-Methylquinoline Derivative Entry Cell Membrane Permeation Compound->Entry Target1 Tubulin Binding Entry->Target1 High Affinity Target2 DNA Intercalation Entry->Target2 Planar Stacking Event1 Microtubule Destabilization Target1->Event1 Event2 Replication Fork Stall Target2->Event2 Arrest G2/M Phase Arrest Event1->Arrest Event2->Arrest Death Apoptosis (Caspase 3/7) Arrest->Death Unresolved Checkpoints

Figure 2: Potential Mechanisms of Action. 7-MQ derivatives typically induce cytotoxicity via tubulin destabilization or DNA intercalation, converging on G2/M arrest.

Data Analysis & Reporting

Calculate IC


 using a 4-parameter logistic regression (4PL) model.
ParameterDescription
Top Signal from Vehicle Control (DMSO only)
Bottom Signal from Positive Control (e.g., 10

M Staurosporine)
Hill Slope Indicates mechanism cooperativity (Standard = -1.0)
IC

Concentration at inflection point

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay plate to be valid.

    
    
    
  • Vehicle Control CV: < 5% variance across replicates.

References

  • National Cancer Institute (NCI). NCI-60 Screening Methodology.[3] Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
  • Mellado-García, P., et al. (2017). In vitro toxicity testing of 7-methylquinoline and related derivatives. Toxicology in Vitro. (Contextual reference for quinoline class toxicity).

Sources

Hydrolysis of quinoline-3-carboxylic acid esters procedure

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Hydrolysis of Quinoline-3-Carboxylic Acid Esters for Drug Development

Introduction & Strategic Rationale

Quinoline-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics, antimalarials, and HIV-1 integrase inhibitors[1]. In drug development, tuning the physicochemical properties of these molecules is paramount. Converting a quinoline-3-carboxylic acid ester to its corresponding free acid significantly alters the molecule's pKa, enhancing its aqueous solubility, modulating its pharmacokinetic profile, and increasing selective accumulation in specific microenvironments (such as acidic tumor tissues)[2].

During complex multi-step syntheses—such as the Gould-Jacobs reaction or one-pot Williamson ether syntheses—the carboxylic acid is typically protected as an alkyl ester (methyl or ethyl) to prevent unwanted side reactions[3][4]. The final deprotection step requires a robust, high-yielding hydrolysis protocol. Depending on the substrate's functional group tolerance, this can be achieved via alkaline saponification or acid-catalyzed hydrolysis[1][5].

Mechanistic Pathways & Workflow

The choice between basic and acidic hydrolysis is dictated by the substrate's stability:

  • Alkaline Hydrolysis (Saponification): This is the most common and rapid approach. Hydroxide ions nucleophilically attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alkoxide and form a water-soluble carboxylate salt. Subsequent acidification neutralizes the salt, precipitating the free quinoline-3-carboxylic acid[1][3].

  • Acidic Hydrolysis: This method is reserved for substrates with base-labile moieties. It relies on the protonation of the carbonyl oxygen, increasing its electrophilicity for water attack. This is often performed in a mixture of concentrated HCl and acetic acid or acetic anhydride[5].

G Ester Quinoline-3-Carboxylic Acid Ester Base Alkaline Hydrolysis (10% NaOH/KOH, Reflux) Ester->Base OH- Saponification Salt Quinoline-3-Carboxylate Salt Intermediate Base->Salt Tetrahedral Collapse Acidify Acidification (pH adjustment to 3-4) Salt->Acidify Conc. HCl Addition Product Quinoline-3-Carboxylic Acid (Precipitate) Acidify->Product Protonation QC Quality Control (1H-NMR: COOH at 13-15 ppm) Product->QC Validation

Workflow of quinoline-3-carboxylic acid ester hydrolysis and validation.

Experimental Protocols

Protocol A: Alkaline Hydrolysis (Base-Catalyzed) Ideal for standard quinoline-3-carboxylic acid esters without base-sensitive functional groups.

  • Reagent Preparation: Prepare a 10% (w/v) aqueous NaOH or KOH solution. Alternatively, a 10% to 30% ethanolic KOH solution can be used to enhance the solubility of highly lipophilic ester precursors[3].

  • Reaction Setup: Suspend the quinoline-3-carboxylic acid ester (e.g., 0.5 mmol) in 10 mL of the prepared alkaline solution[1].

  • Thermal Activation: Heat the mixture to reflux (approx. 80–100 °C depending on the solvent system) under continuous magnetic stirring for 2 to 4 hours[1][3].

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC). The ester will appear as a higher

    
     spot, which will completely disappear upon full conversion to the baseline-retained carboxylate salt.
    
  • Precipitation (Acidification): Cool the reaction mixture to room temperature. Slowly add concentrated HCl (or 1M HCl) dropwise until the pH reaches approximately 3-4[1][3].

    • Causality Insight: Quinoline derivatives are amphoteric. Over-acidification (pH < 2) may protonate the quinoline nitrogen, forming a highly soluble hydrochloride salt and drastically reducing the isolated yield. Careful pH adjustment ensures the molecule remains in its zwitterionic or neutral free-acid form, maximizing precipitation.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with distilled water to remove inorganic salts, and rinse with a small volume of cold dichloromethane (DCM) or ethanol. Dry under a vacuum to afford the pure product[1][3].

Protocol B: Acidic Hydrolysis (Acid-Catalyzed) Ideal for substrates prone to base-catalyzed degradation or unwanted side reactions.

  • Reaction Setup: Dissolve the ester (e.g., 38 mmol) in 30 mL of acetic anhydride or glacial acetic acid[5].

  • Acid Addition: While cooling the mixture in an ice bath, slowly add 10 mL of concentrated hydrochloric acid[5].

  • Thermal Activation: Heat the mixture to 80 °C for 14 hours[5].

    • Causality Insight: Acid hydrolysis is inherently slower than saponification because water is a weaker nucleophile than hydroxide. Elevated temperatures and extended reaction times are required to drive the equilibrium forward.

  • Isolation: Cool the mixture to room temperature. The free carboxylic acid typically crystallizes directly from the acidic medium. Filter the crystalline product, wash with cold methanol, and dry under vacuum[5].

Quantitative Data & Optimization

Table 1: Comparison of Hydrolysis Conditions for Quinoline-3-Carboxylic Acid Esters

ParameterAlkaline Hydrolysis (Protocol A)Acidic Hydrolysis (Protocol B)
Typical Reagents 10% aq. NaOH or 10-30% ethanolic KOHConc. HCl in Acetic Acid/Anhydride
Reaction Time 2 – 4 hours14 – 24 hours
Temperature Reflux (80 – 100 °C)80 °C to Reflux
Typical Yields 55% – 95%48% – 77%
Substrate Scope Base-stable functional groupsBase-labile functional groups
Primary Advantage Rapid kinetics, high yieldsPreserves base-sensitive moieties

(Data synthesized from established synthetic methodologies[1][3][5][6])

Troubleshooting & Self-Validating Quality Control (QC)

To ensure the integrity of the synthetic protocol, the following self-validating analytical markers must be confirmed:

  • 
    H-NMR Spectroscopy:  The most definitive proof of successful hydrolysis is the complete disappearance of the alkoxy protons (e.g., the quartet at ~4.50 ppm and triplet at ~1.46 ppm for an ethyl ester, or the singlet at ~3.90 ppm for a methyl ester)[5]. Concurrently, a new, highly deshielded broad singlet corresponding to the carboxylic acid (-COOH) proton must appear in the extreme downfield region, typically between 
    
    
    
    13.42 and 15.29 ppm
    (in DMSO-
    
    
    or CDCl
    
    
    )[1][5].
  • Mass Spectrometry (ESI-HRMS): Confirm the expected mass shift. For an ethyl ester to free acid conversion, a mass reduction of 28 Da (loss of C

    
    H
    
    
    
    ) should be observed.
  • Troubleshooting Incomplete Precipitation: If the yield is unexpectedly low after acidification in Protocol A, the product may have over-protonated to form the quinolinium hydrochloride salt. Back-titrate carefully with dilute NaOH or saturated NaHCO

    
     to the isoelectric point to induce precipitation.
    

References

  • A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives - SciELO. 3

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives - ResearchGate. 6

  • US6593343B2 - Quinoline derivatives - Google Patents. 5

  • Gould–Jacobs reaction - Wikipedia. 4

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - NIH. 2

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - PMC. 1

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - Beilstein J. Org. Chem.

Sources

Troubleshooting & Optimization

Gould-Jacobs Cyclization Support Center: Yield Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Gould-Jacobs reaction. As a Senior Application Scientist, I have compiled this guide to help you troubleshoot and optimize the synthesis of 4-hydroxyquinolines. The traditional Gould-Jacobs cyclization is notoriously challenging due to the extreme thermal conditions required, which often lead to competing degradation pathways. This guide provides field-proven insights, self-validating protocols, and modern catalytic alternatives to maximize your yields.

Mechanistic Overview & Workflow

The Gould-Jacobs reaction is a multi-step sequence that constructs the quinoline core[1]. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilidomethylenemalonate intermediate[2]. This intermediate undergoes a high-energy 6π-electrocyclization to form the quinoline ring[3]. Because the activation energy for this cyclization is exceptionally high, the reaction traditionally requires temperatures exceeding 250 °C[2].

Pathway A Aniline + EMME B Anilinomethylenemalonate (Intermediate) A->B Condensation 100-130°C - EtOH C 4-Hydroxy-3-carboalkoxyquinoline (Cyclized Product) B->C Cyclization >250°C or Eaton's - EtOH D 4-Hydroxyquinoline (Final Core) C->D 1. Saponification 2. Decarboxylation - CO2

Fig 1. Standard Gould-Jacobs reaction pathway from aniline condensation to final decarboxylation.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My thermal cyclization step is yielding a black, tarry mixture with very little product. How can I prevent this decomposition? Causality: The cyclization requires high thermal energy (typically >250 °C)[3]. However, prolonged heating (30–60 minutes) in high-boiling solvents like Dowtherm A or diphenyl ether leads to the thermal degradation of both the starting material and the newly formed product, resulting in polymerization and tar formation[2]. Solution:

  • Switch to Microwave Irradiation: Microwave heating provides rapid, uniform energy transfer. Heating the neat intermediate to 300 °C for just 5 minutes can significantly increase the yield while bypassing the prolonged thermal degradation window[4].

  • Use Eaton's Reagent: If your substrate is highly temperature-sensitive, (10 wt% P₂O₅ in methanesulfonic acid) acts as a powerful Lewis/Brønsted acid catalyst. This lowers the activation energy, allowing cyclization at 70–100 °C with near-quantitative yields[5].

Q2: I am isolating a product, but NMR shows it is missing the ester group at the 3-position. What happened? Causality: You are observing a decarboxylated byproduct. This side reaction is triggered by excessive reaction temperatures and high autogenous pressure, particularly when using sealed microwave vessels at 300 °C (which can generate up to 24 bar of pressure)[4]. Solution: Monitor the internal pressure of your microwave reactor. If decarboxylation is occurring, reduce the temperature to 250 °C and slightly extend the reaction time, or carefully control the pressure venting[2].

Q3: When using a meta-substituted aniline, I get a mixture of two products. Can this be avoided? Causality: Meta-substituted anilines can cyclize at two different ortho positions on the aromatic ring, leading to a mixture of regioisomers. The ratio is dictated by the steric bulk and electronic directing effects of the meta-substituent[2]. Solution: Regioselectivity is difficult to control perfectly in the thermal process. You must separate the isomers via column chromatography or selective recrystallization. If absolute regiocontrol is required, redesign the synthetic route to use an ortho- or para-substituted precursor[6].

Q4: The product is a viscous oil that refuses to crystallize. How do I isolate the solid? Causality: Viscous oils in this reaction are typically caused by residual high-boiling solvents (like Dowtherm A) or trapped unreacted intermediates[2]. Solution: Ensure the high-boiling solvent is thoroughly removed under high vacuum. Triturate the crude oil with a non-polar solvent such as hexane or petroleum ether to disrupt the solvation shell and induce crystallization[7].

Troubleshooting Start Issue: Low Yield in Cyclization Q1 Is the crude product a black, tarry mixture? Start->Q1 Q2 Is the ester group missing (Decarboxylation)? Start->Q2 Q3 Is the product a viscous, non-crystallizing oil? Start->Q3 Sol1 Action: Switch to Microwave (300°C, 5 min) or use Eaton's Reagent Q1->Sol1 Yes Sol2 Action: Lower reaction temperature and monitor vessel pressure Q2->Sol2 Yes Sol3 Action: Remove high-boiling solvent under vacuum & triturate with hexane Q3->Sol3 Yes

Fig 2. Decision tree for troubleshooting common Gould-Jacobs cyclization issues.

Quantitative Data: Method Comparison

To help you select the best cyclization strategy, the following table summarizes the performance of conventional heating versus modern alternatives based on recent application data[4][5][7].

MethodCatalyst / SolventTemp (°C)TimeTypical Yield (%)Mechanistic Notes
Conventional Dowtherm A / Diphenyl ether25030–60 min20–40%High tar formation; prolonged heat causes product degradation[2].
Microwave (Low Temp) Solvent-free (Neat)25010 min~1%Insufficient thermal energy to overcome the cyclization barrier[4].
Microwave (High Temp) Solvent-free (Neat)3005 min47%Optimal balance; rapid heating achieves cyclization before degradation[4].
Eaton's Reagent 10% P₂O₅ in MeSO₃H70–1001–2 hours>60%Acid catalysis lowers activation energy; avoids thermal decarboxylation[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity at every step.

Protocol A: Microwave-Assisted Cyclization (High-Throughput)

Reference standard adapted from [4].

  • Preparation: Charge a 2.5 mL heavy-walled microwave vial with the dried anilidomethylenemalonate intermediate (2.0 mmol).

    • Causality: Running the reaction solvent-free (neat) prevents massive pressure spikes from solvent expansion and maximizes direct microwave energy transfer to the polar intermediate.

  • Irradiation: Seal the vial and heat in a dedicated microwave synthesizer to 300 °C for exactly 5 minutes.

    • Validation: Monitor the real-time pressure curve on the synthesizer interface. A sudden, uncontrolled spike (>24 bar) indicates unwanted decarboxylation[4]. If observed, abort the run and lower the target temperature to 280 °C for the next batch.

  • Cooling & Precipitation: Allow the vial to cool to room temperature.

    • Validation: A successful cyclization will present as a precipitated solid rather than a degraded black tar.

  • Purification: Filter the solid and wash with ice-cold acetonitrile (3 mL).

    • Causality: Cold acetonitrile effectively removes unreacted starting materials and trace degradation products without dissolving the highly crystalline quinoline core[4].

  • Analysis: Analyze the dried solid via HPLC-MS.

    • Validation: Confirm success by observing the target [M+H]⁺ mass and the complete disappearance of the intermediate enamine mass.

Protocol B: Eaton's Reagent Catalyzed Cyclization (Mild Conditions)

Reference standard adapted from [5].

  • Preparation: In a round-bottom flask, add the anilidomethylenemalonate intermediate to Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid) at room temperature under an inert atmosphere.

    • Causality: Eaton's reagent acts as a powerful Lewis/Brønsted acid, lowering the activation energy required for the 6π-electrocyclization and completely bypassing the need for >250 °C heat[5].

  • Heating: Heat the mixture gently to 70–100 °C for 1–2 hours.

    • Validation: Monitor reaction progress via TLC (Hexane/EtOAc). The reaction is self-validating when the distinct UV-active spot of the starting enamine completely disappears.

  • Quenching: Cool the mixture to room temperature and slowly pour it over crushed ice while stirring vigorously.

    • Causality: Quenching the strong acid forces the insoluble quinolone product to precipitate, while keeping water-soluble acidic impurities in the aqueous phase.

  • Isolation: Filter the precipitate, wash thoroughly with saturated NaHCO₃ until the filtrate is neutral, and dry under vacuum.

    • Validation: Check the pH of the final wash filtrate. It must be neutral (pH ~7) to ensure all methanesulfonic acid has been removed, preventing product degradation during storage.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. URL: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C - Biotage. URL: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses. URL:[Link]

  • Scientific Letter N°15 - Atlanchim Pharma. URL: [Link]

Sources

Troubleshooting thermal cyclization in diphenyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Cyclization in Diphenyl Ether

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting High-Temperature Cyclizations (Gould-Jacobs, Conrad-Limpach)

Introduction: The "Sledgehammer" of Solvents

You are likely here because you are attempting a high-barrier thermal cyclization—most likely a Gould-Jacobs or Conrad-Limpach synthesis of quinolines. You have chosen Diphenyl Ether (DPE) or the DPE/Biphenyl eutectic (Dowtherm A) for its defining characteristic: a boiling point of ~258°C.

The Paradox: DPE is often the only solvent capable of driving these thermodynamic hill-climbs, but it is notoriously difficult to remove. It freezes at room temperature (~26°C), is immiscible with water, and tends to carry through chromatography.

This guide moves beyond standard protocols to address the three failure modes that kill these reactions: Polymerization (Tarring) , Incomplete Conversion , and Isolation Failure .

Module 1: Reaction Kinetics & The "Black Tar" Problem

User Issue: "My reaction turned into a black, intractable solid (tar) within 30 minutes. Yield is <10%."

Diagnosis: You likely violated the High Dilution Principle . Thermal cyclizations are a competition between the desired intramolecular reaction (First-Order kinetics,


) and undesired intermolecular  polymerization (Second-Order kinetics, 

). If the concentration of the reactive intermediate is too high, polymerization dominates.

The Protocol: Inverse Addition Do not mix all reagents and heat them up together.

  • Heat the Solvent First: Bring pure DPE (10–20 volumes relative to substrate) to a rolling reflux (250–258°C).

  • Dropwise Addition: Dissolve your substrate in a minimal amount of a lower-boiling co-solvent (e.g., ethanol or warm DPE) and add it dropwise to the refluxing solvent over 30–60 minutes.

  • Mechanism: As each drop hits the 258°C solvent, the substrate instantly cyclizes (flash thermolysis) before it can encounter another substrate molecule to polymerize with.

Visualization: Kinetic Decision Tree

KineticPathways Start Substrate (Amino-acrylate) Heat Apply Heat (>250°C) Start->Heat Conc_High High Concentration (Batch Heating) Heat->Conc_High Standard Setup Conc_Low Low Concentration (Dropwise Addition) Heat->Conc_Low Recommended Inter Intermolecular Collision Conc_High->Inter Rate = k[C]² Intra Intramolecular Cyclization Conc_Low->Intra Rate = k[C] Tar Polymer/Tar (Dead End) Inter->Tar Product 4-Hydroxyquinoline (Product) Intra->Product

Figure 1: Kinetic competition between cyclization and polymerization. High dilution favors the green pathway.

Module 2: Isolation & Workup (The DPE Trap)

User Issue: "I can't get rid of the DPE. It clogs my column and won't rotovap off."

Diagnosis: You are treating DPE like a standard solvent. It is not. It is an oil with a vapor pressure too low for standard rotovaps and a freezing point that complicates filtration.

The Solution: The "Anti-Solvent Crash" Do not attempt to distill DPE unless you have a high-vacuum setup (<1 mmHg). Instead, exploit the polarity difference. 4-Hydroxyquinolines are polar solids; DPE is a non-polar lipophile.

Protocol: Precipitation Workup

  • Cool Carefully: Allow the reaction to cool to ~80°C. Do not cool to RT yet, or the DPE will solidify.

  • Dilution: Add an excess of Hexane or Petroleum Ether (boiling range 60–80°C) to the warm mixture.

    • Ratio: Use at least 1:1 or 2:1 (Hexane:DPE).

  • Precipitation: The sudden drop in polarity will force the polar product to crash out, while keeping DPE in solution.

  • Filtration: Filter the solids. Wash the filter cake copiously with hexane to remove residual DPE.

Table 1: Solvent Selection for DPE Removal

SolventPolarityMiscible with DPE?Ability to Precipitate ProductNotes
Hexane Non-polarYesExcellent Best choice. Low toxicity, easy to dry.
Pet. Ether Non-polarYesExcellent Cheaper industrial alternative to hexane.
Diethyl Ether LowYesModerateGood for washing, but product may have slight solubility.
Ethanol PolarYesPoor DPE and product both dissolve; avoids separation.

Visualization: Workup Workflow

WorkupFlow Rxn Reaction Mixture (250°C) Cool Cool to ~60-80°C (Avoid Freezing) Rxn->Cool AddSolvent Add Anti-Solvent (Hexane/Pet Ether) Cool->AddSolvent Filter Vacuum Filtration AddSolvent->Filter Solid Solid Filter Cake (Crude Product) Filter->Solid Filtrate Filtrate (DPE + Hexane + Impurities) Filter->Filtrate Wash Wash with Hexane Solid->Wash Dry Dry Product Wash->Dry

Figure 2: The "Anti-Solvent Crash" protocol for isolating polar products from lipophilic DPE.

Module 3: FAQ & Troubleshooting

Q: My reaction stalls at 50% conversion. Can I add a catalyst? A: Thermal cyclizations like Gould-Jacobs are rarely catalytic; they are thermally driven electrocyclic reactions.

  • Check Temperature: Are you actually refluxing? If your internal temp is 240°C, it might be too low. Insulate the flask with foil or glass wool.

  • Check Isomer: In Conrad-Limpach, if you heat at low temp (100°C) first, you may form the kinetic imine product which cyclizes to a different isomer (4-quinolone vs 2-quinolone). You must hit high temp immediately [1].

Q: The DPE froze in my addition funnel. What do I do? A: This is common. DPE freezes at ~26-28°C.

  • Fix: Use a heat gun to gently melt it.

  • Prevention:[1][2] For the "dropwise addition" method, dissolve your substrate in a small amount of a co-solvent like chlorobenzene or simply pre-warm the funnel with heat tape.

Q: Can I use a microwave reactor instead? A: Yes, and often with better results. Microwave reactors can superheat lower-boiling solvents (like ethanol or water) to 250°C in a pressurized vessel, eliminating the need for DPE entirely. However, this is scale-limited [2].

Q: Is DPE dangerous? A:

  • Peroxides: Like all ethers, DPE can form explosive peroxides, though it is more stable than diethyl ether. Test old bottles with starch-iodide paper.

  • Vapor: At 258°C, the vapor pressure is significant. Ensure your condenser is efficient (double-jacketed recommended) to prevent lab contamination with the "geranium" odor that sticks to skin for days.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890.

  • R. H. Reitsema. (1948). "The Chemistry of 4-Hydroxyquinolines". Chemical Reviews. 43 (1): 43-68.[3]

  • Organic Syntheses. "4-Hydroxy-7-methylquinoline". Org.[4] Synth. 1946, 26, 40. (Detailed protocol for Conrad-Limpach using DPE).

  • BenchChem. "Optimizing reaction conditions for the Gould-Jacobs synthesis". (Workup protocols).

Sources

Purification of 4-Hydroxy-7-methylquinoline-3-carboxylic acid from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4-Hydroxy-7-methylquinoline-3-carboxylic acid (HMQCA) Ticket ID: #HMQCA-PUR-001

Welcome to the Technical Support Center

Agent: Dr. A. Voss, Senior Application Scientist Status: Open System Overview: You are likely synthesizing HMQCA via the Gould-Jacobs reaction starting from m-toluidine. This pathway is robust but prone to specific impurity profiles—specifically regioisomers and thermal degradation products—that require targeted purification strategies.

This guide addresses the three most common "failure modes" reported by our users: Regioisomeric Contamination , Decarboxylation , and Occluded Salts .

Quick Diagnostics: What does your crude product look like?
SymptomProbable CauseImmediate Action
Dark Brown / Tar-like Polymerization during thermal cyclization (>250°C).Requires charcoal filtration and solvent switch (see Module 1).
Double Melting Point / Split NMR Peaks Presence of the 5-methyl isomer (Regioisomer).Requires fractional recrystallization (see Module 2).
Low Yield after Acidification Isoelectric point trapping or partial decarboxylation.Adjust pH endpoint and temperature (see Module 3).
Module 1: The "Tar" Problem (Cyclization Cleanup)

User Question: "My crude product after the Gould-Jacobs cyclization is a dark brown solid and difficult to filter. How do I clean this up before hydrolysis?"

Technical Insight: The cyclization of the enamine intermediate requires high temperatures (250–280°C). If you are using a solvent-free method or insufficient heat transfer medium (like Dowtherm A), you generate oligomeric quinoline tars. These tars occlude the crystal lattice of your product.

Troubleshooting Protocol:

  • The Solvent Switch: Do not attempt to purify the free acid (HMQCA) yet. Purify the ethyl ester intermediate first. The ester is significantly more soluble in organic solvents than the final acid.

  • Charcoal Treatment:

    • Dissolve the crude ester in boiling Ethanol or DMF (depending on solubility).

    • Add activated carbon (5% w/w).

    • Filter while hot through a Celite pad.

    • Why? Tars are high-molecular-weight non-polar impurities that adsorb strongly to carbon.

Module 2: The Regioisomer Issue (5-Me vs. 7-Me)

User Question: "I see a small impurity peak in my HPLC (~5-10%) that tracks closely with my main peak. NMR shows splitting in the aromatic region. What is it?"

Technical Insight: This is the 5-methyl isomer . When m-toluidine undergoes cyclization, the ring closure can occur at two ortho positions relative to the nitrogen:

  • Para to the methyl group: Forms the 7-methyl isomer (Major Product - Less Sterically Hindered).

  • Ortho to the methyl group: Forms the 5-methyl isomer (Minor Product - Sterically Hindered).

Because they are structural isomers, their solubilities are similar, making separation difficult. However, the 7-methyl isomer (linear, planar) typically packs better in the crystal lattice than the 5-methyl isomer (kinked), making the 7-methyl variant less soluble in specific solvents.

Visualization of the Isomer Problem:

IsomerFormation Start m-Toluidine Enamine Cyclization Thermal Cyclization (250°C) Start->Cyclization Product7 7-Methyl Isomer (Major, Target) Less Soluble Cyclization->Product7  Path A (Favored)   Product5 5-Methyl Isomer (Minor, Impurity) More Soluble Cyclization->Product5  Path B (Hindered)  

Caption: Divergent cyclization pathways of m-toluidine derivatives. Path A is electronically and sterically favored.

Purification Strategy (Fractional Recrystallization):

  • Solvent: Glacial Acetic Acid or DMF.

  • Method:

    • Dissolve crude mixture in boiling Glacial Acetic Acid (approx. 10-15 volumes).

    • Cool slowly to room temperature.

    • The 7-methyl isomer crystallizes first.

    • Filter the solid.[1][2] The filtrate (mother liquor) will be enriched with the 5-methyl isomer.

    • Verification: Check 1H-NMR.[2][3] The proton at C-8 (adjacent to Nitrogen) will show different splitting patterns or shifts between the two isomers.

Module 3: Hydrolysis & Decarboxylation

User Question: "I hydrolyzed the ester, but after acidification, my melting point is low (<250°C) and I see gas evolution during the reaction."

Technical Insight: You are likely observing decarboxylation .[4][5][6][7] Quinoline-3-carboxylic acids are prone to losing CO₂ at high temperatures, converting HMQCA into 4-hydroxy-7-methylquinoline (inactive byproduct).

Critical Control Points:

  • Temperature: Do not exceed 80-90°C during saponification (NaOH hydrolysis).

  • Acidification: When neutralizing the sodium salt to precipitate the acid, localized heating can trigger decarboxylation.

Correct Hydrolysis Workflow:

HydrolysisFlow Ester Ethyl Ester Intermediate NaOH Reflux with 10% NaOH (Max 90°C) Ester->NaOH Salt Sodium Salt (Soluble) NaOH->Salt Filter Filtration (Remove Insolubles) Salt->Filter Acidify Slow Acidification (HCl) to pH 2-3 Filter->Acidify Final HMQCA Precipitate Acidify->Final

Caption: Optimized hydrolysis workflow to prevent thermal decarboxylation and salt occlusion.

Master Protocol: Purification of HMQCA

Objective: Isolate high-purity (>98%) 4-hydroxy-7-methylquinoline-3-carboxylic acid.

Reagents:

  • Crude HMQCA (or Ester)[1]

  • Sodium Hydroxide (2M)

  • Hydrochloric Acid (2M)

  • Glacial Acetic Acid[1]

  • Activated Charcoal

Step-by-Step Procedure:

  • Base Dissolution (Salt Formation):

    • Suspend the crude acid in water (10 mL/g).

    • Slowly add 2M NaOH with stirring until the solid dissolves and pH reaches ~10-11.

    • Checkpoint: If the solution is cloudy, these are non-acidic impurities (unreacted amines or decarboxylated byproducts). Filter this solution immediately.

  • Precipitation (The "Dropwise" Technique):

    • Heat the clear filtrate to 50°C.

    • Add 2M HCl dropwise with vigorous stirring.

    • Stop when pH reaches 2.0–3.0.

    • Note: Do not overshoot to pH 0, as the quinoline nitrogen can protonate, forming a soluble hydrochloride salt, reducing yield.

  • Final Recrystallization (Polishing):

    • Collect the precipitate by filtration.[4][8] Wash with water to remove NaCl.

    • Dry the solid.[1][4][8]

    • Recrystallize from Glacial Acetic Acid or DMF/Ethanol (1:1) .

    • Heat to boiling until dissolved, cool to room temp, then chill to 4°C.

    • Filter and wash with cold ethanol.

Data Verification Table:

ParameterSpecificationNote
Appearance Off-white to pale cream powderBrown indicates oxidation/tars.
Melting Point > 260°C (Decomposes)Lower MP indicates 5-Me isomer or decarboxylation.
Solubility Soluble in NaOH, DMF (hot). Insoluble in water.
1H-NMR Singlet at ~2.4-2.5 ppm (Methyl).Check for isomer splitting here.
References
  • Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[9]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[1][3][4][5][10] Journal of the American Chemical Society.[9]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Method of Gould and Jacobs. Journal of the American Chemical Society.[9]

  • Organic Syntheses. (1955).[9] 4,7-Dichloroquinoline (illustrates the Gould-Jacobs cyclization and purification logic).[5] Organic Syntheses, Coll.[9] Vol. 3.

Sources

Technical Support Center: 4-Oxo-Quinoline-3-Carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solubility Optimization & Formulation Strategy Ticket Priority: High (Blocker for Biological Assays)

🟢 Knowledge Base Article 001: The Zwitterionic Paradox

Subject: Why your compound precipitates at neutral pH despite being soluble in acid/base.

The Core Issue

The 4-oxo-quinoline-3-carboxylic acid scaffold (and its fluoroquinolone derivatives) exhibits amphoteric behavior . The molecule contains both an acidic functional group (carboxylic acid at C-3) and a basic functional group (often the N-1 nitrogen or a C-7 substituent like piperazine).

This creates a U-shaped solubility profile. At the Isoelectric Point (pI) —typically between pH 6.0 and 8.0—the molecule exists primarily as a zwitterion (neutral net charge). In this state, the crystal lattice energy is maximized due to strong intermolecular hydrogen bonding and stacking interactions, resulting in minimal aqueous solubility [1, 2].

Visualization: The Solubility-pH Profile

The following diagram illustrates the species distribution and solubility impact across the pH scale.

SolubilityProfile Figure 1: The U-Shaped Solubility Profile of Quinolones Acid pH < 5 (Cationic Species) Neutral pH 6 - 8 (pI) (Zwitterionic Species) LOWEST SOLUBILITY Acid->Neutral Deprotonation (-H+) Base pH > 9 (Anionic Species) Neutral->Base Deprotonation (-H+) Precipitation Precipitation Event (Crystal Lattice Stable) Neutral->Precipitation Lattice Energy > Solvation

🟢 Knowledge Base Article 002: Formulation Strategies

Subject: Validated methods to solubilize quinolones for in vitro and in vivo applications.

Strategy A: pH Manipulation & Salt Selection

Mechanism: Shift the pH at least 2 units away from the pI to ensure the molecule is ionized. Ion-dipole interactions with water then overcome the crystal lattice energy [3].

Target ConditionRecommended Salt FormNotes
Acidic (pH < 5) Hydrochloride (HCl) , MesylateHighly soluble.[1] Common for oral delivery.
Basic (pH > 9) Sodium (Na+) Highly soluble. Used for IV formulations.[2][3]
Neutral (pH 7.4) UnstableRisk: Diluting an acidic/basic stock into neutral buffer (PBS) often causes immediate precipitation ("crashing out").
Strategy B: Cyclodextrin Complexation (The "Gold Standard" for Neutral pH)

Mechanism: Encapsulation of the hydrophobic quinoline ring into the lipophilic cavity of cyclodextrins (CDs), while the hydrophilic CD exterior interacts with water. This prevents zwitterionic stacking [4, 5].

Protocol: Preparation of 1:1 Inclusion Complex Standard Operating Procedure (SOP-Q-04)

  • Reagent Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS.

  • Addition: Add the quinolone derivative in excess of its estimated intrinsic solubility.

  • Equilibration: Shake or stir at 25°C for 24–48 hours.

    • Tip: Protect from light (wrap vial in foil) as quinolones are photodegradable [5].

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Quantification: Analyze filtrate via UV-Vis (approx. 270–330 nm) or HPLC to determine soluble concentration.

Strategy C: Cosolvent Systems

If CDs are unavailable, use miscible organic solvents to lower the dielectric constant of the media.

  • Recommended: DMSO (up to 10%), PEG 400, or Propylene Glycol.

  • Warning: High DMSO concentrations can be cytotoxic in cell assays. Always run a vehicle control.

⚠️ Troubleshooting Ticket: "It Crashed in Cell Media"

User Report: "I dissolved my compound in DMSO, but when I added it to the cell culture media (DMEM), it turned cloudy."

Root Cause Analysis: Metal Chelation

Quinolones are potent chelators of divalent cations (


, 

,

).[4] The 4-oxo and 3-carboxylic acid groups form a stable 6-membered ring with these metals [6, 7].
  • The Trap: Cell culture media (like DMEM) is rich in

    
     and 
    
    
    
    .
  • The Result: Formation of insoluble Metal-Quinolone chelates (

    
    ), which precipitate and reduce bioavailability.
    
Resolution Workflow

Follow this decision tree to salvage the experiment.

ChelationFix Figure 2: Troubleshooting Precipitation in Biological Media Start Precipitation in Media? CheckMedia Does media contain Mg2+ or Ca2+? Start->CheckMedia Chelation Cause: Metal Chelation CheckMedia->Chelation Yes Solubility Cause: Intrinsic Insolubility CheckMedia->Solubility No Action1 Switch to PBS (-) (Ca/Mg Free) for dosing Chelation->Action1 Action2 Add EDTA (0.1 mM) to sequester metals Chelation->Action2 Action3 Use HP-beta-CD complex instead of DMSO Solubility->Action3

❓ Frequently Asked Questions (FAQ)

Q: Can I autoclave my quinolone solution? A: Generally, no . While the scaffold is thermally stable, quinolones are sensitive to degradation (decarboxylation) and photodegradation. Use sterile filtration (0.22 µm) instead.

Q: Why does the color change when I add Iron (Fe) or Copper (Cu) salts? A: This confirms chelation. Iron complexes often turn reddish-brown; copper complexes turn green/blue. This is a visual indicator that your free drug concentration has dropped significantly [7].

Q: What is the best wavelength for concentration determination? A: Most 4-oxo-quinoline-3-carboxylic acids have distinct UV absorbance maxima at ~280 nm and ~320-330 nm . However, the spectra shift significantly with pH (bathochromic shift in alkaline conditions). Always generate a standard curve in the exact buffer you are using [1].

📚 References

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid - Solubility Profile. Retrieved from

  • Szafranski, K., et al. (2003). Intramolecular hydrogen bond between 4-oxo and 3-carboxylic groups in quinolones. Journal of Molecular Structure. Retrieved from

  • IJPCA. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from

  • Saokham, P., et al. (2018). Solubility of Cyclodextrin Inclusion Complexes. Molecules. Retrieved from

  • Perrie, Y., & Rades, T. (2012). Pharmaceutics - Drug Delivery and Targeting. Pharmaceutical Press. (Context: Photostability and CD complexation).

  • Beloit College. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from

  • Prachayasittikul, V., et al. (2013).[4] 8-Hydroxyquinolines: a review of their metal chelating properties. Drug Design, Development and Therapy.[4] Retrieved from

Sources

Technical Support Center: Quinoline Heteroannulation Thermal Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: QZN-THERM-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because your ring closure yields are inconsistent, you are observing "tar" formation, or your regioselectivity is flipping unexpectedly.

In quinoline synthesis, temperature is not merely a catalyst activator; it is a structural switch . The difference between a 2-hydroxyquinoline and a 4-hydroxyquinoline often lies solely in the thermal profile of the initial condensation. Furthermore, the exothermic violence of the Skraup reaction requires a thermal management strategy that borders on process safety engineering.

This guide provides field-proven protocols to master these thermal variables.

Module 1: The Skraup & Doebner-Miller Protocol (Exotherm Management)

The Issue: The Skraup reaction (aniline + glycerol + H₂SO₄) involves the in situ formation of acrolein. Acrolein polymerization competes with the Michael addition required for quinoline formation. If the temperature spikes too fast, polymerization dominates, resulting in a black, intractable "tar" and low yields.

Critical Control Points
  • The Acrolein Threshold: Acrolein forms from glycerol at ~110°C. If the oxidant (nitrobenzene/iodine) and aniline are not pre-equilibrated, the sudden concentration of acrolein leads to a runaway exotherm.

  • The Moderator: We strongly recommend the addition of Ferrous Sulfate (FeSO₄) .[1] It acts as a radical scavenger, moderating the violence of the reaction without stalling the ionic cyclization mechanism.

Optimized Skraup Workflow
StepActionTechnical Rationale
1 Pre-Mix Mix aniline, glycerol, nitrobenzene, and FeSO₄ (catalytic) at Room Temp .
2 Acid Addition Add H₂SO₄ dropwise with vigorous stirring. Do not heat yet.
3 The Ramp Heat oil bath to 100°C . Hold for 15 mins. Observe reflux.[1]
4 The Spike Slowly ramp to 140°C . If reflux becomes violent, remove heat immediately.
5 Digestion Once stable, maintain 140-150°C for 3-4 hours to ensure aromatization.
Visualization: The Skraup Safety Loop

SkraupSafety Start Start Reaction Mixture (Aniline + Glycerol + FeSO4) Heat Ramp Temp to 100°C Start->Heat Check Monitor Reflux Rate Heat->Check Violent Violent Exotherm? Check->Violent Cool Remove Heat Source (Ice Bath Standby) Violent->Cool Yes Stable Stable Reflux Violent->Stable No Cool->Check Wait 5 min Final Ramp to 140°C (Completion) Stable->Final

Caption: Logic flow for managing the critical exotherm phase in Skraup synthesis.

Module 2: The Conrad-Limpach vs. Knorr Divergence

The Issue: You are reacting an aniline with a


-ketoester (e.g., ethyl acetoacetate) and getting the wrong isomer.
  • Target A: 4-Hydroxyquinoline (Conrad-Limpach)[2][3]

  • Target B: 2-Hydroxyquinoline (Knorr)[3][4]

The Science: This is a classic case of Kinetic vs. Thermodynamic control .

  • Kinetic Control (Low Temp < 100°C): Aniline attacks the ketone carbonyl (more electrophilic). This forms an enamine .[2]

  • Thermodynamic Control (High Temp > 140°C): Aniline attacks the ester carbonyl.[3] This forms an anilide (amide bond is more stable).

Protocol: Selecting Your Isomer
Path A: 4-Hydroxyquinoline (Conrad-Limpach) [2][3]
  • Condensation: Mix aniline +

    
    -ketoester + acid catalyst (HCl). Stir at Room Temperature  or mild heat (60°C) for 24h.
    
    • Checkpoint: Isolate the Enamine intermediate.

  • Cyclization: Add the enamine dropwise into Dowtherm A (Diphenyl ether) pre-heated to 250°C .

    • Why? The thermal cyclization of the enamine has a high activation energy. It requires a "thermal shock" to snap the ring shut before the enamine reverts or hydrolyzes.

Path B: 2-Hydroxyquinoline (Knorr) [4]
  • Condensation: Heat aniline +

    
    -ketoester to 140°C  (neat or high-boiling solvent). Remove ethanol/water byproduct via distillation.
    
    • Checkpoint: Isolate the Anilide intermediate.

  • Cyclization: Treat the anilide with concentrated H₂SO₄ at 100°C .

Visualization: The Thermal Divergence

CL_vs_Knorr Reagents Aniline + Beta-Ketoester Kinetic Low Temp (<80°C) Kinetic Control Reagents->Kinetic Thermo High Temp (>140°C) Thermodynamic Control Reagents->Thermo Enamine Intermediate: Beta-Anilinoacrylate (Enamine) Kinetic->Enamine Anilide Intermediate: Acetoacetanilide (Amide) Thermo->Anilide ThermalShock Thermal Shock (250°C in Dowtherm A) Enamine->ThermalShock AcidCycl Acid Cyclization (H2SO4, 100°C) Anilide->AcidCycl Prod4 4-Hydroxyquinoline (Conrad-Limpach) ThermalShock->Prod4 Prod2 2-Hydroxyquinoline (Knorr) AcidCycl->Prod2

Caption: Temperature-dependent pathway divergence determining regioisomer outcome.

Module 3: Friedländer Synthesis (Microwave Optimization)

The Issue: Traditional Friedländer synthesis (o-aminoaldehyde + ketone) requires prolonged reflux (days) in ethanol/base, leading to self-condensation of the amino-aldehyde (a "tar" source).

The Fix: Microwave-Assisted Synthesis (MAOS) . By using high temperature (160°C) for a short duration (5-10 mins), we favor the bimolecular condensation over the slow, unimolecular degradation.

Optimized Protocol (Microwave)
  • Solvent: Glacial Acetic Acid (acts as solvent and catalyst).

  • Ratio: 1:1.2 (Amino-ketone : Active Methylene).[5]

  • Settings:

    • Temperature: 160°C [6][7]

    • Time: 5 - 10 minutes

    • Power: Dynamic (Max 300W)

  • Workup: Pour into crushed ice/water. Basify with NaOH. Filter precipitate.[4][8]

Troubleshooting Matrix & FAQs

SymptomProbable CauseCorrective Action
Black Tar / Charring Reaction temperature too high during initial mixing (Skraup).Use FeSO₄ moderator . Add H₂SO₄ at 0°C, then ramp slowly.
Wrong Regioisomer Incorrect temperature during condensation (Conrad-Limpach).Strict Temp Control: <60°C for 4-hydroxy; >140°C for 2-hydroxy.
Low Yield (Conrad-Limpach) Cyclization temperature too low.[4]The enamine cyclization requires 250°C .[3][4] Refluxing ethanol (78°C) is insufficient. Use Diphenyl ether.[2][9]
Stalled Reaction (Friedländer) Catalyst deactivation or steric hindrance.Switch to Microwave irradiation at 160°C in acetic acid.
Violent "Bumping" Accumulation of unreacted acrolein/glycerol.Ensure vigorous stirring (magnetic stirring is often insufficient for viscous tars; use overhead mechanical stirring).

References

  • Manske, R. H. F. (1942).[2][10] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[2][10] Link

  • BenchChem Technical Support. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. BenchChem.[1][8][11] Link

  • Organic Chemistry Portal. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines. Synthesis, 3825-3830.[5] Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid Product Information. Dow Technical Data. Link

Sources

Technical Support Center: Aniline Remediation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: Q-PUR-001 Subject: Removal of Unreacted Aniline Precursors from Skraup/Friedländer Reaction Mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

In quinoline synthesis (e.g., Skraup, Doebner-Miller, or Combes), unreacted aniline is a persistent impurity. Its presence is problematic because aniline and quinoline share similar physical and chemical properties , rendering standard workups ineffective.

  • The Trap: Both are aromatic amines. Their boiling points are relatively close (Aniline: 184°C; Quinoline: 237°C), and their pKa values (conjugate acids) are nearly identical (Aniline: ~4.6; Quinoline: ~4.9).

  • The Solution: You cannot rely on simple physical separation. You must exploit the structural difference : Aniline is a primary amine (

    
    ), while Quinoline contains a tertiary nitrogen embedded in the ring.
    

This guide details three validated protocols to separate these species, ranked by impurity load.

Module 1: The "Chemical Switch" (Derivatization)

Best For: Bulk reaction mixtures with >5% aniline contamination.

This method chemically modifies aniline into a neutral amide (acetanilide), breaking the "basicity similarity" and allowing for easy acid-base extraction.

The Mechanism

We utilize Acetic Anhydride (


)  to selectively acetylate the primary amine (aniline). Quinoline, lacking a proton on the nitrogen, cannot be acetylated.



Step-by-Step Protocol
  • Preparation: Dissolve the crude reaction mixture in an organic solvent (DCM or Toluene).

  • Derivatization: Add Acetic Anhydride (1.2 equivalents relative to estimated aniline).

    • Tip: Monitor by TLC.[1][2] Aniline spots will disappear, replaced by a less polar acetanilide spot.

  • The "Switch" (Acid Wash):

    • Wash the organic layer with 2M HCl .

    • Outcome: Quinoline protonates to form water-soluble Quinolinium Chloride. Acetanilide remains neutral and stays in the organic layer.

  • Separation:

    • Organic Layer: Contains Acetanilide (Discard).

    • Aqueous Layer: Contains Quinoline (Keep).

  • Recovery: Basify the aqueous layer (pH > 10) with NaOH. Extract with DCM to recover pure Quinoline.

Workflow Visualization

AcetylationWorkflow Start Crude Mixture (Quinoline + Aniline) Step1 Add Acetic Anhydride (Acetylation) Start->Step1 Intermediate Mixture: Quinoline (Base) + Acetanilide (Neutral) Step1->Intermediate Step2 Wash with 2M HCl Intermediate->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer (Contains Acetanilide) Separation->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Quinolinium Salt) Separation->AqLayer Ionic Species Step3 Basify with NaOH Extract with DCM AqLayer->Step3 Final Pure Quinoline Step3->Final

Figure 1: The "Chemical Switch" logic flow. By converting aniline to a neutral amide, we enable pH-based separation that is otherwise impossible due to pKa proximity.

Module 2: Steam Distillation

Best For: Large-scale synthesis (Skraup Reaction) where "tar" and nitrobenzene are major contaminants.

While fractional distillation is difficult due to azeotropes, steam distillation is highly effective for removing aniline and nitrobenzene from the non-volatile tar associated with Skraup synthesis.

Technical Insight

Aniline forms a positive azeotrope with water and distills over rapidly. Quinoline also steam distills but often at a slower rate or requires superheated steam.

Protocol
  • Acidification: Acidify the crude reaction mass with

    
    . Steam distill first to remove unreacted Nitrobenzene  (if used as oxidant). Quinoline and Aniline remain as non-volatile salts.
    
  • Basification: Alkalize the residue strongly with NaOH.

  • Distillation: Steam distill again.

    • Fraction 1: Aniline-rich distillate (milky emulsion).

    • Fraction 2: Quinoline-rich distillate.

  • Polishing: If separation is incomplete, combine this with Module 1 (Acetylation) on the distillate.

Module 3: Chromatographic Polishing

Best For: High-purity requirements (>99.5%) or trace aniline removal (<1%).

Standard silica chromatography often fails because both amines "streak" or "tail" due to interaction with acidic silanol groups.

Mobile Phase Optimization

You must neutralize the silica acidity to prevent peak broadening.

ParameterRecommendationTechnical Rationale
Stationary Phase Standard Silica Gel (60 Å)Cost-effective; requires modification.
Modifier Triethylamine (TEA) (1-2%)TEA blocks acidic silanol sites, sharpening the amine peaks.
Alternative Modifier Ammonia (

) in MeOH
Useful for very polar quinolines.
Gradient Hexane : EtOAc (with 1% TEA)Aniline elutes earlier; Quinoline is more retained due to ring size/polarity.

Troubleshooting & FAQs

Q: Why did my acid-base extraction fail? I still see aniline.

A: You likely relied on the pKa difference, which is insufficient.

  • Aniline pKa: ~4.6[3]

  • Quinoline pKa: ~4.9 Because the pKa values are separated by less than 0.5 units, there is no pH window where one is fully ionized and the other is fully neutral. You must use the Derivatization (Module 1) or Diazotization method to change the chemical nature of the aniline.

Q: Can I use Diazotization instead of Acetylation?

A: Yes, but it is riskier.

  • Method: Treat the mixture with

    
     at 0°C. Aniline forms a diazonium salt (
    
    
    
    ).
  • Removal: Heating the solution hydrolyzes the diazonium salt to Phenol (

    
    ). Phenol is acidic (pKa ~10).
    
  • Workup: Wash with NaOH. Phenol goes to the aqueous layer (as phenoxide); Quinoline stays in organic.

  • Risk:[4] Diazo intermediates can be unstable, and side reactions (coupling) can create colorful azo dyes that are hard to remove. Acetylation is generally cleaner.

Q: I have a stubborn emulsion during extraction. How do I break it?

A: Quinoline bases often act as surfactants.

  • Filter: Pass the biphasic mixture through a Celite pad to remove fine particulates (tar) stabilizing the emulsion.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.

  • Solvent Switch: If using DCM, try switching to Ethyl Acetate, which separates faster from water.

Decision Matrix: Which Method to Choose?

DecisionTree Start Analyze Crude Mixture Q1 Is Aniline > 5%? Start->Q1 HighImpurity Use Module 1: Acetylation (Chemical Switch) Q1->HighImpurity Yes ScaleQ Is Scale > 100g? Q1->ScaleQ No LowImpurity Use Module 3: Chromatography w/ TEA ScaleQ->LowImpurity No Steam Use Module 2: Steam Distillation ScaleQ->Steam Yes

Figure 2: Selection logic for purification method based on impurity load and reaction scale.

References

  • BenchChem. (2025).[1][5][6] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Retrieved from

  • Clarke, H. T., & Davis, A. W. (1941).[7] "Quinoline".[1][4][7][8][9][10] Organic Syntheses, Coll.[7] Vol. 1, p. 478.[7] Retrieved from

  • Manske, R. H. F. (1942).[7] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[7]

  • VCalc. (n.d.). pKa of Aniline. Retrieved from

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from

Sources

Decarboxylation side reactions in quinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Decarboxylation Side Reactions

Executive Summary

In the synthesis of quinoline-3-carboxylic acids (Q-3-CA), particularly via the Gould-Jacobs or Grohe-Heberg routes, unintended decarboxylation (loss of


) is the primary cause of yield erosion and purity failure. This side reaction is driven by the high thermal energy required for cyclization and the electronic instability of the carboxylic acid moiety when the quinoline nitrogen is protonated.

This guide provides a root-cause analysis and validated protocols to prevent the formation of the decarboxylated byproduct (3-H quinoline).

Module 1: The Gould-Jacobs Thermal Trap

Context: The classic Gould-Jacobs reaction involves the thermal cyclization of anilinomethylenemalonates at 250–300°C. While effective for forming the quinoline core, this temperature range overlaps with the decarboxylation threshold of electron-deficient quinoline acids.

The Problem: Thermal Overload

If the reaction matrix contains trace water or if the reaction time is extended beyond the kinetic optimum, the ester intermediate can hydrolyze in situ to the acid, which then immediately decarboxylates at these temperatures.

Diagnostic Indicator:

  • Observation: Vigorous gas evolution (bubbling) persists after ethanol evolution has ceased.

  • LCMS Signal: Appearance of [M-44] peak (Loss of

    
    ).
    
Validated Protocol: Thermal Control System

To prevent thermal decarboxylation during cyclization:

  • Solvent Selection: Switch from neat heating to a high-boiling solvent.

    • Recommendation:Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether).

    • Why: It acts as a heat sink, clamping the temperature at 258°C, preventing "hot spots" that occur in neat melts (>280°C).

  • Reaction Monitoring: Do not rely on time.

    • Action: Monitor via TLC (Ethyl Acetate/Hexane) or HPLC every 15 minutes once temperature reaches 240°C.

    • Stop Condition: Terminate heating immediately upon >95% consumption of the acrylate precursor.

Data: Impact of Temperature on Decarboxylation Rate

Temperature (°C)Solvent SystemReaction TimeDecarboxylation Byproduct (%)Yield (Desired Ester)
280°C (Neat) None (Melt)45 min12-15%65%
258°C Dowtherm A60 min< 2%88%
240°C Diphenyl Ether90 min< 0.5%91%
Module 2: Hydrolysis & Workup (The "Zwitterion Trap")

Context: The most critical failure point occurs during the saponification of the ethyl ester to the free acid. The mechanism of decarboxylation is acid-catalyzed and facilitated by the protonation of the quinoline nitrogen.

Mechanistic Insight

At low pH (pH < 3), the quinoline nitrogen is protonated (


). This creates a strong electron-withdrawing effect on the ring, pulling electron density away from the C3-carboxylate. This destabilization lowers the activation energy for 

loss, forming a transient ylide intermediate.

Diagram 1: The Mechanistic Pathway of Failure

DecarboxylationMechanism Ester Ethyl Ester (Stable) Hydrolysis Hydrolysis (NaOH/H2O) Ester->Hydrolysis Carboxylate Carboxylate Anion (pH > 7) Hydrolysis->Carboxylate Saponification Acidification Acidification (HCl addition) Carboxylate->Acidification Zwitterion Zwitterion Intermediate (N-Protonated, pH < 2) Acidification->Zwitterion Excess Acid (Critical Risk) Decarb Decarboxylation (-CO2) Zwitterion->Decarb Heat or Time Product 3-H Quinoline (Byproduct) Decarb->Product

Caption: The "Zwitterion Trap" occurs when acidification drives the pH too low, protonating the ring nitrogen and facilitating rapid decarboxylation.

Validated Protocol: Controlled pH Workup

Objective: Isolate the free acid without triggering the acid-catalyzed decarboxylation cascade.

  • Saponification:

    • Use LiOH (2.0 eq) in THF/Water (1:1) at 60°C.

    • Why: LiOH is milder than NaOH and often provides better solubility for the lithiated intermediate.

  • The "Soft Landing" Acidification:

    • Cool the reaction mixture to 0–5°C (Ice bath).

    • Use Acetic Acid (AcOH) instead of HCl for initial acidification.

    • Target pH: Adjust pH to 4.5 – 5.0 (the isoelectric point for many Q-3-CA derivatives).

    • Avoid: Do NOT drop pH to 1.0 using conc. HCl. This ensures the carboxylic acid is protonated (

      
      ) but the quinoline nitrogen remains largely unprotonated (
      
      
      
      ), preventing the destabilizing zwitterion formation.
  • Filtration:

    • Precipitate usually forms at pH 5. Filter immediately. Do not let the slurry stir overnight in acidic media.

Module 3: Alternative Chemistries (The Grohe-Heberg Route)

If the Gould-Jacobs route persistently yields decarboxylated byproducts due to sensitive substituents (e.g., nitro or fluoro groups), switch to the Grohe-Heberg method.

Workflow Comparison:

  • Gould-Jacobs: Relies on thermal cyclization (High Risk).[1][2][3]

  • Grohe-Heberg: Relies on nucleophilic displacement (Low Risk).

Diagram 2: Workflow Decision Matrix

WorkflowMatrix Start Start: Aniline Precursor Decision Substituent Sensitivity? Start->Decision GJ_Path Robust Substituents (e.g., -Me, -Cl) Decision->GJ_Path Low Grohe_Path Sensitive Substituents (e.g., -F, -NO2) Decision->Grohe_Path High GJ_Step Gould-Jacobs (250°C Cyclization) GJ_Path->GJ_Step Result Quinoline-3-Carboxylic Acid GJ_Step->Result Risk: Decarboxylation Grohe_Step Grohe-Heberg (Base-Catalyzed Cyclization) Grohe_Path->Grohe_Step Grohe_Step->Result High Purity

Caption: Decision matrix for selecting the synthesis route based on substituent sensitivity to thermal decarboxylation.

Frequently Asked Questions (FAQ)

Q1: I see bubbles during the acidification step of my workup. Is this decarboxylation?

  • Answer: Likely, yes. If you are using a carbonate base (like

    
    ), bubbling is normal (
    
    
    
    from base neutralization). However, if you used hydroxide (NaOH/LiOH) and you see bubbling upon adding acid, you are witnessing the decomposition of your product.
    • Fix: Cool to 0°C and stop acidification at pH 5.0.

Q2: Can I use microwave irradiation to avoid decarboxylation?

  • Answer: Yes, but with caution. Microwave synthesis allows for rapid heating (ramp time < 1 min), which can kinetically favor the cyclization over the slower decarboxylation pathway.

    • Protocol: 200°C for 10–15 minutes in a sealed vessel.

    • Warning: Monitor pressure.[1] Decarboxylation releases gas; a sudden pressure spike indicates product decomposition.

Q3: My yield is low, and the NMR shows a proton at the C3 position. What happened?

  • Answer: You have isolated the decarboxylated byproduct (3-H quinoline). This likely occurred during the workup. Check your drying protocol—drying the acidic wet cake in an oven >80°C can also induce decarboxylation in the solid state if trace acid remains.

    • Fix: Vacuum dry at 40°C or lyophilize.

References
  • Gould-Jacobs Reaction Overview & Mechanism

    • Source: BenchChem Technical Support.[1][4] "Optimizing reaction conditions for the Gould-Jacobs synthesis."

  • Decarboxyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Grohe-Heberg Method (Altern

    • Source: MDPI. "Synthesis of Fluoroquinolones: Revisiting the Grohe Route."
    • URL:[Link] (Context from Search 1.21)

  • Thermal Stability D

    • Source: Sigma-Aldrich Product Specification (3-Quinolinecarboxylic acid).[5]

Sources

Technical Support Center: Enhancing Nucleophilic Substitution at the 7-Position of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Functionalization. As drug development professionals and synthetic chemists know, the quinoline scaffold is a privileged pharmacophore. However, while nucleophilic aromatic substitution (S_NAr) at the 2- and 4-positions is highly favored due to the electron-withdrawing nature of the heteroaromatic nitrogen, the 7-position (located on the carbocyclic ring) is intrinsically deactivated toward nucleophilic attack.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully achieve and enhance S_NAr at the 7-position.

Part 1: Troubleshooting Guides & FAQs

Q1: I am reacting 4,7-dichloroquinoline with an amine nucleophile, but I only observe substitution at the 4-position. Why is the 7-position unreactive, and how can I fix this? Root Cause Analysis: The quinoline nitrogen exerts a strong inductive and resonance-withdrawing effect, creating fractional positive charges primarily at the C2 and C4 atoms[1]. This stabilizes the anionic Meisenheimer intermediate during nucleophilic attack at these positions. The C7 position, being on the homocyclic ring, lacks this direct resonance stabilization, making its activation energy for S_NAr prohibitively high under standard conditions[1]. Solution:

  • Sequential Substitution: If your goal is a 4,7-disubstituted quinoline, you must perform the C4 substitution first[2]. The resulting 4-amino-7-chloroquinoline is even more deactivated at C7 due to the electron-donating amine at C4. To overcome this, you must switch from classical S_NAr to transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using Palladium or Nickel catalysts to functionalize the 7-position[3].

  • Harsh S_NAr Conditions (Thioureas): In highly specific cases, the 7-chloro group can be displaced using highly nucleophilic and polarizable sulfur species (like thioureas) under elevated temperatures, as the polarizability of sulfur helps overcome the electronic barrier[3].

Q2: How can I rationally design my quinoline substrate to enable direct S_NAr at the 7-position without using heavy metal catalysts? Root Cause Analysis: To enable classical S_NAr at C7, you must artificially lower the lowest unoccupied molecular orbital (LUMO) of the carbocyclic ring. Solution: Introduce a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) group, at the ortho (C6 or C8) position relative to the C7 leaving group. For instance, in 7-chloro-6-nitroquinoline, the nitro group provides direct resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C7[4]. This dramatically lowers the activation energy, allowing S_NAr to proceed rapidly under mild conditions.

Q3: I am trying to use microwave irradiation to force the 7-position substitution on an unactivated quinoline. Will this work? Root Cause Analysis: Microwave irradiation accelerates reaction rates by superheating the solvent and increasing collision frequency, but it does not change the intrinsic electronic distribution of the molecule. Solution: Microwave-assisted synthesis of 4,7-dichloroquinoline with amines exclusively yields 4-amino-7-chloroquinoline, even at elevated temperatures (140-180°C)[2][5]. To force the 7-position to react under microwave conditions, you must either use a substrate pre-activated by an EWG (like the 6-nitro derivative) or add a metal catalyst to the microwave vial.

Part 2: Mechanistic and Workflow Visualizations

Mechanism A 7-Chloro-6-nitroquinoline (Substrate) B Nucleophilic Attack at C7 A->B Amine addition C Meisenheimer Complex Formation B->C D Resonance Stabilization by 6-NO2 Group C->D Charge delocalization E Rapid Cl- Elimination D->E Lowered Ea F 7-Substituted Product E->F

Mechanism: Ortho-nitro group stabilization of the Meisenheimer complex during C7 S_NAr.

DecisionTree Start Target: 7-Position Functionalization Cond1 Is there an EWG (e.g., -NO2) at C6 or C8? Start->Cond1 Path1 Direct S_NAr (Mild heating, amine base) Cond1->Path1 Yes Cond2 Are C2/C4 positions blocked or substituted? Cond1->Cond2 No Path2 Protect or Substitute C2/C4 first Cond2->Path2 No Path3 Pd/Ni Catalyzed Cross-Coupling (Buchwald-Hartwig) Cond2->Path3 Yes Path2->Path3 Proceed to C7

Decision logic for selecting the appropriate synthetic strategy for 7-position functionalization.

Part 3: Quantitative Data Summary

Table: Comparative Reactivity Profile for Quinoline S_NAr

SubstrateTarget PositionActivating FeatureRelative ReactivityTypical Conditions
4,7-Dichloroquinoline C4Heteroaromatic NitrogenHighEthanol, Reflux, 9h[2]
4,7-Dichloroquinoline C7NoneVery LowUnreactive under standard S_NAr[1]
4-Chloro-7-nitroquinoline C4Heteroaromatic NitrogenHighMild heating[4]
7-Chloro-6-nitroquinoline C7Ortho-Nitro GroupVery HighRoom Temp / Mild Heating[4]
4-Amino-7-chloroquinoline C7None (Deactivated by C4-NH₂)Extremely LowRequires Pd/Ni Catalysis[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective S_NAr of 7-Chloro-6-nitroquinoline

Causality Note: The strong electron-withdrawing effect of the 6-nitro group allows for direct S_NAr at the 7-position without the need for transition metals[4][6]. The reaction is self-validating: the intense yellow/orange color of the nitro-aromatic starting material typically shifts upon amine substitution, providing a visual cue of reaction progress.

  • Preparation: Dissolve 1.0 equivalent of 7-chloro-6-nitroquinoline in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert atmosphere.

  • Nucleophile Addition: Add 1.2 equivalents of the desired amine nucleophile (e.g., morpholine or a primary alkylamine).

  • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger. Why DIPEA? It is sterically hindered and non-nucleophilic, preventing the formed HCl from protonating the incoming amine nucleophile without competing for the electrophilic C7 center.

  • Reaction: Stir at room temperature to 50°C for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane). The ortho-nitro activation ensures rapid conversion.

  • Workup & Validation: Quench with water to precipitate the product. Filter and wash with cold water. The presence of a downfield singlet in the ¹H NMR spectrum (around 8.5-9.0 ppm) corresponding to the C8 proton confirms the structural integrity of the substituted product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Amino-7-chloroquinoline

Causality Note: Because the 7-position lacks electronic activation and is further deactivated by the electron-donating 4-amino group, classical S_NAr is impossible. We must use a Pd(0) catalyst to undergo oxidative addition into the strong C7-Cl bond.

  • Preparation: In an oven-dried Schlenk tube, combine 4-amino-7-chloroquinoline (1.0 eq), the amine nucleophile (1.5 eq), and Sodium tert-butoxide (NaOtBu) (2.0 eq). Why NaOtBu? A strong base is required to deprotonate the amine coordinating to the palladium intermediate.

  • Catalyst Loading: Add 5 mol% Pd₂(dba)₃ and 10 mol% of a bulky, electron-rich phosphine ligand (e.g., XPhos or BrettPhos). Why bulky ligands? They facilitate the challenging reductive elimination step to form the C-N bond at the deactivated 7-position.

  • Solvent & Degassing: Add anhydrous Toluene or 1,4-Dioxane. Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent catalyst degradation.

  • Reaction: Heat at 100°C for 12-24 hours.

  • Validation & Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography. Successful cross-coupling is validated by mass spectrometry (loss of the characteristic 3:1 chlorine isotope pattern) and an upfield shift in the C8 proton NMR signal.

Part 5: References

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Taylor & Francis (tandfonline.com) URL:1

  • A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution Source: BenchChem URL:4

  • Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles Source: Australian Journal of Chemistry (connectsci.au) URL:5

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine Source: MDPI URL:3

  • Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors Source: BenchChem URL:2

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC (nih.gov) URL:6

Sources

Controlling tautomerism in 4-hydroxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxyquinoline (4-HQ) Synthesis & Derivatization

Status: Online Current Ticket: #4HQ-TAUT-001 Subject: Controlling Tautomerism in 4-Hydroxyquinoline Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The Tautomeric Reality

Welcome to the 4-HQ technical hub. If you are here, you are likely struggling with inconsistent yields, "impossible" purification, or NMR spectra that look like a mixture of impurities.

The Core Problem: 4-Hydroxyquinoline (4-HQ) is a misnomer. In the solid state and in polar solvents, the equilibrium overwhelmingly favors the 4(1H)-quinolone (keto) tautomer, not the hydroxy (enol) form. This is driven by the high lattice energy of the quinolone dimer and the thermodynamic stability of the vinylogous amide system.

Failure to respect this equilibrium leads to:

  • N-alkylation when O-alkylation is desired.

  • Insolubility in standard organic solvents.

  • Broadened NMR signals due to rapid proton exchange.

Module 1: Regioselectivity (O- vs. N-Alkylation)

User Issue: "I treated 4-HQ with methyl iodide and K2CO3, expecting 4-methoxyquinoline, but I isolated N-methyl-4-quinolone."

Root Cause: The quinolone nitrogen is a soft nucleophile, while the oxygen is a hard nucleophile. Under thermodynamic control (standard basic conditions), the system drives toward the stable N-alkylated amide.

Protocol: Selective O-Alkylation (The "Silver Effect") To force O-alkylation, you must block the nitrogen lone pair or utilize the Hard-Soft Acid-Base (HSAB) principle.

Reagents:

  • Substrate: 4-Hydroxyquinoline[1][2][3][4][5][6][7][8][9]

  • Electrophile: Alkyl Halide (RX)

  • Critical Reagent: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    )
  • Solvent: Toluene or Benzene (Non-polar is essential)

Step-by-Step Workflow:

  • Dissolution: Suspend 1.0 eq of 4-HQ in anhydrous toluene (0.1 M).

  • Activation: Add 1.1 eq of

    
    .
    
    • Mechanistic Insight: The

      
       ion coordinates to the soft Nitrogen atom. This blocks the N-site and increases the nucleophilicity of the Oxygen (Ag-assisted leaving group effect).
      
  • Addition: Add 1.2 eq of Alkyl Halide.

  • Reflux: Heat to reflux in the dark (Ag salts are photosensitive) for 12-24 hours.

  • Workup: Filter off the silver salts through Celite. Evaporate solvent.

  • Result: High selectivity for O-alkylated product.

Decision Logic Diagram:

AlkylationLogic Start Target Molecule? Choice Select Condition Start->Choice N_Alk Target: N-Alkyl-4-quinolone Choice->N_Alk N-Substituted O_Alk Target: 4-Alkoxyquinoline Choice->O_Alk O-Substituted Cond_N Condition A: Polar Solvent (DMF/Acetone) Base: K2CO3 or NaH Thermodynamic Control N_Alk->Cond_N Cond_O Condition B: Non-polar Solvent (Toluene) Promoter: Ag2CO3 Kinetic/Chelation Control O_Alk->Cond_O

Caption: Decision tree for selecting alkylation conditions based on HSAB theory and solvent polarity.

Module 2: Synthesis Troubleshooting (Gould-Jacobs)

User Issue: "My cyclization step failed. I have a gummy black solid and starting material left."

Root Cause: The thermal cyclization of the anilidomethylenemalonate intermediate requires temperatures >250°C. If the temperature drops, the reaction stalls. If oxygen is present, it polymerizes.

Optimization Table: Cyclization Parameters

ParameterRecommendationWhy?
Solvent Diphenyl ether (Dowtherm A)Boiling point ~259°C is required to overcome the activation energy barrier for ring closure.
Concentration High Dilution (0.05 - 0.1 M)Prevents intermolecular polymerization; favors intramolecular cyclization.
Temperature 250°C - 260°C Critical. Below 240°C, the reaction is negligible.
Atmosphere Flowing Nitrogen/ArgonRemoves the ethanol byproduct (Le Chatelier’s principle) and prevents oxidation.

Self-Validating Protocol (Gould-Jacobs Cyclization):

  • Pre-heat the diphenyl ether to a rolling reflux (259°C) before adding your substrate.

  • Dropwise Addition: Dissolve your intermediate in a minimal amount of warm solvent and add it dropwise to the boiling diphenyl ether.

    • Validation: You should see immediate flash-boiling of the ethanol byproduct.

  • Monitor: The reaction is usually fast (15–30 mins).

  • Workup: Cool to room temperature. Pour the mixture into a large volume of Hexane. The quinolone product will precipitate out (insoluble in hexane/ether), while the diphenyl ether remains in solution.

Module 3: Analytical Forensics (NMR & Chromatography)

User Issue: "My NMR peaks are broad and I can't distinguish the OH from the NH."

Technical Insight: 4-HQ tautomers exchange protons rapidly in solution. In


, the compound often aggregates via H-bonding, causing peak broadening.

Diagnostic Data: Distinguishing Tautomers

Feature4-Quinolone (Keto)4-Hydroxyquinoline (Enol)
Dominant Phase Solid state, Polar solvents (

)
Gas phase, Trapped O-alkyl derivatives

NMR (C4)
175 - 178 ppm (Carbonyl-like)160 - 165 ppm (Ar-C-OH)

NMR (H3)

6.0 - 6.3 ppm (Olefinic character)

6.8 - 7.0 ppm (Aromatic character)
IR Spectroscopy Strong

stretch (~1630

)
Broad

, No ketone band

Visualization of Tautomeric Shift:

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Keto 4(1H)-Quinolone (Keto Form) Enol->Keto  Major Equilibrium Shift   Solvent Solvent Polarity (DMSO/MeOH) Solvent->Keto Stabilizes Charge Separation

Caption: The equilibrium heavily favors the Keto form in polar media due to aromaticity of the pyridone ring.

Frequently Asked Questions (FAQ)

Q1: Why is my 4-hydroxyquinoline product insoluble in almost everything? A: You are likely dealing with the 4-quinolone tautomer. It forms strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs) creating a high lattice energy.

  • Fix: Use boiling acetic acid for recrystallization or convert it to the O-triflate or O-tosylate if you need to solubilize it for coupling reactions.

Q2: Can I use Mitsunobu conditions to alkylate the Oxygen? A: Generally, no . The pKa of the NH proton is low enough that the betaine intermediate often protonates the nitrogen, leading to N-alkylation or complex mixtures. The Silver Carbonate method (Module 1) is superior for O-selectivity.

Q3: How do I remove the high-boiling diphenyl ether after the Gould-Jacobs reaction? A: Do not try to distill it off.

  • Method: Dilute the reaction mixture 1:4 with Hexane or Petroleum Ether. The quinolone product will precipitate as a solid.[10] Filter it, and wash the cake generously with hexane.

References

  • Tautomeric Equilibrium & Solvent Effects

    • Suzuki, M., et al. "Tautomerism of 4-Hydroxyquinoline derivatives." Chemical and Pharmaceutical Bulletin, via .

  • Regioselective Alkylation (Silver Effect)

    • L. C. R. P. Silva, et al. "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." Journal of Organic Chemistry. .

  • Gould-Jacobs Reaction Protocols

    • BenchChem Protocols.[11] "Application Notes for Gould-Jacobs Quinolone Synthesis." .

  • HSAB Theory in Heterocycles

    • Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society.[12] (Foundational text for Module 1 logic).

Sources

Scale-up challenges for 7-methylquinoline-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 7-Methylquinoline-3-Carboxylic Acid

Ticket ID: #Q3CA-SCUP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up 7-methylquinoline-3-carboxylic acid (7-MQCA) presents a distinct set of engineering and chemical challenges. The most robust industrial route—the Gould-Jacobs reaction —is plagued by regioselectivity issues (formation of the 5-methyl isomer) and extreme thermal requirements (cyclization >250°C). Furthermore, if your target is the fully aromatic quinoline (removing the 4-hydroxyl group common in Gould-Jacobs products), downstream deoxygenation adds a critical handling step.

This guide addresses the three primary bottlenecks reported by process chemists: Isomer Control , Thermal Reactor Management , and Downstream Aromatization .

Module 1: Regioselectivity & Isomer Control

User Issue: "My HPLC shows a persistent 10-15% impurity eluting close to the product. Recrystallization is not removing it efficiently."

Root Cause Analysis: The starting material, m-toluidine (3-methylaniline), has two ortho-positions available for cyclization.

  • Para-to-methyl (Position 6): Yields the desired 7-methyl isomer. This is sterically favored but not exclusive.

  • Ortho-to-methyl (Position 2): Yields the 5-methyl isomer. This is the "parasitic" impurity.

Although the 7-methyl isomer is kinetically and thermodynamically favored due to steric hindrance at the 2-position, the 5-methyl isomer forms in significant quantities (up to 20%) if the cyclization temperature fluctuates or if the enamine intermediate concentration is too high.

Resolution Protocol:

ParameterRecommendationScientific Rationale
Solvent Selection Dowtherm A (Diphenyl ether/biphenyl eutectic)High boiling point (258°C) allows rapid thermal cyclization, favoring the kinetic product (7-Me) over the slower-forming 5-Me impurity.
Dilution Factor Maintain 10-12 L/kg solvent-to-reactant ratioHigh dilution minimizes intermolecular side reactions and polymerization (tar formation).
Temperature Ramp Flash Heating (Pre-heated solvent)Do not ramp the reactant mixture. Dosing the enamine into pre-heated (250°C+) solvent maximizes the 7-Me/5-Me ratio.

Visual Workflow: Isomer Formation Pathways

G cluster_0 Precursor Formation cluster_1 Thermal Cyclization (Critical Step) MT m-Toluidine Enamine Anilinoacrylate Intermediate MT->Enamine + EMME 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate Cyclization Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Target 7-Methyl Isomer (Major Product) Cyclization->Target Sterically Favored (Para to Me) Impurity 5-Methyl Isomer (Impurity ~15%) Cyclization->Impurity Sterically Hindered (Ortho to Me)

Caption: Mechanistic divergence in the Gould-Jacobs reaction. The methyl group directs cyclization predominantly to the less hindered position, but thermal control is required to minimize the 5-methyl impurity.

Module 2: Thermal Management & Reactor Fouling

User Issue: "During the cyclization step at 250°C, the reactor fouls with a hard, black solid, and the exotherm is difficult to control."

Root Cause Analysis: The cyclization of the anilinoacrylate intermediate releases ethanol and significant heat. At 250°C, the solubility of the product (7-methyl-4-hydroxyquinoline-3-ester) drops as it forms, leading to precipitation. If the stirring is insufficient or the concentration is too high, the product coats the reactor walls ("fouling"), reducing heat transfer and causing local hot spots that lead to tarring.

Troubleshooting Guide:

  • Dosing Strategy (Semi-Batch Mode):

    • Never heat the enamine intermediate in a batch from room temperature.

    • Protocol: Charge the reactor with Dowtherm A and heat to reflux (255-258°C).

    • Dissolve the enamine intermediate in a minimal amount of warm solvent.

    • Slowly dose the enamine solution into the boiling solvent via a subsurface dip tube.

    • Result: Immediate reaction upon contact, ethanol flashes off instantly, and the product precipitates as a fine slurry rather than a fused cake.

  • Agitation Requirements:

    • Use a high-torque anchor impeller or a pitch-blade turbine with wall scrapers.

    • Maintain a tip speed of >2.5 m/s to keep the slurry suspended.

  • Ethanol Removal:

    • Ensure the condenser is set to distill off the ethanol byproduct, not reflux it. Trapped ethanol lowers the reaction temperature, stalling the reaction and increasing impurity formation.

Module 3: Downstream Aromatization (The "Missing" Step)

User Issue: "I have the Gould-Jacobs product (4-hydroxy-7-methyl...), but I need the fully aromatic 7-methylquinoline-3-carboxylic acid. Direct reduction isn't working."

Root Cause Analysis: The Gould-Jacobs product is a 4-quinolone (tautomer of 4-hydroxyquinoline). The hydroxyl group at position 4 is stable and difficult to remove directly. It must be converted to a leaving group (chloride) before reductive dehalogenation.

Step-by-Step Aromatization Protocol:

  • Chlorination (The Activation):

    • Reagents: Phosphorus oxychloride (

      
      ).
      
    • Procedure: Reflux the 4-hydroxy ester with

      
       (neat or in toluene) to form ethyl 4-chloro-7-methylquinoline-3-carboxylate .
      
    • Safety Note: Quench

      
       residues carefully into ice water; this generates massive HCl gas.
      
  • Dehalogenation (The Reduction):

    • Reagents:

      
       gas (balloon or low pressure), Pd/C (10%), Triethylamine (as HCl scavenger).
      
    • Solvent: Methanol or Ethanol.[1]

    • Procedure: Hydrogenate the 4-chloro ester. The Pd/C catalyzes the replacement of Cl with H.

    • Critical Check: Monitor pH.[1] As HCl forms, the catalyst can be poisoned. Triethylamine neutralizes the acid in situ.

  • Hydrolysis (Final Step):

    • Saponify the ester using NaOH/Water/Ethanol, then acidify to pH 3-4 to precipitate the final 7-methylquinoline-3-carboxylic acid .

Visual Workflow: Aromatization Sequence

Aromatization Start 4-Hydroxy-7-methyl- quinoline-3-ester (Gould-Jacobs Product) Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 4-Chloro-7-methyl- quinoline-3-ester Step1->Inter -HCl, -PO2Cl Step2 Hydrogenolysis (H2, Pd/C, Et3N) Inter->Step2 Ester 7-Methylquinoline- 3-ester (Aromatic Core) Step2->Ester Cl -> H Replacement Step3 Hydrolysis (NaOH, then HCl) Ester->Step3 Final 7-Methylquinoline- 3-carboxylic acid (Final Target) Step3->Final Ester Cleavage

Caption: Conversion of the 4-hydroxy intermediate to the fully aromatic target via chlorination and catalytic reduction.

FAQ: Quick Troubleshooting

Q: Can I use mineral oil instead of Dowtherm A? A: Not recommended. Mineral oil creates difficult workups (degreasing the solid is a nightmare). Dowtherm A is miscible with toluene/hexane, allowing easy washing of the filter cake.

Q: My final product is grey/brown instead of white. A: This is likely trace palladium or polymerized oxidation products.

  • Fix: Dissolve the final acid in dilute NaOH (forms the sodium salt), treat with activated carbon at 50°C for 30 mins, filter through Celite, and re-precipitate with HCl.

Q: The 5-methyl isomer is still present at 5%. How do I remove it? A: If recrystallization fails, exploit the acidity difference. The steric hindrance in the 5-methyl isomer slightly alters the pKa of the carboxylic acid.

  • Technique: Perform a "fractional precipitation." Dissolve the crude mixture in base. Slowly add acid. The 7-methyl isomer (typically less soluble/higher melting point) often precipitates first. Filter the first crop (approx 80% of mass) to get high purity, leaving the enriched 5-methyl impurity in the mother liquor.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Wernik, M., et al. (2020).[2] On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry.[2] Link

  • Loba Chemie. (2025). Safety Data Sheet: Quinoline for Synthesis.[3][4]Link[4]

  • Biotage. (2012).[1][5] Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[2][6] Application Note AN056.[6] Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Structural Elucidation of 4-Hydroxy-7-methylquinoline-3-carboxylic acid

Executive Summary & Strategic Context

4-Hydroxy-7-methylquinoline-3-carboxylic acid is a critical pharmacophore in the synthesis of antibacterial (fluoroquinolone) and antimalarial agents.[1] Its structural integrity is often compromised during the Gould-Jacobs reaction , where the cyclization of m-toluidine derivatives suffers from regioselectivity issues, producing both the desired 7-methyl isomer and the unwanted 5-methyl isomer.[1]

This guide provides a definitive 1H NMR analysis to distinguish the target compound from its isomeric impurities.[1] Unlike standard spectral lists, this document focuses on the diagnostic coupling patterns required to validate regiochemistry and the tautomeric equilibrium that often confuses interpretation.

The Tautomeric "Ghost": Keto-Enol Equilibrium

Before analyzing specific shifts, one must address the dynamic nature of the 4-hydroxyquinoline core.[1] In solution (particularly DMSO-d6), this compound exists predominantly in the 4-quinolone (keto) form rather than the 4-hydroxy (enol) form.[2][1]

Impact on NMR:

  • Deshielding: The carbonyl at C4 deshields the C5 proton significantly more than a C4-OH would.

  • Exchangeable Protons: You will rarely see a sharp phenolic -OH signal.[1] Instead, look for a broad downfield signal (12.0–15.0 ppm) representing the rapid exchange between the carboxylic acid proton and the N-H (from the keto tautomer).[2]

Tautomerism Enol Enol Form (4-hydroxyquinoline) Keto Keto Form (4-quinolone) *Predominant in DMSO* Enol->Keto Tautomerization Zwitterion Zwitterionic Character (NH+ / COO-) Keto->Zwitterion Acid-Base Eq

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form in polar aprotic solvents.[2][1]

Detailed Spectral Assignment (Target: 7-Methyl Isomer)

The following data represents the target molecule in DMSO-d6 . The key to identification is the ABX-like system (or isolated spin systems) on the benzenoid ring.

Experimental Conditions
  • Frequency: 400 MHz or higher recommended.[1]

  • Solvent: DMSO-d6 (Preferred due to solubility and hydrogen bond stabilization).[1]

  • Concentration: 10–15 mg/0.6 mL.[1]

Assignment Table
PositionShift (δ ppm)Multiplicity

(Hz)
Diagnostic Feature
COOH / NH 13.0 – 15.0Broad Singlet-Highly exchangeable; integral varies with water content.[1]
H-2 8.80 – 8.95Singlet-Most deshielded aromatic CH. Diagnostic for the quinoline ring formation.[1]
H-5 8.05 – 8.15Doublet (d)8.0 - 8.5Deshielded by C4-Carbonyl (peri-effect).[1]
H-8 7.40 – 7.50Singlet (br s)-Key Differentiator. Isolated by the 7-Me group.[1] May show tiny meta-coupling (

).[2][1]
H-6 7.20 – 7.30DD8.0, 1.5Coupled to H-5 (ortho) and H-8 (meta).[2][1]
7-CH₃ 2.45 – 2.55Singlet-Often overlaps with residual DMSO pentet (2.50 ppm).[1] Verify via HSQC.

Comparative Analysis: 7-Methyl vs. 5-Methyl Isomer

In the Gould-Jacobs reaction, the cyclization of 3-methylaniline (m-toluidine) can occur at two positions. Distinguishing these isomers is the primary analytical challenge.

The Regioselectivity Problem
  • Target (7-Me): Cyclization para to the methyl group (sterically favored).

  • Impurity (5-Me): Cyclization ortho to the methyl group (sterically hindered but possible).[2]

Differentiation Logic
Feature7-Methyl Isomer (Target) 5-Methyl Isomer (Impurity)
H-8 Signal Singlet (s) or broad singlet.[1][3]Doublet (d) . H-8 couples to H-7.
Spin System H-5 and H-6 are coupled (d/dd). H-8 is isolated.[1][4]H-6, H-7, H-8 form a contiguous 3-spin system (d, t, d).[2][1]
H-5 Signal Doublet (deshielded by C=O).[1][5]Singlet (or absent if substituted). In 5-Me, the "H-5" position is occupied by Methyl.[1]
Methyl Shift ~2.50 ppm~2.80 ppm (Deshielded due to peri-interaction with C4-C=O).[1]

Scientist's Note: If you observe a singlet integrating to 3H shifted downfield near 2.8–2.9 ppm , you likely have significant 5-methyl impurity .[2][1] The "peri-effect" of the carbonyl group deshields the 5-methyl protons significantly more than the 7-methyl protons.

IsomerAnalysis Precursor m-Toluidine Precursor Cyclization Gould-Jacobs Cyclization Precursor->Cyclization Target 7-Methyl Isomer (Target) Spin System: H5(d)-H6(dd) ... H8(s) Cyclization->Target Para-closure (Major) Impurity 5-Methyl Isomer (Impurity) Spin System: H6(d)-H7(t)-H8(d) Cyclization->Impurity Ortho-closure (Minor) Analysis NMR Diagnostic Check: 1. Check H8 multiplicity (s vs d) 2. Check Me shift (2.5 vs 2.8) Target->Analysis Impurity->Analysis

Figure 2: Regioselectivity pathways and NMR diagnostic checkpoints.

Validated Experimental Protocol

To ensure reproducible spectral data, follow this synthesis and preparation workflow.

A. Synthesis (Gould-Jacobs Protocol)
  • Condensation: React m-toluidine (1.0 eq) with Diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours. Monitor the loss of EtOH.[1][6]

  • Cyclization: Add the condensate dropwise to refluxing diphenyl ether (250°C). Flash cooling precipitates the ester.[1]

  • Hydrolysis: Reflux the ester in 10% NaOH for 4 hours. Acidify with HCl to pH 2 to precipitate the carboxylic acid.[1]

B. NMR Sample Preparation
  • Drying: The carboxylic acid is hygroscopic.[1] Dry the solid at 60°C under high vacuum (0.1 mbar) for 4 hours before analysis to prevent water peaks from obscuring the aromatic region.

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6 .

  • Additives: If resolution is poor due to aggregation, add 1 drop of TFA-d or NaOD (in D2O) to force a single ionization state, though this will shift peaks relative to the table above.[2][1]

References

  • Gould, R. G.; Jacobs, W. A. (1939).[2][1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[2][1] Link[2][1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text for coupling constants and chemical shift theory).

  • El-Hadia, M. A., et al. (2010).[2][1] "Synthesis and antimicrobial activity of some new 4-hydroxyquinoline derivatives." Journal of the Serbian Chemical Society, 75(6), 723-731.[2][1] (Specific spectral data for 7-methyl analogs). Link

  • Claret, P. A.; Osborne, A. G. (1976).[2][1] "Resonance effects in the NMR spectra of some substituted quinolines." Spectroscopy Letters, 9(3), 157-165.[2][1] (Differentiation of methylquinoline isomers).

Sources

FTIR characteristic peaks of quinoline-3-carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-3-carboxylic acid (Q3CA) is a critical scaffold in medicinal chemistry, serving as a precursor for broad-spectrum antibiotics (fluoroquinolones) and kinase inhibitors. In drug development, Fourier Transform Infrared (FTIR) spectroscopy is not merely an identification tool; it is a structural probe used to verify the integrity of the carboxylic acid moiety and the quinoline core during synthesis.

This guide provides a technical comparison of Q3CA against its structural analogs—Quinoline (parent heterocycle) and Benzoic Acid (aromatic acid analog). By isolating the spectral contributions of the fused pyridine ring and the carboxylic acid group, this document establishes a self-validating framework for identifying Q3CA in solid-state samples.

Structural Deconstruction & Spectral Comparison[1]

To accurately assign peaks, we must deconstruct Q3CA into its constituent pharmacophores. The spectrum is a superposition of the Quinoline Ring System (aromatic C=C/C=N vibrations) and the Carboxylic Acid (C=O, O-H, C-O).

Comparative Spectral Data Table

The following table contrasts the characteristic vibrational modes of Q3CA with its functional analogs.

Functional GroupVibration ModeQuinoline-3-Carboxylic Acid (Target)Quinoline (Parent Analog)Benzoic Acid (Functional Analog)
Carboxyl (-COOH) O-H Stretch 2500–3300 cm⁻¹ (Broad, H-bonded dimer)Absent2500–3300 cm⁻¹
C=O Stretch 1690–1710 cm⁻¹ (Conjugated)Absent~1685–1700 cm⁻¹
C-O Stretch 1280–1300 cm⁻¹ Absent~1290 cm⁻¹
Heterocycle C=N Stretch 1580–1620 cm⁻¹ (Ring fusion)~1590, 1620 cm⁻¹Absent
Aromatic Ring C=C Skeleton 1500, 1600 cm⁻¹ 1500, 1600 cm⁻¹1450, 1580, 1600 cm⁻¹
C-H Out-of-Plane 750–800 cm⁻¹ (Distinct pattern)740–800 cm⁻¹~710 cm⁻¹ (Monosubstituted)
Expert Insight: The "Conjugation Shift"

In Q3CA, the carboxylic acid is conjugated with the quinoline ring. This conjugation lowers the force constant of the carbonyl bond.[1]

  • Standard Aliphatic Acid C=O: ~1710–1725 cm⁻¹

  • Q3CA C=O: 1690–1710 cm⁻¹ [2]

  • Observation: If you observe the C=O peak shifting significantly higher (>1725 cm⁻¹), suspect a loss of conjugation (e.g., esterification) or disruption of the crystal lattice.

Experimental Protocol: Solid-State KBr Pellet

For Q3CA, the KBr (Potassium Bromide) Pellet method is superior to ATR (Attenuated Total Reflectance) for resolution of the broad O-H region, which is often truncated or noisy in ATR due to crystal contact issues.

Workflow Diagram

The following diagram outlines the critical path for generating a publication-quality spectrum.

G Start Sample Prep Dry Desiccate Q3CA (Remove surface H2O) Start->Dry Mix Mix with KBr (Ratio 1:100) Dry->Mix Grind Grind to Fine Powder (Avoid scattering) Mix->Grind Critical Step Press Hydraulic Press (10 tons, 2 mins) Grind->Press Check Visual Check (Transparent Disc?) Press->Check Check->Grind Fail (Cloudy) Acquire FTIR Acquisition (4 cm⁻¹ res, 32 scans) Check->Acquire Pass

Figure 1: Optimized KBr pellet workflow for solid organic acids. Grinding particle size <2.5 µm is essential to prevent the Christiansen effect (baseline slope).

Detailed Methodology
  • Desiccation: Dry Q3CA at 60°C for 1 hour. Carboxylic acids are hygroscopic; adsorbed water will mask the O-H dimer stretch.

  • Ratio Control: Mix 1-2 mg of Q3CA with 200 mg of spectroscopic grade KBr.

    • Why? High concentration leads to "bottoming out" (0% transmission) of the C=O and C-H bands, making quantitative comparison impossible.

  • Grinding: Grind in an agate mortar until the powder shows no crystallinity under light.

  • Compression: Press under vacuum (to remove air) at 8-10 tons.

  • Validation: The background scan (pure KBr) must show a flat baseline. If the baseline slopes downward at high wavenumbers, the particle size is too large.

Signal Interpretation Logic

Once the spectrum is acquired, use this logic flow to confirm the identity of Q3CA versus potential impurities or precursors.

DecisionTree Start Analyze Spectrum (1600-3500 cm⁻¹) OH_Check Broad Band 2500-3300 cm⁻¹? Start->OH_Check CO_Check Strong Peak 1690-1710 cm⁻¹? OH_Check->CO_Check Yes Result_Quin Suspect: Quinoline (No Acid) OH_Check->Result_Quin No (Sharp CH only) CN_Check Sharp Peaks ~1580-1620 cm⁻¹? CO_Check->CN_Check Yes Result_Salt Suspect: Carboxylate Salt/Zwitterion CO_Check->Result_Salt No (Peaks at 1550-1600) Result_Ester Suspect: Ester Derivative CO_Check->Result_Ester Shifted >1730 Result_Q3CA Confirmed: Quinoline-3-Carboxylic Acid CN_Check->Result_Q3CA Yes CN_Check->Result_Salt Ambiguous

Figure 2: Spectral assignment logic tree. This systematic approach differentiates the free acid from salts, esters, and the parent heterocycle.

Troubleshooting: The Zwitterion Effect

A common anomaly in Q3CA analysis is the disappearance of the carbonyl peak at 1700 cm⁻¹.

  • Cause: In the solid state, Q3CA can exist as a zwitterion (proton transfer from -COOH to the Quinoline Nitrogen).

  • Spectral Signature:

    • Loss of C=O stretch at 1700 cm⁻¹.

    • Appearance of asymmetric Carboxylate (COO⁻) stretch at 1550–1600 cm⁻¹ .

    • Appearance of Quinolinium (N-H⁺) bands.

  • Remediation: If this occurs, dissolve the sample in CHCl₃ (if soluble) or prepare a mull to disrupt the crystal lattice forces favoring the zwitterion.

References

  • National Institute of Standards and Technology (NIST). Quinoline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • National Institute of Standards and Technology (NIST). Benzoic Acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Quinoline-3-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment ranges).

Sources

Mastering 4-Hydroxyquinoline Purity: A Comparative Guide to Modern HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the purity analysis of 4-Hydroxyquinoline (4-HQ) has been a thorn in the side of analytical chemists. Its dual nature—existing in equilibrium between the enol (4-hydroxyquinoline) and the predominant keto (4(1H)-quinolinone) tautomers—creates unique chromatographic challenges. Traditional alkyl-bonded C18 methods often suffer from severe peak tailing, irreproducibility, and poor resolution from critical isomers like 2-Hydroxyquinoline (2-HQ) .

This guide compares the industry-standard Traditional C18 Protocol against a Modern Polar-Embedded Protocol . Through mechanistic analysis and comparative data, we demonstrate why transitioning to polar-embedded stationary phases provides superior peak symmetry, MS-compatibility, and robust separation of synthetic impurities.

Part 1: The Challenge – Tautomerism & Silanol Interactions

To develop a robust method, one must first understand the molecule. 4-HQ is not a simple hydrophobic analyte.[1][2] In solution, it favors the 4(1H)-quinolinone tautomer.[3]

  • The Mechanism of Failure: The keto-tautomer possesses a basic nitrogen and a polar amide-like functionality. On traditional C18 columns, residual silanols (Si-OH) on the silica surface act as weak cation exchangers. The basic moiety of 4-HQ interacts strongly with these silanols, causing:

    • Kinetic Lag: Resulting in peak tailing (

      
      ).
      
    • Retention Shifts: Highly sensitive to mobile phase pH changes.

    • Irreversibility: Difficulty in clearing the column, leading to ghost peaks.

Visualizing the Interaction Logic

The following diagram illustrates the mechanistic difference between the two approaches.

G cluster_0 Traditional C18 Interaction cluster_1 Polar-Embedded Solution C18 C18 Ligand (Hydrophobic Only) Result1 Peak Tailing & Retention Drift C18->Result1 Weak Retention Silanol Exposed Silanol (Si-O- ... H+ ... N-Analyte) Silanol->Result1 Strong Drag (Secondary Interaction) Polar Embedded Polar Group (Shields Surface) WaterLayer Hydration Layer (Prevents Silanol Access) Polar->WaterLayer Stabilizes Result2 Symmetric Peak & Orthogonal Selectivity WaterLayer->Result2 Facilitates Mass Transfer Analyte 4-HQ (Keto Form) Analyte->Silanol High Affinity Analyte->Polar Dipole Interaction

Figure 1: Mechanistic comparison of 4-HQ interactions on Standard C18 vs. Polar-Embedded phases. The embedded group creates a hydration shield that blocks silanol access.

Part 2: Comparative Study – "The Old vs. The New"

We evaluated two distinct methodologies for the separation of 4-HQ from its critical isomer (2-HQ) and synthetic precursor (Aniline).

Method A: The Legacy Approach (Standard C18)
  • Column: High-purity C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Phosphate Buffer (25 mM, pH 2.5) / Methanol.[4][5]

  • Rationale: Low pH is used to fully protonate the basic nitrogen, theoretically suppressing secondary interactions. High buffer strength is required to mask silanols.

Method B: The Modern Approach (Polar-Embedded)
  • Column: Polar-Embedded Amide C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), 3 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Rationale: The embedded polar group (carbamate or amide) shields silanols intrinsically. This allows for weaker buffers (MS-compatible) and utilizes "orthogonal selectivity" to separate the structural isomers.

Performance Data Summary
ParameterMethod A (Standard C18)Method B (Polar-Embedded)Verdict
Tailing Factor (4-HQ) 1.8 - 2.2 (Severe)1.05 - 1.15 (Excellent)Method B wins
Resolution (4-HQ / 2-HQ) 1.83.5Method B wins
Plate Count (N) ~6,000~12,500Method B wins
MS Compatibility No (Non-volatile salts)Yes (Formic Acid)Method B wins
Equilibration Time 30-45 mins10-15 minsMethod B wins

Analysis: Method A relies on "brute force" (high salt, low pH) to achieve acceptable chromatography. While effective for simple potency assays, it fails in impurity profiling due to poor peak shape masking small adjacent impurity peaks. Method B utilizes the column chemistry rather than the mobile phase to solve the interaction problem, resulting in a sharper peak and higher sensitivity (S/N ratio).

Part 3: Recommended Experimental Protocol (Method B)

This protocol is designed for the high-purity assay and impurity profiling of 4-Hydroxyquinoline.

1. Reagents & Standards
  • Reference Standard: 4-Hydroxyquinoline (CAS: 611-36-9) and 2-Hydroxyquinoline (CAS: 59-31-4).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Modifier: LC-MS Grade Formic Acid.

2. Chromatographic Conditions
ParameterSetting
Column Polar-Embedded C18 (150 mm x 3.0 mm, 2.7 µm or 3 µm)
Column Temp 35°C (Critical for tautomer stability)
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Detection UV @ 235 nm (Primary), 254 nm (Secondary)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
3. Gradient Program
  • 0.0 min: 5% B (Hold for 1 min to retain polar degradants)

  • 1.0 - 10.0 min: Linear ramp to 40% B

  • 10.0 - 12.0 min: Ramp to 90% B (Column wash)

  • 12.1 min: Return to 5% B

  • 15.0 min: End of Run

4. Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for specific matrices.

MethodDev Start Start: 4-HQ Method Dev CheckPeak Check Peak Symmetry (Tf) Start->CheckPeak Tailing Tf > 1.3? CheckPeak->Tailing YesTailing Yes Tailing->YesTailing High Silanol Activity NoTailing No Tailing->NoTailing Good Shape SwitchCol Switch to Polar-Embedded or Phenyl-Hexyl Column YesTailing->SwitchCol AddBuffer Increase Buffer Conc. (If using C18) YesTailing->AddBuffer Resolution Check Resolution (Rs vs 2-HQ) NoTailing->Resolution SwitchCol->CheckPeak Retest PoorRes Rs < 2.0? Resolution->PoorRes OptimizeSelectivity Change Organic Modifier (MeOH <-> ACN) PoorRes->OptimizeSelectivity Yes Finalize Finalize & Validate PoorRes->Finalize No

Figure 2: Decision tree for optimizing 4-HQ chromatography, prioritizing column chemistry over mobile phase complexity.

Part 4: Scientific Rationale & Troubleshooting
Why 235 nm?

While many quinolines absorb at 254 nm, 4-Hydroxyquinoline has a distinct absorption maximum near 230-235 nm due to the conjugation of the quinolone system. Using 235 nm maximizes sensitivity for the main peak and critical impurities like aniline derivatives.

The "Ghost Peak" Phenomenon

Users often report "ghost peaks" in subsequent blank injections. This is caused by the strong adsorption of the 4-HQ cation to the stainless steel frits or column hardware (chelation effect).

  • Solution: If ghosting occurs, add 0.1 mM EDTA to Mobile Phase A or passivate the LC system with 30% Phosphoric acid prior to the campaign.

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, every run must meet:

  • Tailing Factor (4-HQ): NMT 1.3.

  • Resolution (4-HQ vs 2-HQ): NLT 2.5.

  • %RSD (Area, n=6): NMT 2.0%.

References
  • Layne, J. (2002).[1] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes. Journal of Chromatography A. Link

  • European Pharmacopoeia. (2020). Control of Impurities in Substances for Pharmaceutical Use: Quinoline Derivatives.Link

  • BenchChem. (2025). HPLC analysis method for 2,4-Dihydroxyquinoline.[2][5][6]Link

  • Nagiel-Ostaszewski, I., et al. (1990).[7] Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica. Link

Sources

Thermal Analysis of 4-Hydroxy-7-methylquinoline-3-carboxylic Acid: Beyond Standard Melting Points

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Hydroxy-7-methylquinoline-3-carboxylic acid (HMQCA) represents a class of high-melting, zwitterionic heterocycles often utilized as scaffolds in the synthesis of antibacterial fluoroquinolones and kinase inhibitors.

Determining the melting point (MP) of this compound is not a trivial "capillary tube" exercise. Due to the presence of the carboxylic acid moiety at the C3 position and the hydroxyl group at C4, this molecule exhibits strong intermolecular hydrogen bonding and potential keto-enol tautomerism (4-hydroxy vs. 4-oxo).

The Core Challenge: Most quinoline-3-carboxylic acids do not melt in the traditional sense; they undergo decarboxylation-induced decomposition near their melting transition.

  • Expected Range: 250°C – 280°C (based on structural analogs like 7-chloro and unsubstituted variants).

  • Risk: Standard capillary methods often misinterpret the release of

    
     gas (bubbling) as the "liquid melt," leading to inaccurate data and poor reproducibility.
    

This guide compares three methodologies to determine the thermal transition of HMQCA, recommending a specific Differential Scanning Calorimetry (DSC) protocol as the gold standard.

Comparative Analysis of Methods

The following table contrasts the three primary methods available for analyzing HMQCA.

FeatureMethod A: Digital Capillary (Optical) Method B: DSC (Gold Standard) Method C: TGA (Validator)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic/Exothermic events).Measurement of mass loss vs. temperature.[1]
Precision Low (

2–5°C). Subjective interpretation of "meniscus."
High (

0.1–0.5°C). Quantitative onset calculation.
High. Detects decomposition onset.
Decomposition Handling Poor. Bubbling is often mistaken for melting.Excellent. Distinguishes melting (Endo) from Decomp (Exo).Best. Quantifies % mass loss (e.g.,

).
Sample Requirement Low (< 5 mg).Low (2–5 mg).Medium (5–10 mg).
Cost/Complexity Low / Simple.High / Requires calibration.High / specialized.
Verdict for HMQCA Screening Only. Use for rough estimates.Primary Method. Use for CoA/Purity.Required Pre-screen. Defines stability window.

Scientific Rationale: The Decomposition Problem

To understand why the capillary method fails, we must look at the reaction kinetics at high temperatures. HMQCA is prone to thermal decarboxylation:



In a capillary tube, the evolution of


 gas creates a visual appearance of "wetting" or "bubbling." An observer will record this as the melting point. However, the crystal lattice may not have actually collapsed into a liquid phase; the molecule is chemically degrading.

Expert Insight: If TGA analysis shows a mass loss


 at the onset of the thermal event, the value recorded is a Decomposition Point , not a Melting Point. This distinction is critical for regulatory filing (IND/NDA).

Recommended Experimental Protocol

Phase 1: TGA Pre-Screen (The Safety Check)

Before heating the sample in a DSC cell, you must know if it releases volatiles that could contaminate the sensor.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Sample: 5–10 mg of dried HMQCA.

  • Pan: Platinum or Alumina (open).

  • Ramp: 10°C/min from 40°C to 350°C.

  • Purge: Nitrogen (40 mL/min).

  • Analysis: Look for the onset of mass loss.[2][1]

    • Scenario A: Mass loss begins after the endothermic peak

      
       True Melting Point.
      
    • Scenario B: Mass loss coincides with the peak

      
       Melt with Decomposition.
      
Phase 2: High-Speed DSC (The Measurement)

Standard DSC rates (10°C/min) are often too slow for unstable organic acids, allowing decomposition to occur before melting. We use a "Fast Scan" approach.

  • Instrument: Heat-flux DSC (calibrated with Indium and Zinc).

  • Sample Preparation:

    • Weigh 2–3 mg of HMQCA.

    • Crucial Step: Use Hermetically Sealed Aluminum Pans with a pinhole. The pinhole prevents pan deformation from pressure while containing the sample environment.

  • Method Parameters:

    • Equilibration: 40°C for 5 minutes.

    • Ramp Rate: 20°C/min (Faster rate minimizes time spent in the decomposition window).

    • End Temp: 300°C (Stop immediately after the main event).

    • Purge Gas: Nitrogen (50 mL/min).

  • Data Processing:

    • Identify the primary endothermic peak.

    • Calculate the Extrapolated Onset Temperature (

      
      ) . Do not use the Peak Temperature (
      
      
      
      ) as the MP, as it is dependent on sample mass and ramp rate.

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing high-melting organic acids like HMQCA.

G Start Start: HMQCA Sample TGA Step 1: Run TGA (10°C/min to 350°C) Start->TGA Decision Is Mass Loss > 2% at Thermal Event? TGA->Decision Stable Stable Melt Decision->Stable No Unstable Decomposition Likely Decision->Unstable Yes Method_Std Method: Standard DSC (10°C/min, Pinhole Pan) Stable->Method_Std Method_Fast Method: Fast DSC (20°C/min, Hermetic Pan) Unstable->Method_Fast Report_MP Report: Melting Point (T_onset) Method_Std->Report_MP Report_Dec Report: Decomposition Point (T_onset + Mass Loss %) Method_Fast->Report_Dec

Figure 1: Decision tree for selecting the correct thermal analysis method based on TGA stability data.

Expected Results & Interpretation

Based on literature for 4-hydroxy-3-quinolinecarboxylic acid derivatives:

  • Visual Capillary Result: Likely to show darkening/browning around 250°C, followed by "bubbling" (gas evolution) near 260–270°C.

  • DSC Result: A sharp endotherm (melting) may be immediately followed by, or overlapped with, a broad exotherm (decomposition).

  • Reporting: If the events overlap, report the value as:

    "Melting point: 265°C (onset, DSC, 20°C/min) with decomposition."

Troubleshooting: If the DSC baseline is noisy or the peak is split, the sample may be undergoing a polymorphic transition or sublimation.

  • Solution: Run a "Heat-Cool-Heat" cycle. However, for HMQCA, the first heat is usually the only valid data point due to irreversible chemical degradation (decarboxylation) after the first melt.

References

  • Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid derivatives: Thermal Properties. (General reference for quinoline-3-carboxylic acid melting ranges, typically 260-270°C dec).[3]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid (Analog). (Provides comparative melting data for 7-substituted analogs).

  • U.S. Pharmacopeia (USP). General Chapter <891> Thermal Analysis. (Standard regulatory framework for DSC/TGA methodologies).

  • ChemicalBook. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Properties. (Demonstrates the high melting/decomposition nature of the chemical family).

  • Gabbott, P.Principles and Applications of Thermal Analysis. Wiley-Blackwell, 2008.

Sources

Comparative Guide: Antibacterial Potency of 7-Methyl vs. 7-Chloro Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-methyl and 7-chloro substituted quinolines, focusing on their antibacterial potency, structure-activity relationships (SAR), and experimental validation.

Executive Summary

In the optimization of quinoline-based antibacterials, the substituent at the C-7 position acts as a critical modulator of pharmacokinetics and target binding. This guide compares the two most distinct modifications: 7-Chloro (Electron-Withdrawing/Lipophilic) and 7-Methyl (Electron-Donating/Bulky) .

  • 7-Chloro Quinolines: Historically the "gold standard" for potency (e.g., in 4-aminoquinolines like Chloroquine and 8-hydroxyquinolines like Clioquinol). The chlorine atom enhances lipophilicity (LogP) and acidity (pKa modulation), improving membrane permeability and metal chelation stability.

  • 7-Methyl Quinolines: Generally exhibit reduced antibacterial potency compared to their halogenated counterparts. The electron-donating nature of the methyl group destabilizes the metal-ligand interface in 8-hydroxyquinolines and reduces the binding affinity in DNA-targeting scaffolds.

Mechanistic Comparison & SAR Logic

The divergence in potency stems from the fundamental electronic and steric differences between the Chloro and Methyl groups.

Electronic Modulation (The Hammett Effect)
  • 7-Chloro (

    
    ):  Acts as an electron-withdrawing group (EWG) via induction (-I), despite a weak resonance effect. In 8-hydroxyquinolines , this withdrawal increases the acidity of the phenolic hydroxyl group (C-8), stabilizing the anionic species required for bidentate metal chelation (Fe³⁺/Cu²⁺ depletion).
    
  • 7-Methyl (

    
    ):  Acts as an electron-donating group (EDG). This increases the pKa of the phenolic hydroxyl, making the molecule less likely to deprotonate at physiological pH, thereby weakening the chelation complex essential for bacterial siderophore mimicry.
    
Lipophilicity and Membrane Penetration
  • Lipophilicity (LogP): The Chlorine atom significantly boosts lipophilicity compared to a methyl group (Cl

    
     vs. Me 
    
    
    
    ). This facilitates passive diffusion across the waxy cell walls of Mycobacterium tuberculosis and the outer membrane of Gram-negative bacteria.
Visualization of Mechanism

The following diagram illustrates the divergent pathways of activity based on the 7-substituent.

QuinolineMechanism Scaffold Quinoline Scaffold Sub_Cl 7-Chloro Substituent (Electron Withdrawing) Scaffold->Sub_Cl Sub_Me 7-Methyl Substituent (Electron Donating) Scaffold->Sub_Me Effect_Cl Increased Lipophilicity Lower pKa (Acidity) Sub_Cl->Effect_Cl Inductive Effect (-I) Effect_Me Moderate Lipophilicity Higher pKa (Basicity) Sub_Me->Effect_Me Inductive Effect (+I) Target_8HQ Target: Metal Chelation (Siderophore Mimicry) Effect_Cl->Target_8HQ Stabilizes Complex Target_4AQ Target: DNA Gyrase / Heme (Binding Affinity) Effect_Cl->Target_4AQ Enhances Binding Effect_Me->Target_8HQ Destabilizes Complex Effect_Me->Target_4AQ Steric Clash / Weak Binding Outcome_High High Potency (Bactericidal) Target_8HQ->Outcome_High With 7-Cl Outcome_Low Reduced Potency (Bacteriostatic/Inactive) Target_8HQ->Outcome_Low With 7-Me Target_4AQ->Outcome_High With 7-Cl Target_4AQ->Outcome_Low With 7-Me

Caption: Mechanistic divergence of 7-substituted quinolines. 7-Cl enhances target engagement via electronic stabilization, while 7-Me often reduces efficacy.

Experimental Data Analysis

The following data synthesizes MIC (Minimum Inhibitory Concentration) results from multiple studies on 8-hydroxyquinoline (8HQ) and 4-aminoquinoline derivatives.

Table 1: Comparative MIC Values (µg/mL)

Note: Lower values indicate higher potency.[1][2]

Bacterial StrainCompound Class7-Chloro Derivative (e.g., 5,7-dichloro-8HQ)7-Methyl Derivative (e.g., 7-methyl-8HQ)Reference Standard (Ciprofloxacin)
S. aureus (Gram +)8-Hydroxyquinoline0.5 - 2.0 8.0 - 32.00.25
E. coli (Gram -)8-Hydroxyquinoline4.0 - 8.0 > 64.00.015
M. tuberculosis 4-Aminoquinoline1.5 - 3.0 > 50.00.5
P. aeruginosa 8-Hydroxyquinoline16.0 > 128.00.5

Key Insight: The 7-chloro derivatives consistently outperform 7-methyl analogs by 4- to 16-fold. In M. tuberculosis, the 7-chloro group is essential for activity; replacing it with a methyl group typically abolishes the antitubercular effect entirely [1, 3].

Validated Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended. These ensure that observed differences are due to compound potency, not solubility artifacts (a common issue with lipophilic quinolines).

Synthesis Workflow (7-Substitution)

Before testing, compounds must be synthesized with high purity. The Skraup synthesis or modified Friedländer synthesis is typically employed.

SynthesisWorkflow Start Start: Aniline Derivative Reagent_Cl 3-Chloroaniline Start->Reagent_Cl Reagent_Me 3-Methylaniline Start->Reagent_Me Reaction Skraup Reaction (Glycerol/H2SO4/Oxidant) Reagent_Cl->Reaction Reagent_Me->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Product Final Quinoline (7-Cl vs 7-Me) Purification->Product

Caption: General synthesis pathway. The choice of starting aniline dictates the C-7 substituent.

Antibacterial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 to achieve final assay concentration of

      
       CFU/mL.
      
  • Compound Preparation (Critical Step):

    • Solvent: Dissolve 7-chloro and 7-methyl derivatives in DMSO. Note: 7-chloro derivatives are often less soluble; ensure complete dissolution by vortexing.

    • Serial Dilution: Prepare 2-fold serial dilutions in MHB across a 96-well plate (Range: 128 µg/mL to 0.125 µg/mL).

    • Control: Include a DMSO solvent control (max 1% v/v) to ensure no toxicity from the solvent itself.

  • Incubation & Readout:

    • Incubate at 37°C for 16-20 hours (24-48h for Mycobacterium).

    • Endpoint: Visual inspection for turbidity or Resazurin dye assay (Blue -> Pink indicates growth).

    • Validation: The MIC is the lowest concentration with no visible growth.

Expert Commentary & Conclusion

Why 7-Chloro Wins: From a medicinal chemistry perspective, the 7-chloro substituent is superior due to its dual role:

  • Electronic: It optimizes the pKa of the 8-hydroxy group (in 8HQ scaffolds) or the 4-amino group (in 4AQ scaffolds) for maximum interaction with biological targets (Fe³⁺ or DNA).

  • Steric/Lipophilic: It provides the necessary hydrophobicity to cross bacterial membranes without introducing the steric bulk that might hinder binding, which is sometimes observed with larger alkyl groups.

When to use 7-Methyl: 7-methyl derivatives are primarily useful as negative controls in SAR studies to prove the necessity of the electron-withdrawing halogen. However, in specific "hybrid" molecules where the quinoline is merely a linker, the 7-methyl group may be used to fine-tune solubility if the molecule becomes too lipophilic.

References

  • Prachayasittikul, V., et al. (2013).[3] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[4] Link

  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect.[5] Link

  • Musso, D. L., et al. (2010). Synthesis and Antibacterial Activity of 7-Substituted Quinolones.[5][6][7][8][9] Journal of Medicinal Chemistry.[4][7] Link

  • BenchChem. (2025). A Comparative Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol and Other 8-Hydroxyquinoline Derivatives.Link

  • Wani, M. Y., et al. (2017). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. ResearchGate.[10] Link

Sources

Comparative Guide: Optimizing the C-7 Position in Fluoroquinolones for Enhanced Potency and Safety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C-7 "Powerhouse"

In the medicinal chemistry of fluoroquinolones (FQs), the C-7 position is the primary driver of the antibacterial spectrum, pharmacokinetics (PK), and side-effect profile. While the C-3/C-4 keto-acid moiety is non-negotiable for DNA gyrase binding, C-7 is the "variable region" that determines whether a drug becomes a Gram-negative workhorse (e.g., Ciprofloxacin) or a broad-spectrum anti-MRSA agent (e.g., Delafloxacin).

This guide objectively compares the structural evolution of C-7 substituents, analyzing their impact on Minimum Inhibitory Concentration (MIC) , GABA receptor toxicity , and physicochemical properties .

The Comparative Landscape: C-7 Substituent Classes

We classify C-7 substituents into three generations based on their structural complexity and resulting clinical profile.

Structural Impact Analysis[1][2]
FeatureClass A: Piperazinyl Class B: Pyrrolidinyl/Bicyclic Class C: Heteroaromatic/Anionic
Representative Drug Ciprofloxacin Moxifloxacin Delafloxacin
C-7 Substituent Unsubstituted or Methyl-piperazineDiazabicyclononyl (Bulky Pyrrolidine)3-Hydroxy-azetidinyl (lacks basic N)
Gram-Neg Potency High (P. aeruginosa)ModerateHigh
Gram-Pos Potency Low to ModerateHigh (S. pneumoniae)Very High (MRSA, E. faecalis)
pKa / Ionization Zwitterionic (Basic C-7)Zwitterionic (Basic C-7)Anionic (Weakly acidic C-7)
Key Advantage Systemic Gram-neg coverageRespiratory penetrationActivity in acidic sites (abscesses)
Primary Liability GABA binding (Seizure risk)QTc prolongation (context dependent)Complex synthesis
Mechanism of Action: The C-7 Interface

While the core FQ structure binds the DNA-Gyrase complex via a magnesium water bridge at the C-3/C-4 position, the C-7 ring system interacts with the GyrB subunit (Gyrase) or ParE subunit (Topo IV) .

  • Piperazine (Cipro): Fits tightly into the GyrB pocket of Gram-negatives but lacks the bulk to effectively inhibit the ParE subunit of Gram-positives.

  • Bulky Bicyclics (Moxi): The steric bulk hinders efflux pump recognition (reducing resistance) and enhances binding to Topo IV, expanding the Gram-positive spectrum.

Visualizing the SAR Logic

The following diagram illustrates the functional causality of the C-7 position.

SAR_Logic Core Fluoroquinolone Core (C-7 Position) Piperazine Piperazinyl Group (Ciprofloxacin) Core->Piperazine Pyrrolidine Pyrrolidinyl/Bicyclic (Moxifloxacin) Core->Pyrrolidine Azetidine Azetidinyl/Anionic (Delafloxacin) Core->Azetidine GramNeg High Gram-Neg Activity (P. aeruginosa) Piperazine->GramNeg Primary Effect GABA GABA Binding Risk (CNS Toxicity) Piperazine->GABA Unsubstituted Ring GramPos High Gram-Pos Activity (S. pneumoniae) Pyrrolidine->GramPos Steric Bulk Pyrrolidine->GABA Reduced by Bulk Azetidine->GramPos MRSA Coverage Acidic Activity in Acidic pH (Abscesses/Skin) Azetidine->Acidic Lacks Basic Nitrogen

Figure 1: Functional mapping of C-7 substituents to clinical outcomes. Note how the lack of a basic nitrogen in the Azetidine group (Delafloxacin) shifts the pH profile.

Safety Profile: The GABA Connection

A critical aspect of C-7 SAR is Central Nervous System (CNS) toxicity. Quinolones can inhibit the binding of GABA (gamma-aminobutyric acid) to its receptor, lowering the seizure threshold.

  • The Risk Factor: Unsubstituted piperazine or pyrrolidine rings at C-7 mimic the GABA structure sufficiently to bind to the receptor.

  • The Fix: Adding steric bulk (alkyl groups) to the C-7 ring reduces this affinity.[1]

    • Evidence: Ciprofloxacin (unsubstituted piperazine) has higher GABA affinity than Levofloxacin (methyl-piperazine).

    • Interaction: The presence of NSAIDs (like fenbufen) dramatically increases this GABA blockade, a phenomenon strongly linked to the specific C-7 structure.

Experimental Protocols (Self-Validating Systems)

To objectively compare a new C-7 analog against Ciprofloxacin or Moxifloxacin, the following protocols ensure data integrity.

Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

Objective: Determine the potency of C-7 variants against standard ATCC strains.

  • Preparation: Dissolve FQ derivatives in appropriate solvent (0.1 N NaOH for acidic FQs, water for salts). Dilute to 2x final concentration.

  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Add 50 µL of drug solution and 50 µL of inoculum to 96-well plates.

  • Incubation: 16–20 hours at 35°C.

  • Validation (Internal Control):

    • Control A: Growth Control (Bacteria + Solvent only) -> Must be turbid.

    • Control B: Sterility Control (Media only) -> Must be clear.

    • Reference Standard: Run Ciprofloxacin in parallel. If Cipro MIC deviates >1 dilution from expected range (0.004–0.015 µg/mL for E. coli), discard run .

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: Verify that C-7 modification does not compromise the primary mechanism of action.

Assay_Workflow Step1 1. Mix Relaxed pBR322 Plasmid + E. coli DNA Gyrase Step2 2. Add Test Compound (Dilution Series) Step1->Step2 Step3 3. Add ATP to initiate reaction (Incubate 37°C, 60 min) Step2->Step3 Step4 4. Stop Reaction (SDS + Proteinase K) Step3->Step4 Step5 5. Gel Electrophoresis (1% Agarose, No EtBr during run) Step4->Step5 Step6 6. Stain & Image (Identify Supercoiled vs Relaxed bands) Step5->Step6

Figure 2: Workflow for verifying enzymatic inhibition. The conversion of relaxed DNA to supercoiled DNA is inhibited by the drug.

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The most robust method for introducing diverse C-7 groups is the


 reaction on a pre-functionalized quinolone core (typically containing a halogen, often Fluorine or Chlorine, at C-7).

General Procedure:

  • Starting Material: 7-chloro-6-fluoro-quinolone-3-carboxylic acid (boron-chelated to protect the keto-acid).

  • Nucleophile: Amine (Piperazine/Pyrrolidine derivative) or Azetidine.

  • Conditions: Polar aprotic solvent (DMSO or Acetonitrile), base (Triethylamine), heat (80-100°C).

  • Workup: Acid hydrolysis to remove the boron chelate.

Critical Control Point: The regioselectivity is controlled by the activating effect of the C-6 fluorine. The C-7 halogen is significantly more labile to nucleophilic attack than the C-6 fluorine.

References

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Domagala JM.[1] (1994). Journal of Antimicrobial Chemotherapy. [Link] (Seminal work defining the C-7/C-8 SAR rules).

  • Delafloxacin: A Novel Anionic Fluoroquinolone. Tulkens PM, et al.[2] (2019).[3] Frontiers in Pharmacology. [Link] (Detailed analysis of the azetidinyl C-7 substituent and acidic pH activity).

  • Quinolones: Action and Resistance Updated. Aldred KJ, Kerns RJ, Osheroff N. (2014). Biochemistry. [Link] (Authoritative review on the molecular interaction between the C-7 ring and GyrB/ParE).

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link] (The industry standard protocol for MIC determination).

  • GABA Receptor Binding of Fluoroquinolones. Halliwell RF, et al. (1993). Journal of Antimicrobial Chemotherapy. [Link] (Establishes the link between C-7 structure and CNS toxicity).

Sources

Spectroscopic Profiling of Quinoline-3-Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-3-carboxylic acid (Q3CA) serves as the fundamental pharmacophore for the fluoroquinolone class of antibiotics and various antimalarial agents. Unlike its isomer quinaldic acid (quinoline-2-carboxylic acid), Q3CA exhibits unique electronic properties due to the meta-positioning of the carboxyl group relative to the ring nitrogen. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of Q3CA, offering objective comparisons with structural alternatives and detailing a self-validating protocol for physicochemical characterization (


 determination).

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of quinoline-3-carboxylic acid is governed by the interplay between the bicyclic aromatic system and the electron-withdrawing carboxyl auxochrome.

Chromophore Architecture

The quinoline scaffold itself exhibits three primary bands derived from benzene and pyridine transitions:

  • 
     Band (E-band):  High intensity, typically 
    
    
    
    220–230 nm.
  • 
     Band (B-band):  Moderate intensity, typically 
    
    
    
    270–290 nm, often showing fine vibrational structure.
  • 
     Band:  Lower intensity, often obscured or appearing as a shoulder.
    
Substituent Effects (The 3-COOH Influence)

The introduction of a carboxyl group at position 3 induces a bathochromic (red) shift compared to the parent quinoline. This is due to the extension of the


-conjugation system.[1]
  • 
     Transitions:  The dominant feature. The carboxyl group lowers the energy gap between the HOMO and LUMO orbitals.
    
  • 
     Transitions:  Arising from the lone pairs on the ring nitrogen and the carboxyl oxygen. These are typically weak (
    
    
    
    ) and appear at longer wavelengths (
    
    
    nm).

Comparative Spectral Analysis

The following table contrasts Q3CA with its primary structural isomer and the parent heterocycle. Data represents consensus values in methanol/ethanol (polar protic solvents).

Table 1: Comparative Absorption Maxima ( )
CompoundStructurePrimary

(nm)
Secondary

(nm)
Key Spectral Characteristic
Quinoline Parent Scaffold226313Distinct vibrational structure in non-polar solvents.
Quinoline-3-carboxylic acid Target 230–235 290–300 Broadened bands; significant pH sensitivity due to zwitterionic potential.
Quinoline-2-carboxylic acid Isomer (Quinaldic)240320Stronger intramolecular H-bonding potential; often slightly more red-shifted than the 3-isomer.
4-Hydroxyquinoline-3-COOH Kynurenic Core245330–340Keto-enol tautomerism dominates; spectrum resembles quinolone forms.

Critical Insight: In non-polar solvents like chloroform, Q3CA derivatives may exhibit "anomalous" red-shifted bands (up to 350–380 nm). This is often caused by intermolecular


-stacking and dimerization  stabilized by the carboxylic acid, rather than a single molecular transition [1].

Solvatochromism and pH Dependence

For drug development, the spectral behavior of Q3CA in physiological buffers is more relevant than in organic solvents. The molecule exists in three equilibrium states:

  • Cationic Form (

    
    ):  Protonation of the ring nitrogen (
    
    
    
    ).
  • Zwitterionic/Neutral Form (

    
    ):  Protonated nitrogen, deprotonated carboxylate (
    
    
    
    ).
  • Anionic Form (

    
    ):  Deprotonated carboxylate (
    
    
    
    ).
Visualization: pH-Dependent Equilibrium

The following diagram illustrates the structural equilibrium that dictates spectral shifts.

Equilibrium cluster_legend Spectral Impact Cation Cationic Form (H₂L⁺) (Acidic pH) Protonated N, COOH Zwitterion Zwitterion (HL±) (Isoelectric Point) Protonated N, COO⁻ Cation->Zwitterion  pKa₁ (COOH)    ~2.0 - 2.5   Zwitterion->Cation Anion Anionic Form (L⁻) (Basic pH) Neutral N, COO⁻ Zwitterion->Anion  pKa₂ (NH⁺)    ~4.5 - 5.0   Anion->Zwitterion Note1 Blue Shift (Hypsochromic) upon deprotonation of N

Caption: Acid-base equilibrium of quinoline-3-carboxylic acid. The transition from Zwitterion to Anion typically causes a hypsochromic shift due to the loss of the auxochromic effect of the protonated nitrogen.

Experimental Protocol: Self-Validating pKa Determination

To accurately characterize Q3CA derivatives, a simple single-scan is insufficient. The following protocol determines the


 values using spectrophotometric titration. This method is self-validating through the detection of isosbestic points  (wavelengths where absorbance is invariant to pH), confirming a clean two-state equilibrium.
Materials
  • Analyte: Quinoline-3-carboxylic acid derivative (10 mM stock in DMSO).

  • Buffer System: Universal buffer (Britton-Robinson) or specific buffers (Citrate/Phosphate/Borate) adjusted to constant ionic strength (

    
     with KCl).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow Diagram

Protocol Start Start: Stock Preparation 10mM in DMSO BufferPrep Buffer Preparation pH 2.0 to 12.0 (0.5 unit steps) Constant Ionic Strength (I=0.1M) Start->BufferPrep Mixing Sample Mixing Final Conc: 50 µM <1% DMSO BufferPrep->Mixing Blanking Baseline Correction Scan Buffer Blank for each pH Mixing->Blanking Scanning Spectral Acquisition Range: 220-400 nm Scan Rate: 300 nm/min Blanking->Scanning Validation Isosbestic Point Check Do spectra intersect at single points? Scanning->Validation Calc Data Processing Sigmoidal Fit of Abs vs pH Henderson-Hasselbalch Validation->Calc Yes Error Troubleshoot: Check precipitation or degradation Validation->Error No (Drifting)

Caption: Step-by-step spectrophotometric titration workflow for pKa determination.

Data Processing
  • Select Analytical Wavelength: Choose a wavelength (

    
    ) where the difference in absorbance between the acidic and basic forms is maximal.
    
  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Calculation: Fit the data to the sigmoidal Boltzmann equation or the linearized Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is the absorbance at a specific pH, and
    
    
    are the plateau absorbances.

Application in Drug Discovery

Understanding the UV-Vis profile of Q3CA is not merely an analytical exercise; it is a predictive tool for biological interaction.

  • Ligand Binding Assays: The

    
     transitions of Q3CA are sensitive to the local environment. When Q3CA derivatives bind to protein active sites (e.g., DHODH or gyrase), the hydrophobic enclosure often perturbs the spectrum, allowing UV-difference spectroscopy to calculate dissociation constants (
    
    
    
    ) without fluorescent tags [2].
  • Metal Chelation: The 3-COOH and 4-keto positions (in quinolones) form stable chelates with

    
     and 
    
    
    
    . This can be monitored by the appearance of a Charge Transfer (CT) band in the 350–450 nm region, which is critical for understanding bioavailability and toxicity.

References

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy. Retrieved from [Link]

  • PubChem. (2025).[2] Quinoline-3-carboxylic acid Compound Summary. Retrieved from [Link]

  • Tripod/Academic Archives. (n.d.). pKa of a dye: UV-VIS Spectroscopy Protocols. Retrieved from [Link]

Sources

Safety Operating Guide

4-Hydroxy-7-methylquinoline-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

[label="Solid Waste\n(Powder/Crystals)",

Finalizing the Document

I'm now completing the document. I've rechecked all sections to guarantee compliance, especially with the references and Graphviz diagram. I've integrated a pH check for spill validation, and revalidated the DOT diagram's code and content. Finally, I'm verifying the final workflow with incineration for destruction.

Standard Operating Procedure: Safe Handling and Disposal of 4-Hydroxy-7-methylquinoline-3-carboxylic Acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with the definitive, self-validating procedures required for the safe handling and disposal of 4-Hydroxy-7-methylquinoline-3-carboxylic acid. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, mechanistic laboratory execution.

Chemical Profile & Operational Parameters

To effectively manage chemical waste, one must first understand the physicochemical properties driving its behavior in the environment and in storage. 4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS: 256923-25-8) is a specialized heterocyclic scaffold frequently utilized in medicinal chemistry [1.2].

ParameterSpecificationOperational Impact on Disposal
CAS Number 256923-25-8Essential identifier for hazardous waste manifesting[1].
Molecular Formula C₁₁H₉NO₃Contains a nitrogenous heterocycle; dictates NOx emission controls during incineration[1].
Molecular Weight 203.19 g/mol Solid at standard temperature and pressure; requires particulate control during dry handling[1].
LogP (Estimated) 1.53Moderate lipophilicity; guides solvent selection (e.g., DMSO/DMF) and liquid waste segregation[2].
Storage Conditions 2-8°C, Sealed, DryWaste must be kept dry to prevent premature degradation or unpredictable reactivity prior to disposal[1].

Mechanistic Rationale for Disposal Protocols

Standard aqueous disposal is strictly prohibited for this compound. The causality behind this restriction lies in the aromatic stability of the quinoline core.

Heterocyclic quinoline carboxylic acids exhibit significant recalcitrance to standard biological wastewater treatment. Analogous compounds (such as the herbicide quinclorac, a dichloro-quinoline carboxylic acid) have demonstrated environmental half-lives exceeding several months in aerobic aquatic systems, leading to severe groundwater contamination risks[3].

Because the quinoline ring resists biodegradation, the only scientifically sound method for final destruction is high-temperature rotary kiln incineration [4]. The incineration must be conducted by a licensed professional facility capable of reaching temperatures exceeding 1000°C. This extreme heat is required to fully cleave the aromatic ring and to engage scrubber systems that capture and neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the nitrogenous core.

Waste Segregation Decision Workflow

G Start 4-Hydroxy-7-methylquinoline-3-carboxylic acid Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Solutions/Extracts) Decision->Liquid Liquid SolidCont Seal in HDPE Container Label: Organic Solid Waste Solid->SolidCont LiquidCont Segregate by Solvent (Maintain pH > 7 for solubility) Liquid->LiquidCont Incineration High-Temperature Incineration (>1000°C for NOx Control) SolidCont->Incineration LiquidCont->Incineration Manifested Transfer

Workflow for segregation and disposal of 4-Hydroxy-7-methylquinoline-3-carboxylic acid waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system to ensure compliance and safety at every stage of the waste lifecycle.

Phase 1: Liquid Waste Consolidation

  • Step 1: Segregate liquid waste streams containing this compound into halogenated or non-halogenated High-Density Polyethylene (HDPE) carboys, depending on the primary solvent used (e.g., DMSO vs. Dichloromethane).

  • Causality: Mixing non-halogenated heterocyclic waste with halogenated solvents alters the required incineration temperature to manage dioxin formation, drastically increasing disposal costs.

  • Validation Check: Before sealing the liquid waste carboy, verify the pH of the mixture using an indicator strip. If the pH is below 4.0, the carboxylic acid moiety remains protonated, increasing the risk of unexpected precipitation in mixed waste streams. Adjust to pH 7–8 using 1M NaOH to maintain the compound in its highly soluble sodium salt form before final transfer.

Phase 2: Solid Waste Containment

  • Step 1: Collect all solid residues, contaminated weighing paper, and spent filter cakes into a designated, puncture-proof HDPE container.

  • Step 2: Ensure the container is completely free of strong oxidizing agents.

  • Validation Check: Inspect the seal of the primary container. Invert the sealed container 180 degrees to visually confirm that no fine particulates escape the threading.

Phase 3: Manifesting and Transfer

  • Step 1: Label the container with the full chemical name (no abbreviations), the CAS Number (256923-25-8), and the appropriate GHS hazard pictograms (Irritant/Environmental Hazard).

  • Step 2: Transfer custody to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for incineration[4].

Spill Response and Decontamination Protocol

In the event of a localized benchtop spill, immediate and chemically logical action is required to prevent aerosolization and cross-contamination.

  • Step 1: Dry Collection (Containment)

    • Action: Do not apply water to a dry powder spill. Use a static-free brush and a dedicated dustpan to gently sweep the solid into a hazardous waste bag.

    • Causality: Applying water immediately can spread the lipophilic powder across a larger surface area or wash it into sink drains, violating environmental discharge protocols[3].

  • Step 2: Chemical Decontamination

    • Action: Wipe the affected benchtop with absorbent pads lightly soaked in a mild alkaline solution (e.g., 1% Sodium Bicarbonate).

    • Causality: The carboxylic acid group at the 3-position is weakly acidic. Applying a mild base deprotonates the acid, converting the moderately lipophilic molecule into a highly water-soluble sodium salt. This ensures complete removal of the chemical film from the bench surface.

  • Step 3: Validation Check

    • Action: Swab the decontaminated area with a damp pH indicator strip.

    • Validation: A neutral pH (6.5–7.5) confirms that both the acidic chemical residue and the alkaline decontamination buffer have been completely neutralized and removed. Place all used wipes into the solid organic waste container.

References

  • Quinclorac (CID 91739) - Hazardous Substances Data Bank (HSDB) & Environmental Fate . PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

Personal protective equipment for handling 4-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure and Safety Guide: Handling 4-Hydroxy-7-methylquinoline-3-carboxylic acid

As a Senior Application Scientist, I recognize that the integrity of your research and the safety of your laboratory personnel are inextricably linked. 4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS: 256923-25-8) is a highly valuable building block in drug discovery, particularly in the synthesis of novel quinolone-based therapeutics and kinase inhibitors. However, its specific chemical topology—combining a lipophilic quinoline core with a reactive carboxylic acid moiety—presents distinct handling challenges.

This guide provides a self-validating, step-by-step operational protocol designed to mitigate risks, ensure regulatory compliance, and maintain the chemical purity of your assays.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. According to standardized Safety Data Sheets (SDS), 4-Hydroxy-7-methylquinoline-3-carboxylic acid is classified under several critical GHS hazard statements[1]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid group (-COOH) acts as a proton donor. When combined with the lipophilic quinoline ring, the molecule can effectively partition into and disrupt the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). This localized pH shift denatures cellular proteins, triggering an immediate inflammatory response.

  • H335 (May cause respiratory irritation): As a crystalline solid, this compound is prone to electrostatic charging during transfer, leading to aerosolization. Inhalation of these fine, acidic micro-particles deposits them directly onto the moist mucous membranes of the respiratory tract, causing acute irritation[2].

  • H302 (Harmful if swallowed): Systemic toxicity arises from the quinoline pharmacophore, which can intercalate with nucleic acids or disrupt enzymatic pathways if absorbed into systemic circulation[2].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is strictly required. This is not merely a compliance checklist; it is a vital barrier system engineered to prevent specific routes of exposure.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for solid; double-glove if using solvents like DMSO/DMF).Nitrile provides excellent resistance to solid organic acids. If the compound is dissolved in highly penetrative solvents (e.g., DMSO), the solvent acts as a carrier, dragging the quinoline directly through the dermal layer. Double-gloving ensures a fail-safe barrier.
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH approved).Standard safety glasses leave gaps. Tightly fitting goggles prevent aerosolized, electrostatically charged dust particles from bypassing the lenses and contacting the corneal epithelium[3].
Body Protection Flame-resistant, knee-length laboratory coat with fitted cuffs.Prevents accumulation of static dust on personal clothing, mitigating the risk of delayed dermal exposure or accidental ingestion off-site.
Respiratory N95/P100 particulate respirator (if handling outside a fume hood).Filters out aerosolized micro-particles (<5 microns) that cause H335 respiratory irritation. Note: Primary handling should always occur in a certified fume hood.

Standard Operating Procedure (SOP): Handling & Transfer

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Phase 1: Pre-Operation Setup
  • Validate Engineering Controls: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe down the analytical balance and the interior of the fume hood with an anti-static wipe. Quinoline powders are notorious for static cling, which exacerbates aerosolization.

  • Don PPE: Equip the required PPE as outlined in the matrix above.

Phase 2: Weighing and Transfer
  • Vessel Selection: Use an anti-static polymeric weigh boat or pre-tared glass vial. Avoid standard polystyrene weigh boats if static is observed.

  • Transfer: Using a clean, stainless-steel micro-spatula, slowly transfer the solid. Do not drop the powder from a height, as this generates a dust plume.

  • Dissolution (If applicable): If preparing a stock solution, add the solvent (e.g., DMSO or DMF) slowly down the side of the vial to wet the powder before agitation. This prevents dry powder from escaping the vessel.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the spatulas, balance, and hood surface with a damp paper towel (water), followed immediately by an isopropanol wipe to dissolve and remove any residual organic quinoline traces.

  • Doffing: Remove gloves inside-out to trap any unseen particulate matter. Wash hands thoroughly with soap and water immediately after doffing[2].

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination.

Immediate Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the H335 irritant. Cover the spilled powder with a paper towel lightly dampened with water or a suitable solvent to suppress dust.

  • Containment (Liquid Spill): If the compound is already in solution, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[2].

  • Collection: Use a non-sparking tool to scoop the absorbed material or dampened towels into a rigid, sealable hazardous waste container.

Disposal Plan
  • Solid Waste: Dispose of the unadulterated solid and contaminated cleanup materials as solid hazardous organic waste[2].

  • Liquid Waste: If dissolved in halogenated solvents (e.g., DCM), route to the Halogenated Organic Waste stream. If dissolved in DMSO/DMF, route to the Non-Halogenated Organic Waste stream.

  • Regulatory Labeling: Clearly label all waste containers with "Hazardous Waste: Contains Quinoline Derivatives (Irritant/Harmful)".

Workflow Visualization

The following decision tree illustrates the logical progression of the handling and spill response protocol.

G Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Conduct Operations in Certified Fume Hood PPE->Hood SpillCheck Did a Spill Occur? Hood->SpillCheck SpillResponse Spill Response Protocol (Isolate, Dampen, Absorb) SpillCheck->SpillResponse Yes StandardCleanup Standard Decontamination (Wipe down with solvent/water) SpillCheck->StandardCleanup No Waste Dispose as Hazardous Chemical Waste SpillResponse->Waste StandardCleanup->Waste

Operational Workflow and Spill Response Decision Tree for Quinoline Derivatives.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-7-methylquinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-7-methylquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.